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Core Science & Biosynthesis

Foundational

Bongkrekic Acid: A Comprehensive Technical Guide on its Discovery, History, and Scientific Significance

Abstract Bongkrekic acid (BA) is a potent mitochondrial respiratory toxin that has been the cause of numerous fatal foodborne poisoning outbreaks globally.[1] Produced by the bacterium Burkholderia gladioli pathovar coco...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Bongkrekic acid (BA) is a potent mitochondrial respiratory toxin that has been the cause of numerous fatal foodborne poisoning outbreaks globally.[1] Produced by the bacterium Burkholderia gladioli pathovar cocovenenans, this highly unsaturated tricarboxylic acid presents a significant threat to food safety, particularly in regions where fermented coconut and corn-based products are staples.[2][3] This in-depth technical guide provides a comprehensive overview of the discovery and history of bongkrekic acid, its intricate mechanism of action, the genetic basis of its biosynthesis, and the analytical methodologies developed for its detection. Designed for researchers, scientists, and drug development professionals, this guide synthesizes key findings and experimental insights to offer a thorough understanding of this formidable toxin.

Introduction: The Emergence of a Deadly Toxin

Bongkrekic acid is a colorless, odorless, and heat-stable toxin, characteristics that make its presence in contaminated food difficult to detect before consumption.[2][4] Its high toxicity and the severity of the resulting poisonings have established it as a significant public health concern.[1] The toxin's primary targets are the liver, brain, and kidneys, with symptoms of poisoning including vomiting, diarrhea, abdominal pain, and excessive sweating, often progressing to multi-organ failure and death.[2] The insidious nature of bongkrekic acid, coupled with its high fatality rate, underscores the critical need for a deep understanding of its origins, biochemical properties, and the means to mitigate its impact.

A History Steeped in Tragedy: The Discovery of Bongkrekic Acid

The story of bongkrekic acid is inextricably linked to a traditional Indonesian food called "tempe bongkrek," a fermented product made from coconut press cake.[2][5] The earliest documented outbreak of poisoning associated with this food occurred in Java, Indonesia, in 1895.[2][6] For decades, the causative agent of these deadly episodes remained a mystery.

It was not until the 1930s that a concerted effort was made to identify the source of the poisonings, which were becoming more frequent.[2] Dutch scientists W.K. Mertens and A.G. van Veen of the Eijkman Institute in Jakarta undertook a series of investigations.[1][2] Their work led to the successful isolation and identification of the bacterium responsible, which they named Pseudomonas cocovenenans (now reclassified as Burkholderia gladioli pathovar cocovenenans).[2][7] They also isolated the toxin produced by this bacterium, which they named bongkrekic acid, after the food from which it was discovered.[2]

Since these initial discoveries, numerous outbreaks of bongkrekic acid poisoning have been reported, not only in Indonesia but also in China and Mozambique, often linked to improperly fermented corn and coconut products.[8][9] The production of tempe bongkrek has been banned in Indonesia since 1988 in an effort to prevent further poisonings.[2]

Table 1: Notable Bongkrekic Acid Poisoning Outbreaks
Year(s) Location Food Vehicle Reported Cases/Fatalities Citation(s)
1895Java, IndonesiaTempe bongkrekFirst recorded outbreak[2][6]
Since 1975IndonesiaTempe bongkrekOver 3000 cases[1][2]
2010-2020ChinaFermented corn flour, wet rice noodles, etc.146 illnesses, 43 deaths[6][9]
2015MozambiqueFermented corn beverage ("pombe")Over 230 ill, 75 deaths[6]
2020Heilongjiang, ChinaFermented corn soup9 deaths (100% fatality in the outbreak)[1]
2024Taipei, TaiwanKway teow (flat noodles)35 individuals affected, 4 deaths[6]

The Molecular Mechanism of Toxicity: A Potent Inhibitor of Cellular Respiration

Bongkrekic acid's lethality stems from its highly specific and potent inhibition of a critical component of cellular energy production: the mitochondrial adenine nucleotide translocase (ANT).[8][10] The ANT is an integral protein of the inner mitochondrial membrane responsible for the vital exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondria.[7][8] This process is fundamental for supplying the cell with the energy required for its metabolic activities.

Bongkrekic acid binds irreversibly to the ANT, locking it in a conformation that prevents the translocation of ATP out of the mitochondria.[2][11] This effectively halts the export of cellular energy, leading to a rapid depletion of ATP in the cytosol and subsequent cell death.[5] This mechanism of action distinguishes bongkrekic acid from other mitochondrial toxins, such as cyanide, which target the electron transport chain directly.[8]

Caption: Mechanism of bongkrekic acid toxicity.

The Genetic Blueprint: Biosynthesis of Bongkrekic Acid

The ability of Burkholderia gladioli pathovar cocovenenans to produce bongkrekic acid is encoded by a specific gene cluster known as the bon gene cluster.[1][12] The identification of this gene cluster has been a significant breakthrough in understanding the biosynthesis of this complex molecule. The core of the bon cluster contains genes for a modular type I polyketide synthase (PKS), which is responsible for assembling the carbon backbone of bongkrekic acid.[12][13]

The biosynthesis is a complex process involving isoprenoid-like β-branching events and a six-electron oxidation of a methyl group to a carboxylic acid, which gives rise to the unique branched tricarboxylic fatty acid structure of bongkrekic acid.[12] The role of specific enzymes within the bon cluster, such as the cytochrome P450 monooxygenase, BonL, has been elucidated through genetic studies.[12] The presence of the bon gene cluster is a key factor that distinguishes pathogenic, bongkrekic acid-producing strains of B. gladioli from non-pathogenic strains.[1]

Bongkrekic_Acid_Biosynthesis_Workflow start B. gladioli pv. cocovenenans with bon gene cluster pks Modular Type I Polyketide Synthase (PKS) start->pks Transcription & Translation branching β-branching Events (BonF-BonI, BonN) pks->branching Polyketide Chain Assembly & Modification oxidation Oxidation of Methyl Group (e.g., BonL - P450 monooxygenase) branching->oxidation Further Modification end Bongkrekic Acid oxidation->end Final Product

Caption: Simplified workflow of bongkrekic acid biosynthesis.

Detection and Analysis: Identifying the Invisible Threat

Given the severe toxicity of bongkrekic acid, sensitive and reliable analytical methods for its detection in food matrices and biological samples are crucial for public health and forensic investigations.[14] A variety of techniques have been developed and refined over the years.

Sample Preparation

A critical first step in the analysis of bongkrekic acid is sample preparation, which aims to extract the toxin from complex matrices and remove interfering substances.[14] Common techniques include:

  • Solid-Phase Extraction (SPE): Widely used for cleaning up extracts from food samples like rice.[14]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method for sample preparation.[14]

Analytical Instrumentation

The primary methods for the detection and quantification of bongkrekic acid are based on chromatography coupled with mass spectrometry.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): These are the most commonly employed methods for their high sensitivity and specificity.[15][16][17] They allow for the detection of bongkrekic acid at very low concentrations (ng/mL to pg/mL).[14]

  • High-Resolution Mass Spectrometry (HRMS): Offers unparalleled sensitivity with limits of detection as low as 0.01 μg/kg.[14]

Table 2: Performance of Selected Analytical Methods for Bongkrekic Acid Detection
Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Citation(s)
UHPLC-MS/MSPlasma & Urine1 ng/mL2.5 ng/mL[15]
UPLC-MS/MSRice Noodles0.1 μg/kg-[17]
HRMSFood Matrices0.01 μg/kg-[14]
LC-MS/MSRice Noodles & Tremella MushroomsCalibration range: 0.05 - 10 ng/mL-[16]
Experimental Protocol: A Generalized UHPLC-MS/MS Method for Bongkrekic Acid in Biofluids

The following is a generalized protocol based on established methods for the detection of bongkrekic acid in plasma and urine.[15]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or urine, add 300 µL of acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Separation:

    • System: UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 50 mm length).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for bongkrekic acid and the internal standard.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Quantify the amount of bongkrekic acid in the samples by comparing their peak areas to the calibration curve.

Note: It is crucial to avoid the use of glass vials, as bongkrekic acid can adsorb to free silanol groups, leading to inaccurate results.[15]

Total Synthesis: Recreating a Complex Molecule

The complex structure of bongkrekic acid, with its multiple stereocenters and conjugated polyene system, has made its total synthesis a significant challenge for organic chemists.[11] The first total synthesis was achieved by E.J. Corey and Alfonso Tramontano in 1984.[2][18] Since then, other research groups, including those of Shindo and Ley, have developed more efficient and convergent synthetic routes.[5][11][18] These synthetic strategies are not only milestones in natural product synthesis but also provide access to bongkrekic acid and its derivatives for further biological studies and as potential starting points for drug development.[11]

Conclusion and Future Perspectives

The discovery and history of bongkrekic acid serve as a stark reminder of the potential dangers lurking in improperly prepared fermented foods. From its early identification in Indonesia to the ongoing outbreaks in various parts of the world, this potent mitochondrial toxin continues to pose a significant threat to public health. Advances in our understanding of its mechanism of action, biosynthesis, and the development of sensitive analytical methods are crucial for the prevention, diagnosis, and management of bongkrekic acid poisoning.

Future research should focus on the development of rapid, on-site detection methods to prevent contaminated food from reaching consumers. Furthermore, a deeper understanding of the environmental and genetic factors that regulate bongkrekic acid production by Burkholderia gladioli could lead to novel strategies to inhibit its formation in food products. While there is currently no specific antidote for bongkrekic acid poisoning, continued research into its interaction with the adenine nucleotide translocase may pave the way for the development of targeted therapies.

References

  • Bongkrek acid - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • Moebius, N., et al. (2012). Biosynthesis of the respiratory toxin bongkrekic acid in the pathogenic bacterium Burkholderia gladioli. Chem Biol., 19(9), 1164-74. Retrieved February 27, 2026, from [Link]

  • Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin. J Med Toxicol., 13(2), 173-179. Retrieved February 27, 2026, from [Link]

  • BONGKREKIC ACID POISONING. (n.d.). Beating Hearts. Retrieved February 27, 2026, from [Link]

  • Han, D., et al. (2023). Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety. Foods, 12(21), 3926. Retrieved February 27, 2026, from [Link]

  • Chen, S., et al. (2023). Epidemiology of foodborne bongkrekic acid poisoning outbreaks in China, 2010 to 2020. China CDC Wkly, 5(2), 31-35. Retrieved February 27, 2026, from [Link]

  • Li, Y., et al. (2026). Advancing Bongkrekic Acid Detection: From Conventional Instrumental Analysis to Advanced Biosensing for Cross-Toxin Applications. Foods, 15(3), 346. Retrieved February 27, 2026, from [Link]

  • Peng, Z., et al. (2024). Integrative omics analysis reveals distinct adaptations of bongkrekic acid producing Burkholderia gladioli pathovar cocovenenans strains. Front Microbiol., 15, 1358891. Retrieved February 27, 2026, from [Link]

  • Advancing Bongkrekic Acid Detection: From Conventional Instrumental Analysis to Advanced Biosensing for Cross-Toxin Applications. (2026). Foods. Retrieved February 27, 2026, from [Link]

  • Bongkrek acid. (n.d.). chemeurope.com. Retrieved February 27, 2026, from [Link]

  • Han, D., et al. (2023). Bongkrekic Acid as a Threat to Food Safety. Encyclopedia.pub. Retrieved February 27, 2026, from [Link]

  • Bongkrekic acid poisoning from fermented food. (2020). Poison Control. Retrieved February 27, 2026, from [Link]

  • Lee, C-W., et al. (2025). Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring. J Food Drug Anal., 33(3), 325-334. Retrieved February 27, 2026, from [Link]

  • Determination of bongkrekic acid in rice noodles and Tremella mushrooms. (2024). SCIEX. Retrieved February 27, 2026, from [Link]

  • Li, J., et al. (2025). Establishment and evaluation of a UPLC-MS/MS method for simultaneous determination of bongkrekic acid and dehydroacetic acid in rice noodles. Front Microbiol., 15, 1515598. Retrieved February 27, 2026, from [Link]

  • β-Branching in the biosynthesis of bongkrekic acid: a complex affair. (2025). RSC Publishing. Retrieved February 27, 2026, from [Link]

  • Bongkrekic Acid. (2015). No Added Chemicals. Retrieved February 27, 2026, from [Link]

  • Peng, Z., et al. (2021). Comparative Genomic Analysis of the Foodborne Pathogen Burkholderia gladioli pv. cocovenenans Harboring a Bongkrekic Acid Biosynthesis Gene Cluster. Front Microbiol., 12, 628538. Retrieved February 27, 2026, from [Link]

  • Bongkrek acid. (n.d.). Grokipedia. Retrieved February 27, 2026, from [Link]

  • Wang, Y., et al. (2025). Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices. Foods, 14(9), 1361. Retrieved February 27, 2026, from [Link]

  • Bongkrekic acid. (2011). American Chemical Society. Retrieved February 27, 2026, from [Link]

  • Bongkrekic Acid Safety of Fermented Corn and Coconut Products. (2026). Singapore Food Agency. Retrieved February 27, 2026, from [Link]

  • Wang, Y., et al. (2025). Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices. Foods, 14(9), 1361. Retrieved February 27, 2026, from [Link]

Sources

Exploratory

Technical Deep Dive: Bongkrekic Acid – Mechanism, Application, and Toxicology

[1] Executive Summary Bongkrekic acid (BKA) is a respiratory toxin often feared in food safety contexts but revered in mitochondrial physiology as a precision tool. Produced by the bacterium Burkholderia gladioli pathova...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Bongkrekic acid (BKA) is a respiratory toxin often feared in food safety contexts but revered in mitochondrial physiology as a precision tool. Produced by the bacterium Burkholderia gladioli pathovar cocovenenans, BKA functions as a specific ligand for the Adenine Nucleotide Translocase (ANT). Unlike general electron transport chain inhibitors (e.g., rotenone, cyanide), BKA targets the mechanical switching of ATP/ADP exchange.[1]

This guide dissects BKA’s utility as a "conformational locker," detailing its use in distinguishing mitochondrial permeability transition pore (mPTP) opening from other depolarization events.[1] It provides validated protocols for its use in bioenergetics and outlines the strict safety parameters required for its handling.

Part 1: The Molecular Mechanism (The "Lock")

To understand BKA, one must understand the "ping-pong" mechanism of the Adenine Nucleotide Translocase (ANT). ANT cycles between two primary conformations to transport nucleotides across the inner mitochondrial membrane (IMM):

  • c-state (Cytosolic-facing): Binds ADP from the intermembrane space.[1]

  • m-state (Matrix-facing): Binds ATP from the matrix.[1]

The Conformational Trap

Bongkrekic acid is unique because it permeates the IMM (due to its lipophilic nature at physiological pH) and binds to ANT from the matrix side .

  • Action: It locks ANT in the m-state .[2][3]

  • Result: The carrier is frozen facing the matrix.[3] ADP cannot enter; ATP cannot exit. Oxidative phosphorylation stalls not because the synthase is broken, but because it is starved of substrate (ADP) and choked by product (ATP).[1]

This stands in direct contrast to Atractyloside (ATR) and Carboxyatractyloside (CAT) , which bind from the cytosolic side and lock ANT in the c-state .[1]

Visualization: ANT Conformational Locking

The following diagram illustrates the opposing locking mechanisms of BKA and ATR, a critical concept for designing experiments that test ANT involvement in pore formation.

ANT_Mechanism cluster_membrane Inner Mitochondrial Membrane (IMM) ANT_C ANT (c-state) Cytosol Facing ANT_M ANT (m-state) Matrix Facing ANT_C->ANT_M Translocation ANT_M->ANT_C Translocation ATR Atractyloside (ATR) Cytosolic Inhibitor ATR->ANT_C Locks in c-state (Promotes mPTP) BKA Bongkrekic Acid (BKA) Matrix Inhibitor BKA->ANT_M Locks in m-state (Inhibits mPTP) ADP_in ADP (Cytosol) ADP_in->ANT_C ATP_out ATP (Matrix) ATP_out->ANT_M

Figure 1: The "Ping-Pong" mechanism of ANT and the opposing locking states induced by Atractyloside (c-state) and Bongkrekic Acid (m-state).[1]

Part 2: Physiological Impact & mPTP Modulation

Beyond ATP depletion, BKA is the "gold standard" inhibitor for implicating ANT in the Mitochondrial Permeability Transition Pore (mPTP).

The mPTP Connection

The molecular identity of the mPTP remains debated (F-ATP synthase vs. ANT vs. Cyclophilin D), but ANT is functionally coupled to the pore.

  • c-state (ATR-bound): Favors mPTP opening.[1][2] The mitochondrial matrix swells, and the outer membrane ruptures.

  • m-state (BKA-bound): Resists mPTP opening.[1] BKA is often used to prevent apoptosis or necrosis in experimental models to prove that cell death is driven by mPTP opening rather than other mechanisms.

Comparative Data: ANT Inhibitors

The table below summarizes the key differences essential for experimental design.

FeatureBongkrekic Acid (BKA)Atractyloside (ATR)Carboxyatractyloside (CAT)
Binding Site Matrix side (IMM permeable)Cytosolic side (IMM impermeable)Cytosolic side (IMM impermeable)
ANT Conformation Locks m-state Locks c-state Locks c-state
Effect on mPTP Inhibits openingPromotes openingPromotes opening (Potent)
Reversibility Irreversible (High affinity)Competitive with ADPNon-competitive (Very high affinity)
Primary Use mPTP inhibition, Apoptosis blockmPTP inductionmPTP induction (Standard)

Part 3: Experimental Applications

Protocol 1: Calcium Retention Capacity (CRC) Assay

This is the definitive assay to test if a drug or condition sensitizes mitochondria to mPTP opening. BKA is used here as a positive control for pore inhibition.

Principle: Mitochondria sequester Ca²⁺ via the Uniporter. When the load exceeds a threshold, the mPTP opens, releasing Ca²⁺.[1] BKA increases this threshold.

Materials:

  • Isolated mitochondria (Liver or Heart).[1]

  • Calcium Green-5N (Low affinity Ca²⁺ dye, Kd ~14 µM).[1]

  • Bongkrekic Acid stock (10 mM in DMSO).

Workflow:

  • Preparation: Resuspend mitochondria (0.5 mg/mL) in assay buffer (125 mM KCl, 20 mM HEPES, 2 mM Pi, 1 µM Rotenone, 5 mM Succinate).

  • Dye Loading: Add Calcium Green-5N (1 µM final).

  • Treatment:

    • Control: DMSO vehicle.

    • Experimental: BKA (2–5 µM final concentration).[1] Incubate for 2–5 minutes.

  • Measurement: Monitor fluorescence (Ex 506 nm / Em 532 nm).

  • Titration: Inject CaCl₂ pulses (e.g., 10 µM) every 60–90 seconds.

  • Endpoint: Sudden fluorescence spike indicates mPTP opening (Ca²⁺ release).

Validation: BKA-treated mitochondria should tolerate 2–3x more Calcium pulses than control before pore opening.[1]

Visualization: CRC Assay Logic

CRC_Assay cluster_exp Experimental Workflow Iso Isolated Mitochondria Inc Incubation (Control vs. BKA 5µM) Iso->Inc Pulse Ca2+ Pulses (10µM bolus) Inc->Pulse Detect Fluorescence Monitor (Calcium Green-5N) Pulse->Detect Outcome_A Control: Rapid Pore Opening (Low Ca2+ Load) Detect->Outcome_A ~2-3 Pulses Outcome_B BKA Treated: Delayed Opening (High Ca2+ Load) Detect->Outcome_B >6 Pulses

Figure 2: Workflow for Calcium Retention Capacity assay showing BKA-mediated desensitization of the mPTP.

Part 4: Toxicology & Safety (E-E-A-T)[1]

While BKA is a valuable tool, it is a lethal toxin.[1] Recent outbreaks in Taiwan (2024) and China (2020) highlight its danger in fermented foods (corn, coconut, wet rice noodles).[1]

Clinical & Safety Profile
  • Source: Burkholderia gladioli pv.[3][4][5][6] cocovenenans.[3][4][6][7] Thrives in lipid-rich, warm (22–30°C), neutral pH environments.[1]

  • Lethality: Human lethal dose is estimated as low as 1 mg .[5] Mortality rates in outbreaks range from 40% to 100%.[5]

  • Symptoms: Dizziness, abdominal pain, sweating, followed by rapid liver and kidney failure.[1] Death occurs due to multi-organ failure driven by cellular energy collapse.

Laboratory Handling Standards
  • Storage: Store lyophilized solid at -20°C. Solutions (DMSO/MeOH) should be aliquoted to avoid freeze-thaw cycles.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1]

  • Inactivation: BKA is heat-stable (boiling does not destroy it).[1] Contaminated glassware should be treated with an acid wash or autoclaved at extended cycles, though chemical inactivation (strong oxidation) is preferred for spills.[1]

References

  • Anwar, M., et al. (2017).[1] "Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin." Journal of Medical Toxicology. Link

  • Henderson, P. J., & Lardy, H. A. (1970).[1][8] "Bongkrekic acid.[2][3][4][5][6][7][8][9][10][11][12][13] An inhibitor of the adenine nucleotide translocase of mitochondria."[3][4][10][11][12][14][15][16] Journal of Biological Chemistry. Link

  • Halestrap, A. P. (2009).[1] "What is the mitochondrial permeability transition pore?" Journal of Molecular and Cellular Cardiology. Link

  • Centre for Food Safety. (2024).[6] "Bongkrekic Acid – Uncommon but Fatal Toxin in Certain Foods."[4][5][6] The Government of the Hong Kong Special Administrative Region. Link

  • BenchChem. (2025). "A Comparative Guide to Bongkrekic Acid and Atractyloside as Mitochondrial Permeability Transition Inhibitors." Link

Sources

Foundational

Technical Guide: Bongkrekic Acid Modulation of Adenine Nucleotide Translocase (ANT)

[1] Executive Summary This technical guide provides a comprehensive analysis of Bongkrekic Acid (BKA), a high-affinity ligand and inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT). Unlike its counterpar...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of Bongkrekic Acid (BKA), a high-affinity ligand and inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT). Unlike its counterpart Atractyloside (ATR), which stabilizes the cytosolic-facing conformation, BKA locks ANT in the matrix-facing ("m-state") conformation.[1] This unique mechanism makes BKA an indispensable tool for dissecting mitochondrial bioenergetics, studying the Mitochondrial Permeability Transition Pore (mPTP), and investigating apoptosis pathways.[1] This document details the molecular mechanism, kinetic parameters, and validated experimental protocols for utilizing BKA in high-precision research.[1]

Introduction: Origin and Structural Significance[3]

Bongkrekic acid is a respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans (formerly Pseudomonas cocovenenans). Structurally, it is a heat-stable, highly unsaturated tricarboxylic acid.[1][2][3] Its lethality in foodborne outbreaks stems from its ability to completely arrest mitochondrial ATP/ADP exchange, leading to rapid cellular energy depletion.[1]

For the researcher, BKA is defined by its specificity.[1] It targets the ANT isoforms (AAC1, AAC2, AAC3 in humans) with nanomolar affinity, acting as a conformational wedge that prevents the transport cycle required for oxidative phosphorylation.[1]

Molecular Mechanism: The "m-State" Lock[2][6]

The Adenine Nucleotide Translocase operates via a "ping-pong" mechanism, alternating between a cytoplasmic-open state (c-state ) and a matrix-open state (m-state ).[1][3]

  • Physiological Cycle: ADP enters the c-state; the protein undergoes a conformational inversion to the m-state; ADP is released into the matrix. ATP binds in the matrix, triggering inversion back to the c-state for release.[1]

  • BKA Inhibition: BKA permeates the inner mitochondrial membrane (IMM) (likely via protonation at low pH or active transport) and binds to the substrate-binding pocket from the matrix side .

  • The Lock: BKA binding induces a high-affinity interaction that sterically hinders the re-inversion of ANT to the c-state. This effectively freezes the transporter in the m-state.

Visualization of Conformational Locking

The following diagram illustrates the opposing effects of BKA and Atractyloside (ATR) on ANT dynamics.

ANT_Mechanism cluster_membrane Inner Mitochondrial Membrane (IMM) c_state ANT (c-state) Cytosol-Facing m_state ANT (m-state) Matrix-Facing c_state->m_state ADP Import atr_complex ATR-ANT Complex (Locked c-state) c_state->atr_complex Stabilization m_state->c_state ATP Export bka_complex BKA-ANT Complex (Locked m-state) m_state->bka_complex Stabilization atr_complex->m_state Blocked bka_complex->c_state Blocked ATR Atractyloside (ATR) (Cytosolic Side) ATR->c_state Binds BKA Bongkrekic Acid (BKA) (Matrix Side) BKA->m_state Binds

Figure 1: Mechanism of ANT inhibition. ATR locks the transporter in the c-state, while BKA locks it in the m-state, halting the exchange cycle.

Comparative Pharmacology: BKA vs. Atractyloside[6]

In drug development and mitochondrial toxicity screening, distinguishing between these two inhibitors is critical.[1] While both stop respiration, their effect on the Mitochondrial Permeability Transition Pore (mPTP) is diametrically opposed.[1]

Table 1: Comparative Profile of ANT Inhibitors

FeatureBongkrekic Acid (BKA)Atractyloside (ATR)
Binding Site Matrix side of ANTCytosolic side of ANT
Conformational Lock m-state (Matrix-facing)c-state (Cytosol-facing)
Effect on mPTP Inhibitor (Prevents pore opening)Activator (Promotes pore opening)
Membrane Permeability Permeable (pH dependent)Impermeable (requires transporter)
Binding Kinetics Slow onset, high affinity (

nM)
Fast onset, competitive
Temperature Sensitivity Binding increases >20°CLess temperature dependent

Scientific Insight: The ability of BKA to inhibit mPTP suggests that the "c-state" of ANT is structurally required for the pore's formation or regulation. This makes BKA a standard control in assays designed to validate mPTP-targeting drug candidates.

Quantitative Kinetics

Understanding the binding constants is essential for designing accurate competition assays.

Table 2: Kinetic Parameters of BKA-ANT Interaction

ParameterValueNotes
Dissociation Constant (

)

Indicates extremely tight binding.[1]
Inhibition Constant (

)

Concentration for 50% inhibition of ADP transport.
Binding Stoichiometry

Moles of BKA per mole of ANT (or Cytochrome a).[4]

Dependency
Optimal

Protonation facilitates membrane crossing to reach the matrix site.

Experimental Protocols

Protocol A: Mitochondrial Swelling Assay (mPTP Validation)

Objective: To determine if a test compound induces mPTP opening via ANT modulation, using BKA as a negative control (blocker).[1]

Reagents:

  • Isolation Buffer: 250 mM Sucrose, 10 mM Tris-MOPS, 1 mM EGTA, pH 7.4.[1]

  • Assay Buffer: 125 mM KCl, 20 mM Tris-MOPS, 10 µM EGTA, 5 mM Glutamate/Malate, 1 mM

    
    , pH 7.4.[1]
    
  • BKA Stock: 10 mM in dilute NaOH or DMSO (store at -20°C).

  • Calcium Chloride: 10 mM stock.

Workflow:

  • Isolation: Isolate liver or heart mitochondria via differential centrifugation. Keep on ice.

  • Suspension: Resuspend mitochondria (0.5 mg protein/mL) in Assay Buffer.

  • Pre-incubation (Critical Step):

    • Control: Vehicle only.

    • BKA Group: Add BKA (Final conc: 50 µM ). Incubate for 2-5 minutes at 30°C. Note: Pre-incubation allows BKA to penetrate and lock ANT.[1]

  • Induction: Add

    
     bolus (typically 50-200 µM depending on tissue tolerance).
    
  • Measurement: Monitor Absorbance at 540 nm (

    
    ) continuously for 10-20 minutes.
    

Self-Validating Logic:

  • Success Criteria: The Control group shows a rapid decrease in

    
     (swelling). The BKA group maintains stable 
    
    
    
    (inhibition of swelling). If BKA fails to protect, the swelling is likely ANT-independent or the mitochondria are compromised.[1]
Protocol B: Respiration Inhibition Assay

Objective: To quantify the inhibition of State 3 respiration.

  • Setup: Clark-type oxygen electrode or Seahorse XF analyzer.

  • Substrate: Add Glutamate/Malate (5 mM/5 mM) to energize Complex I.

  • State 3 Induction: Add ADP (200-500 µM). Observe rapid oxygen consumption.

  • Inhibition: Titrate BKA (0.5 µM to 10 µM).

  • Observation: Respiration should revert to State 4 (leak rate) levels.

    • Note: Unlike Oligomycin (which inhibits ATP synthase), BKA inhibits the transport.[1] The net effect on oxygen consumption is identical, but the intramitochondrial ATP/ADP ratio differs (BKA leads to matrix ATP accumulation).

Experimental Workflow Diagram

The following flowchart visualizes the decision matrix for using BKA in mitochondrial toxicity studies.

BKA_Workflow Start Start: Isolated Mitochondria Treat Treatment Phase: Pre-incubate with BKA (5-50 µM) Start->Treat 5 min @ 30°C Challenge Challenge Phase: Add Ca2+ or Oxidative Stressor Treat->Challenge Measure_Swell Measure A540 (Swelling) Challenge->Measure_Swell Measure_Resp Measure O2 Consumption Challenge->Measure_Resp Result_Prot Result: Swelling/Resp Inhibited (ANT-Dependent Mechanism) Measure_Swell->Result_Prot Stable Absorbance Result_Fail Result: Swelling/Resp Persists (ANT-Independent Damage) Measure_Swell->Result_Fail Absorbance Drop Measure_Resp->Result_Prot State 3 Blocked Measure_Resp->Result_Fail Uncoupled Rate

Figure 2: Workflow for validating ANT-dependent mitochondrial toxicity using BKA.

Safety and Handling

Bongkrekic acid is a potent toxin with an


 in the range of 1-3 mg/kg.[5] It must be handled with extreme caution.
  • PPE: Double nitrile gloves, lab coat, and safety goggles.[1]

  • Containment: Handle all powder and stock solutions within a certified chemical fume hood.

  • Inactivation: Unlike protein toxins, BKA is heat stable.[1] Contaminated surfaces should be treated with activated charcoal or compatible organic solvents for removal, followed by incineration of waste.[1]

References

  • Lauquin, G. J., & Vignais, P. V. (1976). Interaction of [3H]bongkrekic acid with the mitochondrial adenine nucleotide translocator.[1][6] Biochemistry, 15(11), 2316–2322.[1][6] Link

  • Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid.[1][5][7][8] An inhibitor of the adenine nucleotide translocase of mitochondria.[9][10][4][5][6][7][11] Journal of Biological Chemistry, 245(6), 1319–1326.[1] Link

  • BenchChem. (2025).[10] A Comparative Guide to Bongkrekic Acid and Atractyloside as Mitochondrial Permeability Transition Inhibitors. Link[1]

  • Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin.[1] Journal of Medical Toxicology, 13(2), 173–179.[1] Link

  • Belosludtseva, N. V., et al. (2024). ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction.[1][5] Biomolecules, 14(9), 1159.[1] Link[1][12]

Sources

Exploratory

Technical Guide: Biosynthesis of Bongkrekic Acid by Burkholderia gladioli

[1][2][3] Executive Summary Bongkrekic acid (BA) is a respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2][3][4][5][6][7][8][9] Historically associated with fatal foodborne outbr...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

Bongkrekic acid (BA) is a respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2][3][4][5][6][7][8][9] Historically associated with fatal foodborne outbreaks in fermented coconut and corn products (e.g., Tempe bongkrek), BA is a heat-stable tricarboxylic acid that acts as a specific ligand for the mitochondrial Adenine Nucleotide Translocase (ANT).

This guide provides a technical deep-dive into the biosynthetic logic of BA, the genetic architecture of the bon gene cluster, and the molecular mechanism of its toxicity. It is designed for researchers investigating mitochondrial inhibitors, polyketide biosynthesis, or food safety diagnostics.

The Producer: Burkholderia gladioli pv.[1][2][5][8][9][10] cocovenenans

While Burkholderia gladioli is a common plant pathogen (causing rot in gladiolus, onions, and mushrooms) and an opportunistic human pathogen in cystic fibrosis patients, only the pathovar cocovenenans produces Bongkrekic acid.[5][8]

Genomic Distinction

The capacity to produce BA is defined by the presence of the bon biosynthetic gene cluster (BGC) , a ~68 kb genomic island located on Chromosome 2.

  • Taxonomic Marker: The bon cluster is absent in non-toxigenic B. gladioli strains.

  • Co-toxins: Many BA-producing strains also produce Toxoflavin , a yellow pigment and ROS-generating toxin, though its biosynthesis is regulated separately (via the tox operon and quorum sensing).

Environmental Trigger (Lipid Dependence)

BA production is not constitutive; it is strictly regulated by the presence of specific lipids.

  • Substrate Requirement: High concentrations of fatty acids, particularly oleic acid (C18:1) and lauric acid (C12:0), are required to trigger high-yield biosynthesis.

  • Metabolic Logic: The bacterium utilizes glycerol and fatty acids from lipid-rich substrates (like coconut meat or corn flour) not just for energy, but as precursors and regulatory signals for the bon cluster.

Biosynthetic Mechanism: The bon Gene Cluster[1][3][6]

The biosynthesis of Bongkrekic acid is a textbook example of a Trans-AT Polyketide Synthase (PKS) assembly line, featuring complex


-branching events that introduce unique alkyl side chains.
Genetic Architecture

The bon cluster consists of genes encoding the PKS core enzymes and a cassette of accessory enzymes responsible for


-branching and tailoring.
GeneFunctionKey Features
bonA PKS ModuleInitiates assembly; contains

-branching acceptor sites.[6]
bonB PKS ModuleChain elongation.
bonC PKS ModuleOften truncated or absent in some strains; function compensated by others.
bonD PKS ModuleLate-stage elongation and termination.
bonL P450 MonooxygenaseOxidizes the terminal methyl group to a carboxylic acid.[4]
bonF-I

-Branching Cassette
Installs methyl/carboxymethyl branches at

-carbons.[6]
bonJ,K TailoringAcyl-CoA dehydrogenases/hydratases.
bonR1, R2 RegulationLuxR-family regulators controlling cluster expression.
The -Branching Logic

Unlike canonical PKS systems where methyl groups come from methylmalonyl-CoA, BA features alkyl branches introduced at the


-position of the growing chain. This is achieved by a "cassette" of enzymes (BonF, G, H, I) that act on the Acyl Carrier Protein (ACP)-bound intermediate:
  • BonF (KS-III): Decarboxylative condensation of malonyl-ACP with the

    
    -keto-acyl-ACP.
    
  • BonG (HMG-ACP Synthase): Forms an HMG-like intermediate.

  • BonH/I (Enoyl-CoA Hydratase-like): Dehydrate and decarboxylate to leave a methylene branch.

Pathway Visualization

The following diagram illustrates the logical flow of the bon gene cluster and the PKS assembly line.

BonPathway AcetylCoA Acetyl-CoA (Starter Unit) BonA BonA (Modules 1-4) Initial Elongation AcetylCoA->BonA MalonylCoA Malonyl-CoA (Extender) MalonylCoA->BonA FattyAcids Lipid Substrates (Oleic/Lauric Acid) Regulation Transcriptional Activation FattyAcids->Regulation Induction BonB BonB (Modules 5-8) Chain Extension BonA->BonB Polyketide Intermediate BetaBranch BonF/G/H/I (Beta-Branching Cassette) BonA->BetaBranch ACP Interaction BonD BonD (Modules 9-11) Late Stage BonB->BonD Elongated Chain BonD->BetaBranch ACP Interaction BonL BonL (P450 Monooxygenase) BonD->BonL Pre-Bongkrekic Acid FinalProduct Bongkrekic Acid (Active Toxin) BonL->FinalProduct Oxidation Regulation->BonA

Figure 1: Schematic of the Bongkrekic Acid biosynthetic pathway, highlighting the interaction between the core PKS modules (BonA/B/D) and the beta-branching cassette.[6]

Mechanism of Action: Mitochondrial Stasis

Bongkrekic acid is a highly specific inhibitor of the Adenine Nucleotide Translocase (ANT) , an inner mitochondrial membrane protein responsible for exchanging ATP (out) and ADP (in).[5][7][8][10]

The ANT Lock

ANT cycles between two conformational states:

  • c-state (Cytoplasmic-open): Binds ADP from the intermembrane space.[1][2]

  • m-state (Matrix-open): Binds ATP from the matrix.[2]

Inhibition Mechanism: BA passes through the outer mitochondrial membrane (due to its lipophilicity) and binds to the m-state of ANT from the matrix side. It fixes the carrier in the m-state, preventing the conformational change required to transport ATP out to the cytosol.

  • Result: Cytosolic ATP is depleted, and mitochondrial ADP cannot enter to be phosphorylated. The cell undergoes energy failure and apoptosis/necrosis.

  • Contrast with Atractyloside: Atractyloside (another ANT inhibitor) locks the transporter in the c-state.

Molecular Diagram

MOA cluster_cyto Cytoplasm cluster_mito Mitochondrial Matrix ADP_cyto ADP ANT ANT Transporter (Inner Membrane) ADP_cyto->ANT Normal Influx ATP_cyto ATP ADP_mito ADP ATP_mito ATP ATP_mito->ANT TRAPPED BA Bongkrekic Acid BA->ANT BINDS High Affinity (Locks m-state) ANT->ATP_cyto Normal Efflux ANT->ADP_mito BLOCKED

Figure 2: Mechanism of Action. BA locks the ANT transporter in the matrix-facing conformation, halting the cellular energy currency exchange.

Detection and Isolation Protocols

Safety Warning: Bongkrekic acid is lethal.[1][2][4][11] Handle all cultures and extracts in a Biosafety Level 2 (BSL-2) facility with appropriate PPE. Avoid aerosol generation.

Extraction Protocol (Food Matrix)

This protocol is adapted for lipid-rich matrices (e.g., coconut/corn).

  • Homogenization: Weigh 5g of sample. Add 20 mL of Methanol:Ammonia (50:1 v/v) or Methanol:Formic Acid . The alkaline condition helps solubilize the tricarboxylic acid.

  • Sonication: Sonicate for 30 minutes at room temperature to disrupt cellular matrices.

  • Centrifugation: Centrifuge at 8,000 x g for 10 minutes. Collect supernatant.

  • Cleanup (SPE):

    • Condition an HLB (Hydrophilic-Lipophilic Balance) solid-phase extraction cartridge with methanol followed by water.

    • Load supernatant.

    • Wash with 5% methanol/water.

    • Elute with 100% Methanol.

  • Filtration: Filter through a 0.22

    
    m PTFE membrane before injection.
    
LC-MS/MS Quantification Parameters
  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (or 5 mM Ammonium Acetate).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 10 minutes.

  • Ionization: ESI Negative Mode (Tricarboxylic acid ionizes well in negative mode).

  • MRM Transitions:

    • Precursor: m/z 485.2 [M-H]⁻

    • Quantifier: m/z 441.2 (Decarboxylation)

    • Qualifier: m/z 397.2

References

  • Moebius, N., et al. (2012). "Biosynthesis of the respiratory toxin bongkrekic acid in the pathogenic bacterium Burkholderia gladioli."[3] Chemistry & Biology, 19(9), 1164-1174.[4] Link

  • Anwar, M., et al. (2017). "Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin." Journal of Medical Toxicology, 13(2), 173-179. Link

  • Henderson, P. J., & Lardy, H. A. (1970). "Bongkrekic acid.[10] An inhibitor of the adenine nucleotide translocase of mitochondria."[7][10][12][13] Journal of Biological Chemistry, 245(6), 1319-1326. Link

  • Garcia, R. A., et al. (1999). "The effect of lipids on bongkrekic (Bongkrek) acid toxin production by Burkholderia cocovenenans in coconut media."[2] Food Additives & Contaminants, 16(2), 63-69.[2] Link

  • Falconer, S. B., et al. (2011). "Burkholderia gladioli: a cause of pneumonia in cystic fibrosis?" Journal of Cystic Fibrosis, 10(3), 169-176. Link

Sources

Foundational

Early research and initial findings on Bongkrekic acid

From Early Discovery to Mitochondrial Mechanism Executive Summary & Historical Context Bongkrekic Acid (BA) is a rare but lethal respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans (fo...

Author: BenchChem Technical Support Team. Date: March 2026

From Early Discovery to Mitochondrial Mechanism

Executive Summary & Historical Context

Bongkrekic Acid (BA) is a rare but lethal respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans (formerly Pseudomonas cocovenenans).[1] Historically associated with fermented coconut tempeh (tempe bongkrek) in Indonesia, it has recently re-emerged in outbreaks involving fermented corn and rice products.

The scientific significance of BA extends beyond toxicology; it served as the critical molecular probe that allowed bioenergeticists to map the conformational states of the Adenine Nucleotide Translocase (ANT) , the gatekeeper of cellular energy.

Key Historical Milestones:

  • 1930s: W.K.[2][3][4] Mertens and A.G. van Veen (Eijkman Institute, Jakarta) isolate the bacterium from lethal tempeh outbreaks.[2]

  • 1950s-70s: Structural elucidation defines BA as a highly unsaturated tricarboxylic acid (C₂₈H₃₈O₇).

  • 1970s: Henderson, Lardy, and Klingenberg identify the mitochondrial ANT as the specific target, distinguishing its mechanism from the plant toxin Atractyloside (ATR).

Physicochemical Properties & Structure

BA is a heat-stable, lipophilic polyketide. Its structural complexity—specifically the system of conjugated double bonds—made early characterization difficult.

PropertyDescription
IUPAC Name 20-(carboxymethyl)-6-methoxy-2,5,17-trimethyl-deca-2,4,8,10,14,18,20-heptaenedioic acid
Formula C₂₈H₃₈O₇
Molecular Weight 486.6 g/mol
Solubility Soluble in alkaline aqueous solutions and organic solvents (methanol, ethanol, chloroform); insoluble in water at neutral/acidic pH.
Stability Heat Stable: Resists boiling (100°C) and pressure cooking. UV Sensitive: Conjugated double bonds make it susceptible to photodegradation.
Appearance Colorless to pale yellow oil or amorphous solid.
Mechanism of Action: The ANT Lock

The lethality of BA stems from its hyper-specific inhibition of the Adenine Nucleotide Translocase (ANT) located in the inner mitochondrial membrane (IMM).[5]

The Physiological Context

ANT functions via a "ping-pong" mechanism, alternating between two conformational states to swap cytosolic ADP for matrix ATP:

  • c-state (Cytosolic-facing): Binds ADP from the intermembrane space.

  • m-state (Matrix-facing): Releases ADP into the matrix and binds ATP.

The Inhibitory Clamp

Unlike competitive inhibitors that merely block the active site, BA acts as a conformational locker .

  • Bongkrekic Acid (BA): Passes through the IMM (requires acidic pH or carrier) and binds to ANT from the matrix side. It locks the transporter in the m-state , preventing ATP export.

  • Atractyloside (ATR): A plant glycoside that binds from the cytosolic side, locking ANT in the c-state .

This distinction was proven by Klingenberg et al. using radiolabeled ADP binding assays. BA increases the apparent binding of ADP (by trapping it inside the carrier), whereas ATR prevents binding entirely.

ANT_Mechanism Figure 1: Conformational Locking of ANT by Bongkrekic Acid vs. Atractyloside cluster_cyto Intermembrane Space (Cytosol side) cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix ADP_c ADP ATR Atractyloside (ATR) Inhibitor ANT_c ANT (c-state) Cytosolic Open ATR->ANT_c LOCKS c-state (Steric Block) Transition Conformational Change ANT_c->Transition ADP binds ANT_m ANT (m-state) Matrix Open ANT_m->Transition ATP binds Transition->ANT_c Translocation Transition->ANT_m Translocation BA Bongkrekic Acid (BA) Inhibitor BA->ANT_m LOCKS m-state (High Affinity) ATP_m ATP

Figure 1: BA locks the transporter in the matrix-facing (m-state), while ATR locks it in the cytosolic-facing (c-state).

Toxicology Profile

BA is one of the most potent mitochondrial toxins known. Its lethality is driven by the total cessation of oxidative phosphorylation, leading to rapid ATP depletion.

Toxicity Data (Early & Modern Findings):

SpeciesRouteLD50 / Lethal DoseSource
Human Oral~1.0 – 1.5 mg (Total Dose)Henderson & Lardy (1970) [1]
Mouse Oral0.68 – 6.84 mg/kgBuckle (2017 Review) [2]
Mouse IV1.41 mg/kgLumbach et al. (1970) [3]
Rat Oral>10 mg/kg (Resistant)Klingenberg (1970) [4]

Clinical Progression:

  • Latency: 1–10 hours post-ingestion.

  • Initial Symptoms: Abdominal pain, sweating, weakness (hypoglycemia mimicry due to lack of ATP).

  • Critical Phase: Hyperglycemia followed by severe hypoglycemia, liver failure, metabolic acidosis, coma, and death.

Experimental Protocols

The following protocols are reconstructed from foundational literature to guide researchers in the isolation of BA and the validation of its biological activity.

Protocol A: Isolation from B. gladioli Culture

Based on the method by Nugharan (1948) and modified by Lumbach (1970).

Pre-requisites:

  • Strain: Burkholderia gladioli pv.[6][7][8][9][10] cocovenenans.[1][6][7][8][9][10][11]

  • Media: Grated coconut or Lipid-rich corn medium (Lipids are essential for toxin production).

  • Fermentation:

    • Inoculate sterile coconut culture plates with B. gladioli.

    • Incubate at 30°C for 10–14 days . (Note: Toxin production peaks when fungal competition is absent).

  • Extraction:

    • Homogenize the culture mash.

    • Extract 3x with Chloroform .

    • Combine chloroform extracts and evaporate to dryness under vacuum.

  • Partitioning (Crucial Step):

    • Resuspend residue in 5% Sodium Bicarbonate (NaHCO₃) . BA is an acid and will move into the aqueous phase.

    • Wash the aqueous phase with Petroleum Ether (removes neutral lipids/impurities). Discard organic layer.

    • Acidify the aqueous phase to pH 3.0 using 6N HCl.

    • Extract the acidified aqueous phase with Diethyl Ether . BA moves to the ether phase.

  • Purification:

    • Evaporate ether.

    • Purify via Thin Layer Chromatography (TLC) or HPLC (C18 column, Methanol/Water gradient).

Protocol B: The "Klingenberg" ANT Binding Assay

This assay validates BA activity by measuring the inhibition of [¹⁴C]-ADP translocation in isolated mitochondria.

Materials:

  • Isolated Rat Liver Mitochondria (RLM).

  • [¹⁴C]-ADP (Radioactive tracer).

  • Bongkrekic Acid (dissolved in dilute NH₄OH).

  • Atractyloside (Control inhibitor).

  • Silicone oil (density ~1.03 g/ml).

Workflow:

  • Preparation: Suspend RLM (1 mg protein/ml) in incubation buffer (0.25 M sucrose, 10 mM TRIS-HCl pH 7.4, 1 mM EDTA).

  • Inhibitor Pre-incubation:

    • Tube A (Control): Buffer only.

    • Tube B (BA): Add BA (5 µM final). Incubate 2 min at 20°C. (BA requires time/temp to penetrate).

    • Tube C (ATR): Add ATR (5 µM final).

  • Exchange Initiation:

    • Add [¹⁴C]-ADP (50 µM) to all tubes.

    • Incubate for exactly 10 seconds at 4°C. (Rapid kinetics).

  • Termination (Centrifugation):

    • Layer the reaction mixture over 200 µl of silicone oil in microcentrifuge tubes.

    • Spin at 12,000g for 1 min. Mitochondria pellet through the oil; free [¹⁴C]-ADP remains in supernatant.

  • Quantification:

    • Slice off the pellet containing the mitochondria.

    • Dissolve in scintillation fluid and count CPM.

Interpretation:

  • Control: High CPM in pellet (Active transport).

  • ATR Treated: Near zero CPM (Transport blocked, ADP cannot bind).

  • BA Treated: Low CPM (Transport blocked). Note: If BA is added AFTER [¹⁴C]-ADP, CPM will be higher than control, proving the "locking" of pre-bound ADP inside the matrix.

Protocol_Workflow Figure 2: Differential ANT Inhibition Assay Workflow cluster_treatments Treatment Groups Start Isolated Mitochondria T_Control Control (Buffer) Start->T_Control T_BA Bongkrekic Acid (Locks m-state) Start->T_BA T_ATR Atractyloside (Locks c-state) Start->T_ATR Step2 Add [14C]-ADP 10 sec @ 4°C T_Control->Step2 T_BA->Step2 T_ATR->Step2 Step3 Silicone Oil Spin Separation Step2->Step3 Readout Scintillation Counting (Pellet) Step3->Readout

Figure 2: Experimental workflow to distinguish between c-state and m-state inhibition.

References
  • Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid. An inhibitor of the adenine nucleotide translocase of mitochondria.[2][4][5][8][11][12][13] Journal of Biological Chemistry, 245(6), 1319-1326. Link

  • Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin. Journal of Medical Toxicology, 13(2), 173–179. Link

  • Lumbach, G. W., Cox, H. C., & Berends, W. (1970). Elucidation of the chemical structure of bongkrekic acid—I: Isolation, purification and properties.[4][7][14] Tetrahedron, 26(24), 5993-5999. Link

  • Klingenberg, M., Grebe, K., & Heldt, H. W. (1970). On the inhibition of the adenine nucleotide translocation by bongkrekic acid. Biochemical and Biophysical Research Communications, 39(3), 344-351. Link

  • Mertens, W. K., & Van Veen, A. G. (1933). The bongkrek poisonings in Banyumas. Geneeskundig Tijdschrift voor Nederlandsch-Indie, 73, 1223-1254.

Sources

Exploratory

Bongkrekic Acid: Mechanistic Inhibition of Mitochondrial ADP/ATP Exchange and mPTP Modulation

Executive Summary Bongkrekic acid (BKA) is a specialized, high-affinity mitochondrial toxin derived from the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2][3][4][5][6] While historically known for fatal foo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bongkrekic acid (BKA) is a specialized, high-affinity mitochondrial toxin derived from the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2][3][4][5][6] While historically known for fatal foodborne outbreaks involving fermented coconut and corn, BKA has evolved into a critical molecular probe for bioenergetics research.

Its primary utility lies in its absolute specificity for the Adenine Nucleotide Translocase (ANT) , also known as the ADP/ATP carrier (AAC). By locking the transporter in a distinct conformational state, BKA serves as a potent tool for dissecting the mechanics of oxidative phosphorylation and the regulation of the mitochondrial permeability transition pore (mPTP) . This guide details the structural mechanism, physiological impact, and validated experimental protocols for utilizing BKA in mitochondrial research.

Structural Mechanism: The ANT "Ping-Pong" Arrest

The Adenine Nucleotide Translocase (ANT) operates via a "ping-pong" mechanism, alternating between two major conformational states to transport ADP into the mitochondrial matrix and ATP into the intermembrane space (IMS):

  • c-state (Cytoplasmic-open): The binding site faces the IMS/cytosol, ready to accept ADP.

  • m-state (Matrix-open): The binding site faces the mitochondrial matrix, ready to accept ATP (or release ADP).

The BKA Locking Mechanism

Unlike competitive inhibitors that merely block the active site, BKA acts as a conformationallocker .

  • Entry: BKA is lipophilic and crosses the outer mitochondrial membrane. At physiological pH, it is anionic; however, it requires protonation or specific conditions to fully access the matrix side of the inner membrane.

  • Binding: BKA binds exclusively to the matrix-facing side of the ANT.

  • The Lock: It fixes the ANT in the m-state .[5] This prevents the carrier from ever reverting to the c-state. Consequently, ADP cannot bind from the cytosolic side, and the transport cycle is completely arrested.

This stands in direct contrast to Carboxyatractyloside (CAT) , which binds from the IMS and locks the ANT in the c-state .

Visualization: ANT Conformational Cycle and Inhibition

The following diagram illustrates the transport cycle and the specific arrest points of BKA and CAT.

ANT_Mechanism cluster_cycle Physiological Transport Cycle c_state ANT (c-state) Cytosol-Facing m_state ANT (m-state) Matrix-Facing c_state->m_state ADP import / ATP export arrest_c Arrested c-state (Transport Halted) c_state->arrest_c + CAT binding m_state->c_state Re-orientation arrest_m Arrested m-state (Transport Halted) m_state->arrest_m + BKA binding inhibitor_bka Bongkrekic Acid (BKA) (Matrix Side) inhibitor_bka->arrest_m inhibitor_cat Carboxyatractyloside (CAT) (IMS Side) inhibitor_cat->arrest_c

Figure 1: BKA arrests ANT in the matrix-facing (m-state), while CAT arrests it in the cytosol-facing (c-state).

Physiological Impact: Bioenergetics and Apoptosis[7]

Bioenergetic Collapse

By halting ANT turnover, BKA uncouples the demand/supply chain of oxidative phosphorylation.

  • ATP Depletion: Cytosolic ADP cannot enter the matrix to be phosphorylated by ATP Synthase (Complex V).

  • Respiration Inhibition: Although BKA does not directly inhibit the Electron Transport Chain (ETC) complexes, respiration (State 3) stops because the proton gradient (

    
    ) builds up maximally (State 4 like) due to the lack of ATP synthase activity (which requires ADP).
    
The mPTP Connection (Apoptosis)

The ANT is a structural or regulatory component of the Mitochondrial Permeability Transition Pore (mPTP) .[1][5] The pore's opening leads to mitochondrial swelling, rupture, and cell death (apoptosis/necrosis).

  • BKA as a Pore Inhibitor: BKA is widely used as a negative control for mPTP opening. Stabilizing the ANT in the m-state makes the pore more resistant to opening.

  • CAT as a Pore Inducer: Conversely, locking ANT in the c-state (using CAT) favors mPTP opening and sensitizes mitochondria to calcium-induced swelling.

Comparative Data: BKA vs. CAT

The distinction between these two inhibitors is vital for experimental design.

FeatureBongkrekic Acid (BKA)Carboxyatractyloside (CAT)
Binding Site Matrix side (Inner Membrane)Intermembrane Space side
Conformational Lock m-state (Matrix-facing)c-state (Cytosol-facing)
Impact on mPTP Inhibits pore opening (Protective)Induces pore opening (Pro-apoptotic)
Membrane Permeability Permeable (Lipophilic, pH dependent)Impermeable (requires transporter or rupture)
Inhibition Constant (

)
~2.0 µM (Human AAC2) [1]~4.0 nM (Human AAC2) [1]
Toxicity Target Liver, Brain, KidneyLiver, Kidney

Experimental Applications & Protocols

Protocol A: Mitochondrial Respiration Assay (Seahorse / Oxygraph)

This assay validates BKA activity by observing the transition from State 3 (Active) to State 4 (Resting) respiration.

Reagents:

  • Isolated Mitochondria (Rat Liver or Heart).

  • Respiration Buffer (MiR05 or similar: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM Taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM Sucrose, 1 g/L BSA, pH 7.1).

  • Substrates: Glutamate/Malate (GM) or Succinate/Rotenone.

  • ADP (saturated).

  • Bongkrekic Acid (Stock: 10 mM in dilute ammonia or DMSO).

Workflow:

  • Equilibration: Add mitochondria (0.5 mg/mL) to the chamber in Respiration Buffer.

  • Basal Respiration: Add substrates (GM 10mM/5mM). Record State 2 respiration.

  • State 3 Induction: Inject ADP (200-500 µM). Observe rapid oxygen consumption (State 3).

  • Inhibition: Inject BKA (Final conc. 5–20 µM) .

    • Expected Result: Immediate cessation of ADP-stimulated respiration. The rate should return to (or below) State 4 levels.

  • Uncoupling (Control): Add FCCP. Respiration should recover, proving the ETC is intact and only ANT was inhibited.

Protocol B: mPTP Swelling Assay

This assay uses light scattering to measure mitochondrial volume. Swelling decreases absorbance at 540 nm.

Workflow:

  • Setup: Resuspend isolated mitochondria in Swelling Buffer (250 mM Sucrose, 10 mM MOPS-Tris, 5 mM Succinate, 10 µM EGTA, pH 7.4).

  • Pre-treatment:

    • Cuvette A: Control (Vehicle).

    • Cuvette B: BKA (5 µM) .

    • Cuvette C: Cyclosporin A (CsA) (Positive control for inhibition).

  • Induction: Incubate for 2 min, then add Calcium Chloride (

    
    , 200 µM pulse).
    
  • Measurement: Monitor Absorbance (

    
    ) for 10-15 minutes.
    
    • Control: Rapid decrease in

      
       (Swelling).
      
    • BKA Treated:Stable

      
        (Swelling inhibited).
      
Experimental Workflow Diagram

Respiration_Protocol step1 Isolate Mitochondria (Differential Centrifugation) step2 Add to Oxygraph Chamber + Substrates (Glu/Mal) step1->step2 step3 Inject ADP (Induce State 3 Respiration) step2->step3 decision Select Inhibitor step3->decision path_bka Inject BKA (5-20 µM) decision->path_bka path_cat Inject CAT (Control) decision->path_cat result_bka Result: Respiration Halted (ANT Locked in m-state) path_bka->result_bka

Figure 2: Workflow for validating ANT inhibition using respirometry.

Safety & Handling (Critical)

Warning: Bongkrekic acid is a lethal toxin.[1][2][3][6][7] There is no specific antidote.[7]

  • Toxicity:

    • LD50 (Oral, Mouse): ~0.68 – 6.84 mg/kg [2].[1][6]

    • Human Lethality: Doses as low as 1–1.5 mg total can be fatal.[1][3]

  • Handling:

    • Always handle in a Class II Biosafety Cabinet or chemical fume hood.

    • Wear double nitrile gloves, lab coat, and eye protection.

    • BKA is heat-stable; autoclaving does not inactivate it effectively.

  • Disposal:

    • Contaminated liquids must be treated as hazardous chemical waste.

    • Oxidation (e.g., potassium permanganate) or incineration is required for destruction.

References

  • Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin.[7] Journal of Medical Toxicology. Retrieved from [Link]

  • Ruprecht, J. J., & Kunji, E. R. (2019). The SLC25 Mitochondrial Carrier Family: Structure and Mechanism. Annual Review of Biochemistry. Retrieved from [Link]

  • Belosludtseva, N. V., et al. (2024). ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction.[8] International Journal of Molecular Sciences. Retrieved from [Link]

  • Agilent Technologies. (2023). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Experimental protocol for using Bongkrekic acid (ammonium salt)

Application Note: Bongkrekic Acid (Ammonium Salt) – Mechanistic Profiling and Experimental Protocols for Mitochondrial Translocase Inhibition Introduction & Mechanistic Causality Bongkrekic acid (BKA) is a highly toxic,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bongkrekic Acid (Ammonium Salt) – Mechanistic Profiling and Experimental Protocols for Mitochondrial Translocase Inhibition

Introduction & Mechanistic Causality

Bongkrekic acid (BKA) is a highly toxic, heat-stable tricarboxylic acid originally identified as a respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans in fermented coconut and maize[1][2]. In the context of mitochondrial pharmacology and drug development, BKA serves as the gold-standard chemical probe for inhibiting the Adenine Nucleotide Translocase (ANT)[2].

The causality of BKA's mechanism is defined by its precise binding topography. Unlike other ANT inhibitors such as atractyloside (ATR) or carboxyatractyloside (CAT), which bind the cytosolic face of the inner mitochondrial membrane (the "c-state"), BKA must cross the inner membrane to bind the matrix-facing side of ANT[3][4]. This irreversible binding locks the translocase in the "m-state"[4][5].

This conformational arrest triggers two distinct experimental phenotypes:

  • OXPHOS Suppression & Metabolic Shifting: By halting the exchange of cytosolic ADP for mitochondrial ATP, BKA starves the cell of mitochondria-derived energy, forcing a compensatory upregulation of glycolysis[6].

  • mPTP Inhibition: The m-state stabilization physically prevents the conformational changes in ANT required to open the mitochondrial permeability transition pore (mPTP), thereby acting as a potent inhibitor of mPTP-driven mitochondrial swelling and apoptosis[4][5].

BKAMechanism Cyto Cytosol (High ADP) ANT Adenine Nucleotide Translocase (ANT) Cyto->ANT ADP Mito Mitochondrial Matrix (High ATP) ANT->Mito ATP mPTP mPTP Complex (Closed) ANT->mPTP Prevents Pore Opening Glyco Compensatory Glycolysis ANT->Glyco Cytosolic ATP Starvation Induces Warburg Effect BKA Bongkrekic Acid (Ammonium Salt) BKA->ANT Binds Matrix Side (Locks m-state)

Fig 1. Mechanism of Bongkrekic Acid: ANT inhibition, mPTP closure, and glycolytic shift.

Reagent Preparation and Storage

The ammonium salt formulation of BKA is highly preferred for in vitro applications due to its enhanced aqueous solubility compared to the free acid[7].

  • Reconstitution: BKA ammonium salt can be dissolved in DMSO to a maximum concentration of 80 mg/mL (approx. 164 mM) or in H2O up to 1 mg/mL (approx. 2.06 mM)[7]. Sonication is highly recommended to ensure complete dissolution and prevent micro-precipitates[7].

  • Storage: Aliquot the reconstituted stock immediately to avoid repeated freeze-thaw cycles. Store at -80°C, where the compound remains stable for up to 1 year[7].

Experimental Protocols

Protocol A: Mitochondrial Permeability Transition Pore (mPTP) Swelling Assay

Causality: When isolated mitochondria are exposed to a calcium bolus, the mPTP opens, allowing water to rush into the hyperosmolar matrix. This swelling decreases the light-scattering properties of the mitochondria, which is quantifiable as a drop in absorbance at 540 nm[4]. BKA prevents this absorbance drop by locking ANT in the closed m-state[4].

Self-Validating System Checkpoint: Always include a Carboxyatractyloside (CAT) cohort. CAT locks ANT in the c-state, actively promoting mPTP opening. If CAT accelerates the absorbance decay while BKA prevents it, the assay's dynamic range and mitochondrial integrity are internally validated[4][8].

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from target tissue (e.g., rat liver) using standard differential centrifugation in a sucrose/HEPES isolation buffer.

  • Buffer Preparation: Resuspend the mitochondrial pellet in a swelling assay buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, supplemented with succinate and rotenone to energize the mitochondria).

  • Treatment Group Assignment: Divide the suspension into three groups: Vehicle Control, BKA (5 µM), and CAT (10 µM)[4].

  • Pre-incubation (Critical Step): Incubate the mitochondria with BKA for 15-20 minutes at room temperature. Note: BKA must traverse the inner membrane to access the matrix-facing binding site; insufficient pre-incubation will yield false negatives.

  • Baseline Establishment: Transfer 1 mL of the suspension to a spectrophotometer cuvette and monitor absorbance at 540 nm until a stable baseline is achieved[4].

  • mPTP Induction: Inject a bolus of CaCl2 (e.g., 200 µM) directly into the cuvette to trigger pore opening[4].

  • Data Acquisition: Record the change in absorbance (ΔA540) continuously for 15 minutes. A flat line indicates successful BKA-mediated mPTP inhibition.

SwellingAssay S1 Isolate Mitochondria S2 Pre-incubate BKA (10-20 min) S1->S2 Resuspend S3 Establish Baseline (Abs 540 nm) S2->S3 Transfer to Cuvette S4 Induce mPTP (Add CaCl2) S3->S4 Stable Baseline S5 Monitor Swelling (Absorbance Decay) S4->S5 Measure 15 min

Fig 2. Step-by-step workflow for the spectrophotometric mPTP swelling assay.

Protocol B: Cellular Glycolysis and ATP Modulation Assay

Causality: BKA selectively suppresses mitochondrial ATP production without directly destroying the electron transport chain[2][6]. Cells with metabolic plasticity (e.g., 4T1 breast cancer cells) will survive by upregulating glucose consumption and lactate production (the Warburg effect)[6].

Self-Validating System Checkpoint: Run parallel cohorts in High-Glucose (2 mg/mL) and Low-Glucose (<0.5 mg/mL) media. BKA should induce massive cell death only in the low-glucose cohort. This validates that BKA's toxicity is mechanistically tied to ATP starvation rather than off-target chemical necrosis[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., 4T1 murine mammary cancer cells) in multi-well plates and allow 24 hours for adherence[6].

  • Media Assignment: Replace media with either High-Glucose or Low-Glucose formulations.

  • BKA Treatment: Treat cells with 100 µM BKA[6].

  • Metabolic Monitoring: At 12 and 24 hours, sample the culture media. Quantify glucose depletion and lactate accumulation using standard colorimetric assay kits[6].

  • ATP Quantification: Lyse the cells at 24 hours and measure intracellular ATP levels using a luciferase-based luminescence assay. BKA-treated cells in high glucose will show reduced ATP but high viability, whereas low-glucose cells will show near-total ATP depletion and cell death[6].

Quantitative Data Summary

The following table synthesizes field-proven working concentrations for BKA across various experimental models to assist in dose-finding studies:

Application / Model SystemTarget / PathwayRecommended Working ConcentrationExpected PhenotypeReference
Isolated Mitochondria mPTP Inhibition1 - 5 µMPrevention of Ca2+-induced swelling[4][5]
Activated CD8+ T Cells Mitobiogenesis1 - 2 µMIncreased mitochondrial membrane polarization[9]
Primary Endothelial Cells Lipotoxicity Rescue25 µMAttenuation of palmitate-induced mitochondrial damage[8]
Cultured Tumor Cells (4T1) Metabolic Shift (Glycolysis)50 - 100 µMDecreased cellular ATP; increased glucose consumption[6]

References

  • Bongkrek acid - Wikipedia. Wikipedia.
  • Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin.
  • Bongkrekic acid facilitates glycolysis in cultured cells and induces cell death under low glucose conditions.
  • ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity.
  • Control of the mitochondrial permeability transition pore by high-affinity ADP binding at the ADP/ATP translocase in permeabilized mitochondria.
  • A Comparative Guide to Bongkrekic Acid and Atractyloside as Mitochondrial Permeability Transition Inhibitors. Benchchem.
  • Bongkrekic acid | Mitochondrial toxins. TargetMol.
  • Quantification of active mitochondrial permeability transition pores using GNX-4975 inhibitor titrations provides insights into molecular identity. Portland Press.
  • Systemic hypoxia inhibits T cell response by limiting mitobiogenesis via matrix substrate-level phosphoryl

Sources

Application

Application Note: Bongkrekic Acid Applications in Apoptosis Research

Introduction: The Mechanistic Imperative Bongkrekic acid (BKA) is a specific ligand for the Adenine Nucleotide Translocator (ANT), a critical carrier protein located in the inner mitochondrial membrane (IMM).[1][2][3] Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Imperative

Bongkrekic acid (BKA) is a specific ligand for the Adenine Nucleotide Translocator (ANT), a critical carrier protein located in the inner mitochondrial membrane (IMM).[1][2][3] While historically identified as a respiratory toxin produced by Burkholderia gladioli pathovar cocovenenans, BKA has become an indispensable tool in apoptosis research.[1] Its utility lies in its unique ability to inhibit the Mitochondrial Permeability Transition Pore (MPTP)—a "point of no return" in the intrinsic apoptotic pathway.

Unlike Cyclosporin A (CsA), which targets Cyclophilin D, BKA targets the ANT, locking it in a specific conformation that resists pore formation.[1] This application note details the mechanistic rationale, experimental protocols, and critical controls for using BKA to dissect mitochondrial-dependent cell death.

Mechanism of Action

To use BKA effectively, one must understand its structural influence on the ANT. The ANT cycles between two conformations to transport ADP and ATP:

  • c-state: Cytosol-facing (open to intermembrane space).[1]

  • m-state: Matrix-facing (open to mitochondrial matrix).[1][4]

The BKA Effect: BKA permeates the IMM and binds to the ANT on the matrix side . It locks the transporter in the m-state .[5] In this "closed" conformation, the ANT cannot undergo the structural rearrangement required to form the high-conductance MPTP channel. This prevents the sudden loss of mitochondrial membrane potential (


) and the release of pro-apoptotic factors like Cytochrome 

.

Contrast with Atractyloside (ATR): ATR binds the ANT from the cytosolic side, locking it in the c-state , which promotes MPTP opening.[5]

Visualization: ANT Conformation and BKA Inhibition[6]

BKA_Mechanism cluster_mito Mitochondrial Inner Membrane (IMM) ANT_Free ANT (Cycling) ANT_BKA ANT-BKA Complex (Locked in m-state) ANT_Free->ANT_BKA + BKA ANT_ATR ANT-ATR Complex (Locked in c-state) ANT_Free->ANT_ATR + ATR MPTP_Closed MPTP Blocked (Cytoprotection) ANT_BKA->MPTP_Closed Prevents Pore Formation MPTP_Open MPTP Opening (Apoptosis Trigger) ANT_ATR->MPTP_Open Promotes Pore Formation MPTP_Closed->MPTP_Open Inhibition BKA Bongkrekic Acid (Matrix Side) BKA->ANT_BKA Binds Matrix Face ATR Atractyloside (Cytosolic Side) ATR->ANT_ATR Binds Cytosolic Face Stress Ca2+ / ROS Stress Stress->MPTP_Open Induces

Figure 1: BKA locks the ANT in the matrix-facing (m-state) conformation, preventing the structural transition necessary for MPTP formation, effectively blocking the apoptotic cascade at the mitochondrial level.[1]

Application 1: Mitochondrial Swelling Assay (In Vitro)

This is the "gold standard" assay for validating MPTP inhibition. When the MPTP opens, water rushes into the matrix, causing the mitochondria to swell and the outer membrane to rupture. This is measured as a decrease in light scattering (absorbance) at 540 nm.[1]

Materials
  • Isolated Mitochondria: Rat liver or heart mitochondria are standard (final conc.[1] 0.5 mg/mL).[1][5]

  • Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl (pH 7.4), 5 mM KH₂PO₄.[1][5]

  • Substrates: 5 mM Succinate (energizes Complex II) + 2 µM Rotenone (blocks Complex I to prevent backflow).[1]

  • Inducer: CaCl₂ (typically 50–200 µM, titration required).[1]

  • Bongkrekic Acid Stock: 10 mM in DMSO or alkaline solution.[1]

Protocol
  • Preparation: Resuspend isolated mitochondria in Swelling Buffer at 0.5 mg/mL. Keep on ice.

  • Baseline: Aliquot into a cuvette or 96-well plate. Record baseline Absorbance (A₅₄₀) for 1 minute.

  • Treatment: Add BKA (Final concentration: 5–20 µM ) to the test group. Add Vehicle (DMSO) to the control. Incubate for 2–5 minutes at 25°C.

    • Note: BKA requires time to penetrate the matrix; do not skip incubation.

  • Induction: Add CaCl₂ bolus to induce swelling.

  • Measurement: Monitor A₅₄₀ continuously for 10–15 minutes.

    • Result: Control mitochondria will show a rapid decrease in A₅₄₀ (swelling).[1] BKA-treated mitochondria should maintain stable absorbance.[1]

Experimental Workflow

Swelling_Assay cluster_prep Preparation cluster_treat Treatment Phase cluster_measure Measurement Phase IsoMito Isolate Mitochondria (0.5 mg/mL) Add_BKA Add BKA (5-20 µM) Incubate 5 min IsoMito->Add_BKA Add_Veh Add Vehicle (Control) IsoMito->Add_Veh Buffer Swelling Buffer (KCl + Substrates) Buffer->IsoMito Add_Ca Add CaCl2 (Induce Pore) Add_BKA->Add_Ca Add_Veh->Add_Ca Read Measure A540nm (Kinetic Mode) Add_Ca->Read Result_BKA MPTP Inhibited Read->Result_BKA Stable OD Result_Ctrl MPTP Open Read->Result_Ctrl Decreased OD (Swelling)

Figure 2: Workflow for the Mitochondrial Swelling Assay. BKA prevents the refractive index change associated with matrix expansion.

Application 2: Inhibition of Apoptosis in Cell Culture

BKA is lipophilic and can permeate intact cells, making it useful for verifying if a specific apoptotic stimulus is MPTP-dependent.[1]

Critical Considerations
  • Metabolic Impact: BKA inhibits ANT, which stops ADP entry into the matrix.[2][6] This halts oxidative phosphorylation (ATP synthesis).[1] Prolonged exposure (>24h) or high doses (>50 µM) can induce necrosis due to ATP depletion , confounding results.[1]

  • Window of Protection: BKA is best used in short-term assays (4–12 hours) where the primary readout is mitochondrial integrity (

    
    ) rather than long-term survival.[1]
    
Protocol
  • Seeding: Seed cells (e.g., HeLa, Hepatocytes, Cardiomyocytes) in appropriate media.[1]

  • Pre-treatment: Replace media with fresh media containing BKA (10–50 µM) .[1]

    • Control: Vehicle (DMSO).[1][7]

    • Incubation: 1–2 hours prior to stress induction to allow matrix accumulation.[1]

  • Stress Induction: Add apoptotic trigger (e.g., Palmitate, H₂O₂).[1]

  • Readout:

    • 
       Loss:  Stain with TMRM (Tetramethylrhodamine, methyl ester) or JC-1.[1] Analyze via Flow Cytometry or Fluorescence Microscopy.[1]
      
    • Cytochrome c Release: Perform subcellular fractionation (Cytosol vs. Mito pellet) and Western Blot for Cytochrome c.[1]

Data Interpretation Table
Experimental ConditionExpected

(TMRM Signal)
Cytochrome

Location
Interpretation
Control (No Stress) High (Bright)MitochondrialHealthy Mitochondria
Stress + Vehicle Low (Dim)CytosolicMPTP Open (Apoptosis)
Stress + BKA (25 µM) High (Maintained) Mitochondrial MPTP-Dependent Cell Death
Stress + BKA (High Dose) Low (Dim)Cytosolic/DiffuseToxicity/ATP Depletion

Technical Reference Data

Solubility and Handling
  • Solubility: Soluble in DMSO (up to 100 mg/mL) or 0.01 M NH₄OH (alkaline water).[1] Insoluble in neutral water.[1]

  • Stability: Stock solutions in DMSO are stable for 3 months at -20°C.[1][4]

  • Safety: WARNING: BKA is a potent toxin (LD50 ~1 mg/kg in humans).[1] Handle with extreme care in a fume hood. It is the causative agent of "Bongkrek" food poisoning.

Comparison of MPTP Modulators
CompoundTargetBinding SiteEffect on ANTEffect on MPTP
Bongkrekic Acid (BKA) ANTMatrix (Inner)Locks m-state Inhibits (Closes)
Atractyloside (ATR) ANTCytosol (Outer)Locks c-state Activates (Opens)
Cyclosporin A (CsA) Cyclophilin DMatrixPrevents CypD-ANT interactionInhibits (Desensitizes)

References

  • Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid.[1][3] An inhibitor of the adenine nucleotide translocase of mitochondria.[2][3][5][8][9][10][11] Journal of Biological Chemistry, 245(6), 1319–1326.[1][9]

  • Halestrap, A. P., & Brenner, C. (2003). The adenine nucleotide translocase: a central component of the mitochondrial permeability transition pore and key player in cell death. Current Medicinal Chemistry, 10(16), 1507–1525.[1]

  • Belosludtsev, K. N., et al. (2024). ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity.[1] Biomolecules, 14(9), 1159.[1] [1]

  • Anwar, T., et al. (2019). Bongkrekic acid facilitates glycolysis in cultured cells and induces cell death under low glucose conditions.[1][2][6] Biochemistry and Biophysics Reports, 20, 100683.[1][6]

  • BenchChem. (2025).[1][5] A Comparative Guide to Bongkrekic Acid and Atractyloside as Mitochondrial Permeability Transition Inhibitors. [1][5]

Sources

Method

Application Note: Advanced LC-MS/MS Methodologies for the Robust Quantification of Bongkrekic Acid

Introduction & Mechanistic Rationale Bongkrekic acid (BKA) is a highly lethal, heat-stable mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans[1]. Historically associated with Indone...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Bongkrekic acid (BKA) is a highly lethal, heat-stable mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans[1]. Historically associated with Indonesian fermented coconut products (tempe bongkrek), BKA has recently emerged as a global food safety threat, frequently implicated in severe poisoning outbreaks linked to fermented corn flour, rice noodles, and rehydrated wood ear mushrooms[1].

Mechanistically, BKA exerts its profound toxicity by binding to and inhibiting the mitochondrial adenine nucleotide translocase (ANT)[1]. This blockade halts the intracellular exchange of ATP and ADP across the mitochondrial membrane, plunging the cell into a catastrophic energy crisis that rapidly culminates in cellular apoptosis and multi-organ failure[1]. Because there is no known antidote, rapid and highly sensitive detection of BKA in both food matrices and clinical biofluids is critical for epidemiological control and patient management[2].

G BKA Bongkrekic Acid (Toxin) ANT Adenine Nucleotide Translocase (ANT) BKA->ANT Binds & Inhibits Block ATP/ADP Transport Blockade ANT->Block Induces Mito Mitochondrial Dysfunction Block->Mito Causes Death Cellular Apoptosis & Organ Failure Mito->Death Leads to

Caption: BKA mechanism of toxicity via mitochondrial ANT inhibition.

Analytical Challenges & Causality in Protocol Design

While Enzyme-Linked Immunosorbent Assays (ELISA) can be used for rapid screening, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) remains the definitive, authoritative technique for the precise quantification of BKA[3]. Developing a robust LC-MS/MS method requires overcoming specific physicochemical hurdles. As a self-validating system, every step in the following protocol is designed with explicit causality:

  • Silanol Adsorption (The "Glass" Problem): BKA possesses multiple carboxylic acid groups that readily interact with free silanol groups on standard borosilicate glass. Causality: All sample preparation, extraction, and autosampler storage must strictly utilize Polypropylene (PP) vials. Failure to do so results in severe analyte loss and poor recovery at low concentrations[2].

  • Ionization Efficiency & Thermal Degradation: BKA is highly acidic (pKa ~4.15) and is best detected in negative electrospray ionization (ESI-) mode[4]. Causality: Modulating the ion source temperature is critical. Studies demonstrate that lowering the source temperature from 600°C to 400°C increases the BKA peak response approximately sevenfold, preventing the thermal degradation of the labile precursor ion prior to detection[2].

  • Matrix Effects & Analyte Solubility: Both clinical biofluids and complex food matrices cause significant ion suppression. Causality: For food matrices, an alkaline extraction (using ammonia) ensures BKA remains in its deprotonated, highly soluble state, maximizing extraction efficiency from complex carbohydrates[5]. For biofluids, a targeted protein precipitation utilizing cold organic solvents effectively denatures binding proteins while keeping BKA in solution[2].

Experimental Protocol: A Self-Validating Workflow

This section details a unified LC-MS/MS workflow adaptable for both clinical biofluids and food matrices. To ensure the protocol is self-validating, an isotopically labeled internal standard (IS, e.g.,


C-BKA) is spiked into the sample at the very beginning of the extraction. This internally corrects for any matrix effects, ion suppression, or extraction losses.

Workflow Sample Sample Collection (Biofluids / Food) Prep Protein Precipitation or Alkaline Extraction Sample->Prep Vial Transfer to PP Vials (Prevents Adsorption) Prep->Vial LC UHPLC Separation (C18, Gradient Elution) Vial->LC MS MS/MS Detection (Negative ESI, 400°C) LC->MS Data MRM Quantification & Validation MS->Data

Caption: Step-by-step LC-MS/MS workflow for BKA extraction and quantification.

Reagents and Materials
  • Bongkrekic acid analytical standard (≥98% purity) and

    
    C-BKA Internal Standard[3].
    
  • LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water[3].

  • Formic acid (LC-MS grade) and Ammonia solution[3],[5].

  • Polypropylene (PP) microcentrifuge tubes and PP autosampler vials[2].

Step-by-Step Sample Preparation

Workflow A: Clinical Biofluids (Plasma/Urine)[2]

  • Aliquot 50 µL of plasma or 20 µL of urine into a 1.5 mL PP microtube.

  • Add 50 µL of the IS solution (50 ng/mL) and mix thoroughly to establish the internal validation baseline.

  • Add 150 µL of cold ACN (for plasma) or 160 µL of 50% MeOH (for urine) to induce rapid protein precipitation.

  • Vortex vigorously for 2 minutes, then centrifuge at 10,000 × g for 15 minutes at 4°C to pellet the denatured proteins.

  • Transfer the clear supernatant to a PP autosampler vial. (For plasma, dilute 100 µL of supernatant with 100 µL of DI water prior to injection).

Workflow B: Food Matrices (e.g., Rice Noodles / Fermented Corn)[5],[6]

  • Homogenize the food sample thoroughly. Weigh 2.0 g into a 50 mL PP centrifuge tube.

  • Add the IS solution. Extract with a mixture of methanol, ammonia, and water (alkaline extraction) or utilize a QuEChERS approach (adding 10 mL of 5% acetic acid in ACN, followed by anhydrous magnesium sulfate and sodium acetate).

  • Vortex and sonicate for 15 minutes. Centrifuge at 8,000 × g for 10 minutes.

  • Pass the supernatant through a dispersive solid-phase extraction (dSPE) cleanup step containing C18 and anhydrous magnesium sulfate to remove lipid interferences.

  • Filter the final extract through a 0.22 µm nylon syringe filter directly into a PP vial.

LC-MS/MS Instrumental Conditions

Chromatographic Separation:

  • Column: Hypersil Gold C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent biphenyl column[2].

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water[2].

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (or Methanol)[2].

  • Gradient: 0–1 min (20% B), 1–8 min (20% to 95% B), 8–12 min (95% B), followed by a 3-min re-equilibration[2].

  • Flow Rate: 0.3 mL/min. Injection Volume: 5 µL.

Mass Spectrometry (Negative ESI):

  • Ion Source Temp: 400°C (Optimized to prevent thermal degradation)[2].

  • Ion Spray Voltage: -4,500 V[5].

  • Detection Mode: Multiple Reaction Monitoring (MRM)[5].

Quantitative Data & Method Validation

The fragmentation of the BKA precursor ion (


 at m/z 485.1) reliably yields two dominant product ions due to the sequential loss of carbon dioxide molecules from its carboxylic acid groups: 

at m/z 441.1 and

at m/z 394.1[2].

Table 1: Optimized MRM Parameters for BKA Detection

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
Bongkrekic Acid485.1441.1-20 to -25Quantifier
Bongkrekic Acid485.1394.1-35 to -40Qualifier

C-BKA (IS)
488.1444.1-20 to -25Internal Standard

Table 2: Typical Method Validation Metrics Across Matrices

MatrixExtraction MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (RSD %)
Plasma / UrineProtein Precipitation3.7 µg/L10.0 µg/L88.3 - 98.4< 10.0
Rice Noodles / FoodAlkaline / QuEChERS0.1 - 0.75 µg/kg0.2 - 3.0 µg/kg78.9 - 112.01.8 - 16.0

(Data synthesized from validated clinical and food safety protocols[2],[5],[7],[4],[6])

Conclusion

The accurate quantification of Bongkrekic acid requires strict adherence to physicochemical principles—most notably the avoidance of glass labware and the optimization of ionization temperatures. By employing self-validating internal standards and matrix-specific extraction techniques (protein precipitation for biofluids; alkaline/QuEChERS for foods), this LC-MS/MS framework provides researchers and diagnostic laboratories with a highly sensitive, authoritative method to monitor this lethal toxin and safeguard public health.

References

  • "Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring." Journal of Food and Drug Analysis / PMC, 2025. URL:[Link]

  • "Establishment and evaluation of a UPLC-MS/MS method for simultaneous determination of bongkrekic acid and dehydroacetic acid in rice noodles." Frontiers, 2025. URL: [Link]

  • "Advancing Bongkrekic Acid Detection: From Conventional Instrumental Analysis to Advanced Biosensing for Cross-Toxin Applications." MDPI, 2026. URL: [Link]

  • "Determination of Bongkrekic Acid in Fermented Corn Flour by High Performance Liquid Chromatography-Tandem Mass Spectrometry with QuEChERS Purification." CMES. URL: [Link]

  • "Bongkrekic Acid: A New Threat for Food Safety?" PubMed, 2025. URL: [Link]

Sources

Application

Application Note: Mechanistic Profiling of Mitochondrial Function Using Bongkrekic Acid

Executive Summary & Mechanism of Action Bongkrekic acid (BKA) is a specific, high-affinity inhibitor of the Adenine Nucleotide Translocase (ANT), a core component of the mitochondrial inner membrane (MIM).[1][2][3] Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

Bongkrekic acid (BKA) is a specific, high-affinity inhibitor of the Adenine Nucleotide Translocase (ANT), a core component of the mitochondrial inner membrane (MIM).[1][2][3] Unlike other mitochondrial toxins, BKA’s utility lies in its unique conformational locking mechanism.

The "m-State" Locking Mechanism

To understand BKA assays, one must understand the ANT cycle. ANT functions by oscillating between two conformations:

  • c-state: Binding site faces the intermembrane space (cytosol).

  • m-state: Binding site faces the mitochondrial matrix.[4]

BKA specifically targets the matrix side of ANT, locking the transporter in the "m-state." This prevents the binding of cytosolic ADP, effectively halting ATP/ADP exchange.

Crucial Distinction: This contrasts with Atractyloside (ATR) , which binds the cytosolic side and locks ANT in the "c-state."[4] This distinction is vital for Mitochondrial Permeability Transition Pore (mPTP) studies, as the c-state promotes pore opening , while the m-state (stabilized by BKA) inhibits pore opening .

Visualization: ANT Conformational Locking

The following diagram illustrates the opposing mechanisms of BKA and ATR, providing the logic for their use as opposing controls in mPTP assays.

ANT_Mechanism cluster_mito Mitochondrial Inner Membrane ANT_Cycling ANT Cycling (ATP/ADP Exchange) m_State ANT 'm-state' (Matrix Facing) ANT_Cycling->m_State Oscillation c_State ANT 'c-state' (Cytosol Facing) ANT_Cycling->c_State Oscillation mPTP_Closed mPTP CLOSED (Protection) m_State->mPTP_Closed  Stabilizes mPTP_Open mPTP OPENING (Cell Death) c_State->mPTP_Open  Sensitizes BKA Bongkrekic Acid (Permeable) BKA->m_State  LOCKS (Inhibits Exchange) ATR Atractyloside (Impermeable) ATR->c_State  LOCKS (Inhibits Exchange)

Figure 1: BKA crosses the membrane to lock ANT in the m-state, preventing pore opening. ATR acts externally to lock the c-state, promoting pore opening.

Safety & Handling (Critical)

WARNING: BKA is a potent respiratory toxin associated with fatal food poisoning (fermented coconut/corn). It has a steep dose-response curve.

  • Handling: Use in a fume hood. Wear double nitrile gloves.

  • Solubility: BKA is lipophilic but often supplied as a salt.

    • Stock Prep: Dissolve in 0.1 M NaOH or DMSO (up to 10 mM).

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Deactivation: Treat spills with 10% bleach (sodium hypochlorite) for 30 minutes before disposal.

Protocol A: Mitochondrial Swelling Assay (mPTP)

This is the "Gold Standard" assay for BKA. It relies on the fact that when the mPTP opens, water rushes into the matrix, causing the mitochondria to swell and light scattering (absorbance) to decrease.

Objective: Validate if a drug/condition induces mPTP via ANT. Logic: If BKA prevents the swelling induced by your test compound, the mechanism is ANT-dependent mPTP opening.

Materials
  • Isolated liver or heart mitochondria (Rat/Mouse).

  • Assay Buffer: 125 mM Sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2. (Must be phosphate-free initially if testing Pi sensitivity).

  • Inducer: Calcium Chloride (CaCl2) or Phosphate.

  • Inhibitor: Bongkrekic Acid (Stock: 10 mM in DMSO).

  • Control: Cyclosporin A (CsA) (Alternative mPTP inhibitor targeting Cyclophilin D).

Step-by-Step Methodology
  • Preparation: Resuspend isolated mitochondria in Assay Buffer to a final concentration of 0.5 mg protein/mL. Keep on ice.

  • Baseline Setup: In a 96-well plate or cuvette, add 190 µL of mitochondrial suspension.

  • Pre-Incubation (CRITICAL):

    • Group A (Control): Add vehicle (DMSO).

    • Group B (BKA):[1][5] Add BKA (Final conc: 20–50 µM ).

    • Note: Incubate for 2–5 minutes at 25°C. Unlike ATR, BKA must permeate the membrane to bind the matrix side of ANT; insufficient pre-incubation leads to variable results.

  • Induction: Add CaCl2 (typically 50–200 µM depending on mitochondrial quality) to trigger pore opening.

  • Measurement:

    • Method: Kinetic Absorbance.

    • Wavelength: 540 nm (or 520 nm).

    • Duration: 10–20 minutes.

    • Interval: Every 10–30 seconds.

Data Interpretation
ConditionAbsorbance Trend (540nm)Physiological State
Mito + Buffer Stable / Flat lineIntact Mitochondria
Mito + Ca2+ Rapid DecreaseSwelling (mPTP Open)
Mito + Ca2+ + BKA Stable / Delayed Decrease mPTP Inhibited (ANT Locked)
Mito + Ca2+ + ATR Accelerated DecreasemPTP Sensitized

Protocol B: Calcium Retention Capacity (CRC)

This assay is more sensitive than swelling. It measures how much Calcium mitochondria can buffer before the pore collapses.[4]

Logic: BKA stabilizes ANT, allowing mitochondria to sequester significantly more Calcium before the mPTP opens.

Workflow Visualization

CRC_Workflow Step1 Isolate Mitochondria (0.5 mg/mL) Step2 Add Calcium Green-5N (Fluorescent Indicator) Step1->Step2 Step3 Add BKA (20 µM) vs Vehicle Step2->Step3 Step4 Pulse Calcium (10 µM boluses every 2 min) Step3->Step4 Step5 Monitor Fluorescence (Ex 506nm / Em 532nm) Step4->Step5

Figure 2: CRC Workflow. BKA increases the number of Ca2+ pulses tolerated before fluorescence spikes (indicating release).

Protocol Highlights
  • Dye: Use Calcium Green-5N (1 µM), a low-affinity dye that only fluoresces when Calcium is outside the mitochondria.

  • Pulsing: Inject small boluses of CaCl2 (e.g., 10 µM) every 2 minutes.

  • Observation:

    • Fluorescence spikes upon injection, then decays (uptake).

    • Eventually, fluorescence spikes and stays high (mPTP opens, Ca2+ dumps out).

    • BKA Effect: The system tolerates 2-3x more pulses than control.

Protocol C: Respiration Control (Seahorse/Oxygraph)

BKA is an ANT inhibitor, meaning it stops the supply of ADP to ATP Synthase.[2] This mimics the effect of Oligomycin (ATP Synthase inhibitor) but acts upstream.

Experimental Setup
  • Platform: Seahorse XF or Oroboros Oxygraph.

  • Substrates: Pyruvate/Malate (Complex I) or Succinate/Rotenone (Complex II).

Expected Results (Causality Analysis)
  • State 2 (Substrate only): Low respiration.

  • State 3 (Add ADP): Respiration shoots up (ATP production begins).

  • Add BKA: Respiration crashes back to State 4 (leak) levels.

    • Why? ANT is locked.[4] ADP cannot enter.[6] ATP Synthase stops.[6] The proton gradient builds up, inhibiting the Electron Transport Chain (respiratory control).

Comparison of Mitochondrial Modulators

Use this table to select the correct control for your BKA experiments.

CompoundTargetBinding SiteEffect on ANTEffect on mPTP
Bongkrekic Acid (BKA) ANTMatrix (Inner)Locks m-state Inhibits (Closes)
Atractyloside (ATR) ANTCytosol (Outer)Locks c-state Activates (Opens)
Cyclosporin A (CsA) CypDMatrixDissociates CypDInhibits (Closes)
Oligomycin ATP SynthaseF0 SubunitN/AVariable/Null

References

  • Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid, an inhibitor of the adenine nucleotide translocase of mitochondria.[3][7][8] Journal of Biological Chemistry, 245(6), 1319–1326. Link

  • Halestrap, A. P., & Brenner, C. (2003). The adenine nucleotide translocase: a central component of the mitochondrial permeability transition pore and cell death. Current Medicinal Chemistry, 10(16), 1507–1525. Link

  • Klingenberg, M. (2008). The ADP and ATP transport in mitochondria and its carrier. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(10), 1978–2021. Link

  • Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin. Journal of Medical Toxicology, 13(2), 173–179. Link

  • Belzacq, A. S., et al. (2002). The adenine nucleotide translocator in apoptosis. Biochimie, 84(2-3), 167-176. Link

Sources

Method

Application Note: Targeting the Adenine Nucleotide Translocator (ANT) with Bongkrekic Acid to Modulate Mitochondrial Permeability Transition

[1][2] Introduction The Mitochondrial Permeability Transition (mPT) is a critical phenomenon in cell death pathways (apoptosis and necrosis) and ischemia-reperfusion injury. It involves the sudden increase in permeabilit...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Introduction

The Mitochondrial Permeability Transition (mPT) is a critical phenomenon in cell death pathways (apoptosis and necrosis) and ischemia-reperfusion injury. It involves the sudden increase in permeability of the inner mitochondrial membrane (IMM) to solutes <1.5 kDa, leading to loss of membrane potential (


), mitochondrial swelling, and rupture of the outer membrane.

While Cyclosporin A (CsA) is the most common inhibitor of mPT (targeting Cyclophilin D), it does not always completely block the pore. Bongkrekic Acid (BKA) , a specific inhibitor of the Adenine Nucleotide Translocator (ANT), offers a distinct mechanistic approach.[1][2][3][4] By locking ANT in a specific conformation, BKA serves as a vital tool for validating ANT-dependent pore formation and distinguishing between different regulatory mechanisms of the mPT pore (mPTP).

This guide provides a comprehensive technical workflow for using BKA to study mPT in both isolated mitochondria and intact cells.

Mechanism of Action: The Conformational Lock

To use BKA effectively, one must understand its structural influence on ANT. ANT cycles between two states to transport ADP/ATP:

  • c-state: Open to the cytosol (binds ADP).[5][6]

  • m-state: Open to the matrix (binds ATP).[5][6]

The BKA vs. ATR Dichotomy[9]
  • Bongkrekic Acid (BKA): Permeates the membrane and binds to ANT from the matrix side , locking it in the m-state . This conformation is resistant to mPTP opening.[6]

  • Atractyloside (ATR/cATR): Binds ANT from the cytosolic side , locking it in the c-state . This conformation promotes mPTP opening.

By comparing BKA (inhibitor) and ATR (activator), researchers can rigorously validate whether ANT is the structural component or regulator of the pore in their specific model.

Visualization: ANT Conformational Locking

ANT_Mechanism cluster_membrane Inner Mitochondrial Membrane ANT_Cycling ANT Cycling (ADP/ATP Exchange) ANT_C ANT c-state (Cytosol Facing) ANT_Cycling->ANT_C Cytosolic Exposure ANT_M ANT m-state (Matrix Facing) ANT_Cycling->ANT_M Matrix Exposure mPTP_Open mPTP OPEN (Swelling/Death) ANT_C->mPTP_Open Sensitizes Pore mPTP_Closed mPTP CLOSED (Protection) ANT_M->mPTP_Closed Inhibits Pore Input_BKA Bongkrekic Acid (BKA) Input_BKA->ANT_M Locks Conformation Input_ATR Atractyloside (ATR) Input_ATR->ANT_C Locks Conformation

Figure 1: BKA locks ANT in the matrix-facing (m-state) conformation, preventing pore opening, whereas ATR locks the c-state, promoting pore opening.

Material Handling & Safety (Critical)

Bongkrekic acid is a potent respiratory toxin produced by Burkholderia gladioli.[5] It is highly toxic if ingested or injected.

  • Toxicity: Inhibits oxidative phosphorylation by blocking ADP entry. Handle with extreme care.

  • Solubility: Insoluble in water at neutral pH.

    • Stock Preparation: Dissolve in DMSO (up to 10 mM) or 0.1 M Tris-OH (alkaline pH is required for aqueous solubility).

    • Storage: Store stock solutions at -20°C. Stable for >1 year.[3]

  • Safety Controls: Wear gloves, safety glasses, and work in a fume hood. Deactivate spills with bleach.

Protocol 1: Isolated Mitochondria Swelling Assay

This is the "Gold Standard" for direct assessment of mPT. The assay measures the decrease in light scattering (Absorbance at 540 nm) as mitochondria swell.

Reagents
  • Isolation Buffer: 250 mM Sucrose, 10 mM Tris-MOPS, 1 mM EGTA, pH 7.4.

  • Experimental Buffer (EB): 125 mM KCl, 20 mM Tris-MOPS, 5 mM Glutamate, 2.5 mM Malate, 10 µM EGTA, 1 mM Pi (Phosphate is essential for mPT), pH 7.4.

  • BKA Stock: 5 mM in DMSO.

  • Calcium Stock: 10 mM CaCl₂.

Step-by-Step Methodology
  • Isolation: Isolate mitochondria from liver or heart using standard differential centrifugation. Keep on ice.

  • Quality Check: Measure RCR (Respiratory Control Ratio). Only use mitochondria with RCR > 4.

  • Baseline Setup:

    • Add 1 mg/mL mitochondrial protein to the Experimental Buffer (EB) in a cuvette or 96-well plate.

    • Monitor Absorbance (A540) for 2 minutes to ensure stability.

  • BKA Pre-treatment (Crucial Step):

    • Add BKA (Final conc: 10–50 µM ) to the suspension.

    • Control 1: Vehicle (DMSO).

    • Control 2: Cyclosporin A (1 µM) for comparison.[7]

    • Incubate for 2–5 minutes to allow BKA to permeate and lock ANT.

  • Induction:

    • Add CaCl₂ bolus (titrate 50–200 µM depending on tissue sensitivity).

  • Measurement:

    • Record A540 for 10–20 minutes.

    • Result: Control mitochondria will swell (A540 decreases). BKA-treated mitochondria should maintain absorbance (resist swelling).

Visualization: Swelling Assay Workflow

Swelling_Protocol cluster_outcomes Expected Outcomes Start Isolated Mitochondria (1 mg/mL) QC QC: RCR > 4.0 Start->QC Incubation Add BKA (10-50 µM) Incubate 5 min QC->Incubation Pass Trigger Add Ca2+ Bolus (50-200 µM) Incubation->Trigger Readout Measure A540 (Light Scattering) Trigger->Readout Outcome1 Decrease A540 (Swelling/mPT) Readout->Outcome1 Control Outcome2 Stable A540 (Inhibition) Readout->Outcome2 + BKA

Figure 2: Experimental workflow for the mitochondrial swelling assay. BKA must be added prior to the Calcium trigger.

Protocol 2: Cellular mPT Assay (Calcein-CoCl₂)

In intact cells, BKA uptake can be slow. Higher concentrations and longer incubation times are often required compared to isolated mitochondria.

Principle
  • Calcein-AM: Permeates cell, cleaved by esterases to fluorescent Calcein (Green).

  • CoCl₂: Quenches cytosolic fluorescence but cannot enter healthy mitochondria.

  • Result: Mitochondria appear as green spots.

  • mPT Opening: CoCl₂ enters mitochondria

    
     Green signal disappears.
    
Methodology
  • Seeding: Plate cells (e.g., HeLa, Cardiomyocytes) on glass-bottom dishes.

  • Loading: Load cells with Calcein-AM (1 µM) and MitoTracker Red (50 nM) (as a reference) for 15 min at 37°C.

  • Quenching: Wash and add Tyrode’s buffer containing 1 mM CoCl₂ .

  • BKA Treatment:

    • Pre-incubate cells with BKA (50 µM) for 30–60 minutes .

    • Note: BKA permeation into whole cells is slower than CsA.

  • Induction: Add mPT inducer (e.g., Ionomycin 1 µM or H₂O₂).

  • Imaging: Confocal microscopy. Monitor the loss of mitochondrial Calcein signal.

Data Analysis & Interpretation

Quantitative Comparison

When analyzing data, normalize the rate of swelling (or fluorescence loss) to the Control (Ca²⁺ only).

TreatmentTargetConformationExpected Effect on mPT
Control (Ca²⁺) N/ACyclingStrong Swelling (100%)
+ BKA ANTm-state (Closed)Inhibition (Swelling reduced to <20%)
+ Atractyloside ANTc-state (Open)Sensitization (Swelling occurs at lower Ca²⁺)
+ Cyclosporin A CypDN/AInhibition (Standard Control)
Troubleshooting
  • No Inhibition with BKA?

    • pH Check: Ensure BKA was fully dissolved. If the stock was acidic, it may have precipitated.

    • Incubation Time: In whole cells, extend incubation to 2 hours.

    • Isoform Specificity: Some tissues express ANT isoforms with varying sensitivity.

  • BKA causes toxicity alone?

    • BKA blocks ATP export.[5][6] Prolonged incubation (>4 hours) will cause ATP depletion and necrotic death independent of mPT. Keep experiments within acute timeframes.

References

  • Mechanism of ANT Inhibition

    • Halestrap, A. P., & Brenner, C. (2003). The adenine nucleotide translocase: a central component of the mitochondrial permeability transition pore and cell death. Current Opinion in Cell Biology.

  • Bongkrekic Acid vs.

    • Zamzami, N., et al. (1996). Inhibitors of permeability transition interfere with the disruption of the mitochondrial transmembrane potential during apoptosis.[8][9] FEBS Letters.

  • Mitochondrial Swelling Protocols

    • Javadov, S., & Kuznetsov, A. (2013). Mitochondrial permeability transition pore opening: An approach to assess mitochondrial function.[10] Journal of Visualized Experiments (JoVE).[11]

  • Toxicity and Safety

    • Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin. Journal of Medical Toxicology.

  • Recent Structural Insights

    • Ruprecht, J. J., et al. (2019). Structures of yeast mitochondrial ADP/ATP carriers support a domain-based alternating-access transport mechanism. PNAS.

Sources

Application

Application Note: Rapid Quantification of Bongkrekic Acid in Human Biofluids via UHPLC-MS/MS

Executive Summary Bongkrekic acid (BA) is a lethal respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans, often found in fermented coconut or corn products.[1][2][3][4] It causes rapid m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bongkrekic acid (BA) is a lethal respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans, often found in fermented coconut or corn products.[1][2][3][4] It causes rapid mitochondrial failure with a mortality rate exceeding 40%.

This Application Note details a robust, high-sensitivity UHPLC-MS/MS protocol for the quantification of BA in human plasma and urine. Unlike generic food safety methods, this protocol is optimized for clinical biofluids , addressing specific challenges such as matrix suppression, compound stability, and the critical need for rapid turnaround in emergency toxicology.

Key Method Capabilities:

  • LOD: 1.0 ng/mL (Plasma)

  • Run Time: 6.0 minutes[5][6]

  • Matrix: Human Plasma, Urine[6][7]

  • Throughput: High (Protein Precipitation)

Mechanism of Action & Toxicity

Understanding the target is prerequisite to analysis.[6] BA is a tricarboxylic acid that acts as a specific ligand for the Adenine Nucleotide Translocase (ANT) on the inner mitochondrial membrane.

The Molecular "Lock"

BA crosses the outer mitochondrial membrane and binds to ANT, locking it in the "matrix-open" (m-state) conformation . This irreversible binding prevents the export of ATP to the cytosol and the import of ADP into the matrix. The cessation of ATP transport leads to the collapse of the mitochondrial membrane potential (


), resulting in rapid apoptosis and cell death, particularly in energy-demanding organs like the brain, liver, and kidneys.
Pathway Visualization

BA_Toxicity_Mechanism BA Bongkrekic Acid (BA) (Ingested) Cell Cellular Uptake BA->Cell Mito Mitochondrial Entry Cell->Mito ANT Adenine Nucleotide Translocase (ANT) Mito->ANT Inhibition Locks ANT in 'm-state' (Irreversible Binding) ANT->Inhibition High Affinity Binding ATP_Block Blockade of ADP/ATP Exchange Inhibition->ATP_Block Prevents ATP Export Collapse Mitochondrial Potential Collapse (Loss of ΔΨm) ATP_Block->Collapse Death Apoptosis & Multi-Organ Failure (Liver/Brain/Kidney) Collapse->Death

Figure 1: Mechanism of Bongkrekic Acid toxicity. The toxin locks the mitochondrial ANT transporter, halting cellular energy exchange.[6]

Method Development & Strategic Rationale

The "Glass Wall" Effect (Critical Pre-analytical Step)

Expert Insight: BA is a highly lipophilic polyketide with three carboxylic acid groups. A common failure mode in BA analysis is the loss of analyte due to adsorption onto glass surfaces (silanol groups).

  • Protocol Requirement: All sample preparation must be performed in Polypropylene (PP) tubes and autosampler vials. Avoid borosilicate glass to prevent non-specific binding and false negatives.

Chromatography & Ionization Strategy
  • Polarity Selection: BA contains three carboxylic acid moieties (-COOH). Therefore, Negative Electrospray Ionization (ESI-) is significantly more sensitive than positive mode. We monitor the deprotonated precursor

    
    .[6]
    
  • Mobile Phase Chemistry: To retain BA on a C18 column, the pH must be acidic (keeping carboxyls protonated). However, extreme acidity suppresses ionization in negative mode.

    • Solution: We use a balanced mobile phase of 0.1% Formic Acid (retention) spiked with 5mM Ammonium Formate (ionization buffer). This combination maintains chromatographic peak shape while ensuring adequate ionization efficiency.

Experimental Protocol

Materials
  • Analytes: Bongkrekic Acid Standard (>98% purity).

  • Internal Standard (IS):

    
    -Bongkrekic Acid (Ideal) or Hexadecanoic acid-d31 (Alternative).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Consumables: 1.5 mL Polypropylene microcentrifuge tubes.

Sample Preparation (Protein Precipitation)

This method utilizes "Crash & Shoot" for speed, essential in clinical toxicology.

  • Aliquot: Transfer 50 µL of patient plasma/urine into a 1.5 mL PP tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL in MeOH).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 1% Formic Acid).

    • Note: Acidified ACN helps disrupt protein binding.

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifuge: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a Polypropylene autosampler vial insert.

  • Dilution (Optional): If peak shape is poor due to solvent strength, dilute supernatant 1:1 with water before injection.

UHPLC Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

    • Why HSS T3? Superior retention for polar acidic compounds compared to standard C18.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) Mobile Phase A (Water + 5mM Amm. Formate + 0.1% FA) Mobile Phase B (ACN + 0.1% FA)
0.00 90% 10%
1.00 90% 10%
4.00 5% 95%
5.00 5% 95%
5.10 90% 10%

| 6.00 | 90% | 10% |[8][9]

MS/MS Parameters (Sciex 5500/6500+ or equivalent)
  • Ion Source: ESI Negative (

    
    )[10][11]
    
  • Source Temp: 450°C (Avoid excessive heat which may degrade BA).

  • Curtain Gas: 30 psi.[6]

  • Ion Spray Voltage: -4500 V.[10]

MRM Transitions Table:

Compound Precursor (m/z) Product (m/z) Type CE (V) Rationale

| Bongkrekic Acid | 485.3 | 441.2 | Quantifier | -28 | Loss of




| | Bongkrekic Acid | 485.3 | 397.2 | Qualifier | -35 | Loss of 2x


| | IS (

-BA)
| 513.3 | 469.2 | Quantifier | -28 | Isotope shift (+28 Da) |

Analytical Workflow Diagram

BA_Workflow Sample Biofluid Sample (50 µL Plasma/Urine) IS Add Internal Std (13C-BA) Sample->IS Extract Protein Precip (150 µL ACN + 1% FA) IS->Extract Centrifuge Centrifuge 12,000g @ 4°C Extract->Centrifuge Vial Transfer to PP Vial (No Glass!) Centrifuge->Vial LC UHPLC Separation (HSS T3 Column) Vial->LC MS MS/MS Detection (ESI Negative Mode) LC->MS Data Quantification (MRM 485->441) MS->Data

Figure 2: Step-by-step analytical workflow from sample extraction to data acquisition.[5][6][7][9][10][11][12][13][14][15]

Method Validation & Quality Assurance

To ensure Trustworthiness and compliance with FDA Bioanalytical Guidelines, the following validation parameters must be met:

Linearity & Sensitivity
  • Range: 1.0 – 500 ng/mL.

  • Curve Fit: Linear (

    
     weighting) is required due to the wide dynamic range.
    
  • LLOQ: 1.0 ng/mL (S/N > 10).

Matrix Effect Management

Biofluids from poisoned patients may contain high levels of lipids or other toxins.

  • Self-Validating Step: Perform a Post-Column Infusion test during development. Inject a blank matrix while infusing BA standard post-column. Monitor for dips in the baseline at the BA retention time (approx 3.5 min) to identify suppression zones.

  • Correction: If matrix effect >15%, use Matrix-Matched Calibration curves (standards spiked into blank plasma) rather than solvent standards.

Stability[3][11]
  • Freeze-Thaw: BA is stable for 3 cycles at -80°C.

  • Benchtop: Stable for 4 hours at room temperature in processed samples (protected from light).

References

  • Anwar, M., et al. (2017).[10][12] "Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin." Journal of Medical Toxicology, 13(2), 173–179. Link

  • Shieh, Y.T., et al. (2023).[10] "Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring." Journal of Food and Drug Analysis, 31(3). Link

  • US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services. Link

  • Ruprecht, J.J., et al. (2019). "The Molecular Mechanism of Transport by the Mitochondrial ADP/ATP Carrier." Cell, 176(3), 435-447. Link

  • Chinese National Standard. (2020). "GB 5009.189-2016: National Food Safety Standard—Determination of Bongkrekic Acid in Foods." National Health Commission of the PRC. (Referenced for extraction chemistry principles).[5][6][9]

Sources

Method

Solid-phase extraction for Bongkrekic acid purification

Application Note: Advanced Purification of Bongkrekic Acid (BA) via Mixed-Mode Anion Exchange SPE Executive Summary Bongkrekic acid (BA) is a lethal respiratory toxin produced by the bacterium Burkholderia gladioli patho...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification of Bongkrekic Acid (BA) via Mixed-Mode Anion Exchange SPE

Executive Summary

Bongkrekic acid (BA) is a lethal respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans (formerly Pseudomonas cocovenenans). Found primarily in fermented corn and coconut products, BA is a tricarboxylic acid that irreversibly inhibits the mitochondrial Adenine Nucleotide Translocase (ANT), leading to rapid cessation of ATP synthesis and death.

Due to the high fatality rate (40–100%) and low lethal dose, accurate detection in complex food matrices (fatty acids, proteins) and biological fluids is critical. This guide details a robust Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) protocol. Unlike conventional C18 methods, MAX chemistry exploits BA’s tricarboxylic nature for orthogonal selectivity, delivering superior recovery (>85%) and matrix removal.

Safety & Hazard Warning (CRITICAL)

DANGER: EXTREME TOXICITY Bongkrekic acid is a mitochondrial toxin with no known specific antidote.

  • Handling: All standard preparation must occur in a Biosafety Level 2 (BSL-2) laminar flow hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Waste: Treat all eluates and tips as hazardous chemical waste.

Compound Profile & Separation Strategy

PropertyDescriptionImplication for SPE
Structure Long-chain unsaturated fatty acid derivative with 3 carboxylic acid groups.Amphiphilic: Retains on both C18 and Anion Exchange resins.
MW 486.6 DaSuitable for LC-MS/MS analysis.
pKa ~4.0, 4.5, 5.0 (Carboxyls)At pH > 6, BA is fully ionized (negative). At pH < 3, it is neutral.
Stability Heat stable; sensitive to light/oxidation.Avoid prolonged light exposure; keep samples chilled.

The MAX Advantage: Standard C18 phases often fail to separate BA from other fatty acids in corn/coconut matrices. Mixed-Mode Anion Exchange (MAX) sorbents contain both hydrophobic chains and quaternary amine groups.

  • Load (pH > 7): BA binds via hydrophobic AND ionic interactions.

  • Wash: Aggressive organic washes remove neutral lipids (which bind only hydrophobically) while BA remains locked by the ionic bond.

  • Elute (pH < 3): Acidification protonates BA’s carboxyl groups, neutralizing the charge and breaking the ionic bond, releasing the toxin.

Experimental Protocol

Reagents
  • Extraction Solvent: 80% Methanol / 19% Water / 1% Ammonium Hydroxide (v/v). Ammonia ensures BA deprotonation and solubility.

  • Conditioning Solvent: Methanol.[1]

  • Equilibration Buffer: 2% Ammonium Hydroxide in Water.

  • Wash Solvent 1: 5% Ammonium Hydroxide in Water (Removes proteins/sugars).

  • Wash Solvent 2: 100% Methanol (Removes neutral lipids/sterols).

  • Elution Solvent: 2% Formic Acid in Methanol (Protonates BA for release).

Sample Preparation (Matrix: Fermented Corn Flour/Rice Noodles)
  • Weigh: Transfer 5.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Extract: Add 20 mL of Extraction Solvent .

  • Disrupt: Vortex for 2 mins, then ultrasonicate for 20 mins at 40°C.

  • Clarify: Centrifuge at 8,000 rpm (approx. 10,000 x g) for 10 mins at 4°C.

  • Dilute: Transfer 2 mL of supernatant to a clean tube. Dilute with 2 mL of water (to reduce organic content to <50% for proper SPE retention). Note: Ensure pH is > 7.0; adjust with ammonia if necessary.

Solid-Phase Extraction (SPE) Workflow

Cartridge: Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX, Strata-X-A), 60 mg / 3 cc.

StepSolvent / ActionMechanism
1.[2] Condition 3 mL MethanolSolvates hydrophobic ligands.
2. Equilibrate 3 mL Water (pH adjusted to ~8 with NH4OH)Prepares ion-exchange sites.
3. Load 4 mL Diluted Extract (from 4.2)BA binds via anion exchange (COO⁻ ↔ N⁺) and hydrophobicity.
4. Wash 1 3 mL 5% NH4OH in WaterRemoves polar interferences; high pH keeps BA bound.
5. Wash 2 3 mL MethanolCrucial Step: Removes neutral fatty acids/lipids. BA stays bound ionically.
6. Dry Vacuum for 2 minsRemoves excess solvent.
7. Elute 2 x 2 mL 2% Formic Acid in MethanolAcid neutralizes BA (COO⁻ → COOH), breaking ionic retention.
8. Reconstitute Dry eluate under N₂ at 40°C. Redissolve in 1 mL Mobile Phase.Prepares for LC-MS injection.

LC-MS/MS Analytical Conditions

System: UHPLC coupled to Triple Quadrupole MS.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted or slightly acidic).

  • Mobile Phase B: Acetonitrile (or Methanol).[3]

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Vol: 5 µL.

Gradient:

  • 0-1 min: 10% B

  • 1-6 min: Linear ramp to 95% B

  • 6-8 min: Hold 95% B

  • 8.1 min: Re-equilibrate 10% B

MS Parameters (ESI Negative Mode):

  • Precursor Ion: 485.2 [M-H]⁻

  • Quantifier Transition: 485.2 → 441.2 (Collision Energy: ~22 eV)

  • Qualifier Transition: 485.2 → 397.2 (Collision Energy: ~30 eV)

Visualization of Workflow & Mechanism

Figure 1: Purification Workflow Logic

This diagram illustrates the decision tree and physical flow of the sample through the extraction process.

BA_Workflow Sample Sample (Corn/Plasma) Extract Extraction (MeOH/NH4OH) Sample->Extract Homogenize Load SPE Load (High pH) Extract->Load Dilute & Centrifuge Wash_Aq Wash 1: Aqueous (Remove Proteins) Load->Wash_Aq BA Retained (Ionic) Wash_Org Wash 2: Methanol (Remove Neutral Lipids) Wash_Aq->Wash_Org BA Retained (Ionic) Elute Elution (Formic Acid/MeOH) Wash_Org->Elute Charge Neutralization LCMS LC-MS/MS Analysis Elute->LCMS N2 Dry & Reconstitute

Caption: Step-by-step purification workflow emphasizing the critical wash steps enabled by Mixed-Mode SPE.

Figure 2: Molecular Interaction Mechanism

This diagram details how the sorbent selectively holds Bongkrekic Acid while releasing interferences.

Interaction BA Bongkrekic Acid (Anionic -COO⁻) Sorbent MAX Sorbent (Quaternary Amine N⁺) BA->Sorbent Bond Breaks (Release) Sorbent->BA Strong Ionic Bond (pH > 4) Lipids Neutral Lipids Sorbent->Lipids Hydrophobic Only Acid Formic Acid (Elution) Acid->BA Protonates (-COOH)

Caption: Mechanistic view of the Ionic Lock-and-Key mechanism. Acidification breaks the bond for selective elution.

Validation & Troubleshooting

ParameterPerformance CriteriaTroubleshooting Tips
Recovery 85% - 110%If low: Ensure elution solvent is acidic enough (2-5% Formic Acid).
LOD < 1.0 µg/kgIf high noise: Increase Wash 2 volume to remove more lipids.
Linearity R² > 0.995 (1-100 ng/mL)Use matrix-matched calibration curves to compensate for suppression.
Carryover < 0.1%Run a blank injection (100% MeOH) between high-concentration samples.

Common Pitfall: Failure to alkalize the sample before loading. If the sample pH is < 6 during loading, BA will be neutral and will not bind to the anion exchange sites, leading to breakthrough and loss during the methanol wash. Always verify pH > 7 before loading.

References

  • National Health Commission of the PRC. (2016).[5][6] GB 5009.189-2016 National Food Safety Standard - Determination of Bongkrekic Acid in Food.[5][6] Standards Press of China.[5][6] Link

  • Anwar, M., et al. (2017).[6] Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin.[6][7][8] Journal of Medical Toxicology, 13(2), 173–179.[6] Link

  • Xu, X. M., et al. (2019).[9] Determination of bongkrekic acid in plasma of food poisoning patients by liquid chromatography-tandem mass spectrometry. Chinese Journal of Preventive Medicine.[6][9] Link

  • Li, H., et al. (2016). Fast Determination of Bongkrekic Acid in Foods Using Mixed-Mode Weak Anion Exchange Solid Phase Extraction Coupled with HPLC-DAD. Food Science. Link

  • US Food & Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Bongkrekic Acid (BKA) Stability &amp; Handling Guide

Welcome to the Technical Support Center for Bongkrekic acid (BKA) handling and experimental design. As a highly potent respiratory toxin produced by Burkholderia gladioli pv.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bongkrekic acid (BKA) handling and experimental design. As a highly potent respiratory toxin produced by Burkholderia gladioli pv. cocovenenans, BKA presents unique challenges in laboratory settings due to its extreme thermal stability and specific lipophilic properties.

This guide is structured to help researchers, scientists, and drug development professionals troubleshoot solvent incompatibilities, manage temperature-dependent stability, and validate BKA bioactivity through self-validating experimental protocols.

Part 1: Solvent Selection & Solubility Troubleshooting

Bongkrekic acid is a highly unsaturated methoxy tricarboxylic fatty acid (C28H38O7). Understanding its chemical backbone is critical for preventing precipitation and ensuring accurate dosing in your assays.

Quantitative Data: BKA Solubility and Stability Matrix
Solvent / ConditionMax SolubilityRecommended StorageStability DurationMechanistic Notes
DMSO (Anhydrous) ~100 mg/mL-20°CUp to 2 yearsFully solvates the hydrophobic carbon backbone; preferred for long-term stock storage 1.
Water / Aqueous ~1 mg/mL-20°CUp to 3 monthsPolarity is limited to the three carboxylic groups, causing rapid precipitation at high concentrations 1.
Methanol High-20°CUp to 2 yearsExcellent for extraction and analytical LC-MS/MS workflows 2.
Aqueous (Boiling) N/A100°CHighly StableResists thermal degradation; boiling does not neutralize toxicity 3.
Acidic (pH < 3) N/ARoom TempRapid DegradationSusceptible to structural breakdown under highly acidic conditions 2.
FAQ: Why is my Bongkrekic Acid precipitating when diluted into aqueous assay buffers?

Causality: While the three carboxylic acid groups of BKA provide marginal polarity, its extensive hydrophobic tail severely restricts aqueous solubility to approximately 1 mg/mL [[1]](). When a highly concentrated DMSO stock is pipetted directly into a cold aqueous buffer, the sudden shift in the dielectric constant forces the hydrophobic tails to aggregate, leading to immediate precipitation. Solution: Ensure your assay buffer is at room temperature before adding the BKA stock. If your required final concentration exceeds the aqueous solubility limit, you must maintain a higher percentage of DMSO (typically 0.1% to 1% v/v) in your final assay volume to act as a co-solvent [[4]]().

Protocol: Preparation and Storage of BKA Stock Solutions

This protocol is designed as a self-validating system to prevent freeze-thaw degradation and moisture-induced hydrolysis.

  • Equilibration: Allow the lyophilized BKA vial to reach room temperature in a desiccator before opening. Causality: Opening a cold vial introduces atmospheric moisture, which initiates hydrolysis of the compound over extended storage.

  • Reconstitution: Add anhydrous DMSO to achieve a stock concentration of 10 mg/mL to 50 mg/mL. Do not exceed 100 mg/mL to prevent supersaturation [[1]]().

  • Homogenization: Vortex gently until completely dissolved. The solution should appear colorless to light yellow 1.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 10-50 μL) in amber microcentrifuge tubes. Causality: BKA is sensitive to ultraviolet (UV) irradiation 2; amber tubes prevent photo-degradation.

  • Storage: Store aliquots immediately at -20°C. Under these conditions, the DMSO stock remains stable for up to 2 years 1.

Part 2: Temperature Stability & Degradation

FAQ: Can I sterilize BKA solutions by autoclaving or boiling?

Causality: No. BKA exhibits extreme thermal stability. Its molecular structure lacks heat-labile functional groups that would readily cleave under neutral aqueous conditions at high temperatures. Consequently, conventional heating methods, including boiling at 100°C or standard autoclaving (121°C), are completely ineffective at destroying its toxicity 3. Solution: If a sterile solution is required for cell culture, you must use a 0.2 μm PTFE syringe filter. If you need to intentionally degrade BKA for safe waste disposal, you must exploit its chemical vulnerabilities: BKA is highly susceptible to degradation under strongly acidic conditions and prolonged UV irradiation 2.

BKA_Mechanism A Mitochondrial Matrix B Adenine Nucleotide Translocase (ANT) m-state (Matrix-open) A->B D BKA-ANT Complex B->D C Bongkrekic Acid (BKA) C->D E Conformational Lock (No c-state transition) D->E F Inhibition of ADP/ATP Exchange E->F G Cellular Energy Depletion F->G

Caption: Logical relationship of Bongkrekic Acid (BKA) inhibiting mitochondrial ANT and energy metabolism.

Part 3: Experimental Assays & BKA-ANT Interaction

FAQ: How do I validate the bioactivity of my stored BKA stock?

BKA exerts its toxicity by competitively inhibiting the mitochondrial adenine nucleotide translocase (ANT), blocking ADP/ATP transmembrane transport 5. Because BKA binds exclusively to the matrix-open (m-state) of ANT, you can validate its bioactivity using a Thermostability Shift Assay (TSA) with a thiol-reactive fluorophore like CPM 4.

TSA_Workflow T1 Purified ANT Protein (in Dodecyl Maltoside) T2 Equilibrate with CPM Dye (10 min, 4°C, Dark) T1->T2 T3 Add BKA (in DMSO) & ADP (Induce m-state cycling) T2->T3 T4 Thermal Ramp (25°C to 90°C) 1°C per 15s T3->T4 T5 Measure Fluorescence (Ex: 460nm, Em: 510nm) T4->T5 T6 Calculate ΔTm (Protein Stabilization) T5->T6

Caption: Step-by-step workflow of the Thermostability Shift Assay (TSA) for BKA-ANT interactions.

Protocol: Thermostability Shift Assay (TSA) for BKA-ANT Binding Validation

This protocol utilizes ligand-induced thermal stabilization to verify that your BKA stock has not degraded and actively binds its target.

  • Dye Preparation: Dilute CPM dye stock (5 mg/mL in DMSO) to 0.1 mg/mL in purification buffer. Equilibrate the dye for 10 minutes in the dark at room temperature 4.

  • Protein-Ligand Mixing: Mix 3 μg of purified human AAC1 (ANT) protein with your BKA test compound in a thin-walled PCR tube 4.

  • State-Cycling Induction (Critical Step): Add 5 μM of the substrate ADP to the mixture. Causality: BKA binds exclusively to the m-state of the carrier. Adding ADP allows the protein to cycle between the cytoplasmic-open (c-state) and m-state, ensuring BKA can access its specific binding pocket and lock the conformation 4.

  • Thermal Ramping: Measure fluorescent intensity at 460 nm (excitation) and 510 nm (emission) while ramping the temperature from 25°C to 90°C at a rate of 1°C per 15 seconds 4.

  • Validation: A functional BKA stock will produce a significant positive shift in the apparent melting temperature (ΔTm) of the protein, indicating successful ligand-induced stabilization 6.

References

  • Title: Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety - PMC Source: nih.gov URL:[Link]

  • Title: Summer Food Safety Warning: Beware of the Deadly Risks Posed by Bongkrekic Acid Source: oreateai.com URL:[Link]

  • Title: Advancing Bongkrekic Acid Detection: From Conventional Instrumental Analysis to Advanced Biosensing for Cross-Toxin Applications - PMC Source: nih.gov URL:[Link]

  • Title: Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition - PMC Source: nih.gov URL:[Link]

  • Title: Screening of candidate substrates and coupling ions of transporters by thermostability shift assays | bioRxiv Source: biorxiv.org URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Bongkrekic Acid for Cell-Based Assays

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for Bongkrekic acid (BKA). This resource is designed for researchers, scientists, and drug development professionals utilizing BKA...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Bongkrekic acid (BKA). This resource is designed for researchers, scientists, and drug development professionals utilizing BKA in their cell-based assays. Here, we provide in-depth, field-proven insights to help you navigate experimental design, troubleshoot common issues, and ensure the scientific integrity of your results.

Bongkrekic acid is a potent and specific inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier.[1][2][3][4] By irreversibly binding to ANT, BKA blocks the transport of ATP from the mitochondrial matrix to the cytosol, effectively cutting off the cell's primary energy supply from oxidative phosphorylation.[1][5][6] This unique mechanism makes it an invaluable tool for studying mitochondrial function, cellular bioenergetics, apoptosis, and the metabolic vulnerabilities of cancer cells.

However, its potency requires careful optimization to distinguish specific mechanistic effects from generalized cytotoxicity. This guide is structured to address the most common challenges encountered when working with this powerful mitochondrial toxin.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the properties and handling of Bongkrekic acid.

Q1: What is the precise mechanism of action for Bongkrekic acid?

Bongkrekic acid's primary molecular target is the Adenine Nucleotide Translocase (ANT) located on the inner mitochondrial membrane.[4] ANT's function is critical for cellular energy homeostasis; it exports ATP generated within the mitochondria into the cytoplasm in exchange for cytoplasmic ADP. BKA binds to ANT and locks it in a conformation that prevents this exchange.[1][3] This sequestration of the mitochondrial ATP pool leads to a rapid depletion of cytoplasmic ATP, triggering an energy crisis and, subsequently, cell death, particularly in cells reliant on oxidative phosphorylation.[7][8]

Caption: Mechanism of Bongkrekic acid (BKA) action on mitochondrial ANT.

Q2: How should I prepare and store Bongkrekic acid stock solutions?

Proper handling and storage are critical for maintaining the compound's activity and ensuring experimental reproducibility.

  • Solubility: BKA is soluble in DMSO (up to 100 mg/mL) and, to a lesser extent, in water (up to 1 mg/mL).[9] For cell culture, preparing a high-concentration stock in sterile DMSO is standard practice.

  • Preparation: Dissolve the lyophilized solid in high-quality, anhydrous DMSO to create a stock solution (e.g., 10-50 mM). Ensure it is fully dissolved by vortexing.

  • Storage:

    • Solid Form: Store the lyophilized powder at -20°C. It is stable for at least two years under these conditions.[9]

    • Stock Solutions: Aliquot the DMSO stock solution into small, single-use volumes and store at -20°C. Solutions in DMSO are stable for up to 3 months.[9]

  • Scientist's Note (Causality): Aliquoting is crucial. Bongkrekic acid can be sensitive to repeated freeze-thaw cycles, which can lead to degradation and a loss of potency. Using fresh aliquots for each experiment ensures a consistent effective concentration.

Q3: What is a typical starting concentration range for my experiments?

The effective concentration of BKA is highly dependent on the cell type, its metabolic state, and the assay duration. A broad dose-response experiment is always the recommended first step.

Cell Type CategoryTypical Starting Range (24-48h incubation)Key Considerations
Cancer Cell Lines (High OXPHOS) 1 µM - 50 µMMany cancer cells are sensitive, but sensitivity varies. An EC50 of 2.58 µM has been reported in MCF-7 cells under specific conditions.[10][11]
"Normal" or Primary Cell Lines 10 µM - 100 µMGenerally less sensitive than cancer cells, especially if they have robust glycolytic capacity.[7][12]
Isolated Mitochondria 20 nM - 200 nMIn cell-free systems, the required concentration is much lower (Ki ≈ 20 nM).[10]

Pro-Tip: Always start with a wide logarithmic dilution series (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) to capture the full dynamic range of your specific cell line's response.

Q4: Is Bongkrekic acid cytotoxic?

Yes, BKA is a potent toxin.[1][4] Its cytotoxicity stems directly from its ability to halt mitochondrial ATP production. This leads to multi-organ failure in vivo, primarily affecting the liver, brain, and kidneys.[4][8] In cell-based assays, this translates to dose-dependent cell death. The goal of optimization is to find a concentration that inhibits ANT function for mechanistic studies without causing immediate, overwhelming cell death that could mask subtle effects.

Q5: Which cell types are most sensitive to Bongkrekic acid?

Sensitivity is dictated by cellular metabolism.

  • Highly Sensitive: Cells that rely heavily on mitochondrial oxidative phosphorylation (OXPHOS) for their ATP supply. This includes many types of cancer cells, which, despite the Warburg effect, often maintain active mitochondria.[7]

  • Less Sensitive: Cells with a high glycolytic rate (i.e., they produce most of their ATP from glycolysis in the cytoplasm). These cells can compensate for mitochondrial inhibition, at least for a short time.[7]

  • Context-Dependent Sensitivity: The sensitivity of any cell line can be dramatically increased by limiting the availability of glucose in the culture medium. Forcing cells to use alternative substrates like galactose pushes them to rely on OXPHOS, thereby unmasking sensitivity to mitochondrial inhibitors like BKA.[7][13]

Section 2: Troubleshooting Guide

This guide addresses specific issues in a direct question-and-answer format to help you resolve experimental hurdles.

Q: My results are inconsistent between experiments. What could be the cause?

Inconsistent results are often traced back to three key areas: the compound itself, the cells, or the experimental setup.

  • Potential Cause 1: Compound Instability.

    • Why it happens: As mentioned in the FAQ, BKA can degrade with improper storage. Repeatedly using the same stock tube introduces freeze-thaw cycles and potential for contamination or degradation.

    • Self-Validating Solution: Always use a fresh, single-use aliquot of your BKA stock solution for each experiment. If inconsistency persists, prepare a fresh stock solution from the lyophilized powder.

  • Potential Cause 2: Cellular Metabolic State.

    • Why it happens: A cell's metabolic phenotype can shift with passage number, confluency, and minor variations in culture media (e.g., glucose concentration). If cells from one experiment are more glycolytic than in another, their sensitivity to BKA will decrease.[7]

    • Self-Validating Solution: Standardize your cell culture practices rigorously. Use cells within a defined, narrow passage number range. Always seed cells at the same density and treat them at the same level of confluency. Record all parameters in your lab notebook.

  • Potential Cause 3: Inaccurate Seeding Density.

    • Why it happens: The cytotoxic effect of BKA can be dependent on cell number.[12] Higher density cultures deplete nutrients like glucose more quickly, which can increase BKA sensitivity and lead to variability if seeding is not precise.[7]

    • Self-Validating Solution: Use a reliable method for cell counting (e.g., an automated cell counter) and ensure homogenous cell suspension before plating. Visually inspect plates post-seeding to confirm even cell distribution.

Q: I don't see any effect of BKA on my cells, even at high concentrations. Why?

  • Potential Cause 1: Your cells are highly glycolytic.

    • Why it happens: If your cells generate the majority of their ATP via glycolysis, they can tolerate the shutdown of mitochondrial ATP export. This is a common resistance mechanism.

    • Self-Validating Solution: Challenge the cells metabolically. Culture them in a medium where glucose is replaced with galactose. Galactose metabolism forces cells to rely on OXPHOS, which will reveal any underlying sensitivity to BKA.[13]

  • Potential Cause 2: The chosen assay is not sensitive enough or measures the wrong endpoint.

    • Why it happens: If you are looking for subtle effects on signaling pathways, a simple endpoint viability assay after 24 hours might miss the mark. The effect might be transient or require a more specific readout.

    • Self-Validating Solution: Measure a more direct and proximal marker of BKA's action. Use a kit to measure total cellular ATP levels, which should decrease upon BKA treatment.[7] Alternatively, use a mitochondrial membrane potential dye like JC-1 to observe mitochondrial dysfunction.[14][15]

Q: I see 100% cell death even at my lowest BKA concentrations. What's wrong?

  • Potential Cause 1: Your cell line is exceptionally sensitive.

    • Why it happens: Some cell lines are exquisitely dependent on OXPHOS and have no metabolic flexibility.

    • Self-Validating Solution: Your dose range is too high. Perform a new titration starting at a much lower concentration (e.g., in the nanomolar or low micromolar range) and use a tighter dilution series to pinpoint the IC50.

  • Potential Cause 2: Incubation time is too long.

    • Why it happens: The energy deficit caused by BKA is cumulative. A concentration that is well-tolerated at 6 hours may be completely lethal by 48 hours.

    • Self-Validating Solution: Conduct a time-course experiment. Treat cells with a fixed concentration of BKA and perform your assay at multiple time points (e.g., 2, 6, 12, 24 hours) to understand the kinetics of the response.

Q: My cell viability assay (e.g., MTT, XTT, WST-1, CCK-8) is giving strange or inconsistent results.

  • Potential Cause: The assay chemistry conflicts with BKA's mechanism of action.

    • Why it happens: Tetrazolium-based assays (MTT, XTT, etc.) rely on the activity of mitochondrial dehydrogenases to reduce a dye, which reflects metabolic activity.[16] BKA directly inhibits mitochondrial function. Therefore, a decrease in the assay signal could mean either cell death OR a direct inhibition of the mitochondrial activity the assay measures, making the results difficult to interpret.[12]

    • Self-Validating Solution: Switch to a viability assay based on a different cellular principle. The gold standard in this context is an assay that measures plasma membrane integrity, which is a direct indicator of cell death. Examples include:

      • Lactate Dehydrogenase (LDH) Release Assay: Measures the release of a cytosolic enzyme into the culture medium upon cell lysis.[7]

      • Trypan Blue Exclusion: A dye-based method that only enters dead cells with compromised membranes.

      • Propidium Iodide Staining: A fluorescent dye that is excluded by live cells and is often used in flow cytometry or imaging.

Caption: A decision tree for troubleshooting common BKA-related issues.

Section 3: Key Experimental Protocols

These protocols provide a validated framework for establishing robust BKA assays.

Protocol 1: Determining the Optimal BKA Concentration (IC50)

This protocol describes a standard dose-response experiment using a membrane-impermeable DNA dye (cytotoxicity) or a cell titer reagent (viability) to determine the half-maximal inhibitory concentration (IC50).

Materials:

  • 96-well clear-bottom, black-walled plates (for fluorescence/luminescence)

  • BKA DMSO stock solution (e.g., 20 mM)

  • Cell line of interest

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cytotoxicity assay kit (e.g., LDH release) or ATP quantitation kit (e.g., CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: a. Trypsinize and count cells, ensuring they are in the logarithmic growth phase. b. Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well). The optimal density should allow for growth in the vehicle control wells over the assay duration without reaching 100% confluency. c. Seed 100 µL of the cell suspension into each well of the 96-well plate. Leave wells on the perimeter empty and fill with 100 µL of sterile PBS to reduce edge effects. d. Incubate for 24 hours to allow cells to adhere and resume growth.[17]

  • Drug Preparation and Addition: a. Prepare a serial dilution series of BKA in complete culture medium. It's often easiest to prepare an intermediate plate with 2X the final desired concentrations. b. For an 8-point dose curve (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µM final concentration), prepare 200 µL of each 2X concentration (200, 100, 50, etc.) in medium. The 0 µM well will be the vehicle control (containing the same final percentage of DMSO as the highest BKA concentration). c. Remove the culture medium from the cells and add 100 µL of the appropriate BKA dilution to each well. Perform in triplicate for each concentration.

  • Incubation: a. Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay Measurement: a. Following incubation, perform the chosen viability/cytotoxicity assay according to the manufacturer's instructions. For example, if using an LDH assay, transfer a portion of the supernatant to a new plate to measure enzyme activity. If using an ATP assay, add the reagent directly to the wells.

  • Data Analysis: a. Blank-subtract the data using readings from wells with medium but no cells. b. Normalize the data. For a viability assay, set the vehicle control (0 µM BKA) to 100% viability. For a cytotoxicity assay, set the vehicle control to 0% cytotoxicity and include a "100% Lysis" control. c. Plot the normalized response versus the log of the BKA concentration. d. Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC50 value.

BKA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells in 96-well Plate B 2. Incubate 24h for Adherence A->B D 4. Treat Cells with BKA Dilutions B->D C 3. Prepare BKA Serial Dilutions (2X) C->D E 5. Incubate for Assay Duration (e.g., 48h) D->E F 6. Perform Viability/Cytotoxicity Assay (e.g., LDH, ATP quant.) E->F G 7. Read Plate on Spectrophotometer F->G H 8. Analyze Data: - Normalize to Controls - Plot Dose-Response Curve - Calculate IC50 G->H

Sources

Troubleshooting

Technical Support Center: Chromatographic Analysis of Bongkrekic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic analysis of bongkrekic acid (BKA). This gu...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic analysis of bongkrekic acid (BKA). This guide provides in-depth troubleshooting advice, step-by-step protocols, and the scientific reasoning behind these recommendations to ensure robust and reliable analytical outcomes.

I. Frequently Asked Questions (FAQs) on Bongkrekic Acid Analysis

This section addresses the most common issues related to poor peak shape in the HPLC and UHPLC-MS/MS analysis of bongkrekic acid.

Q1: Why am I observing significant peak tailing with my bongkrekic acid standard?

Peak tailing for an acidic compound like bongkrekic acid is frequently caused by secondary interactions with the stationary phase.[1] Bongkrekic acid is a tricarboxylic acid[2], and its multiple carboxyl groups can interact with active sites on the silica-based stationary phase.

  • Secondary Silanol Interactions: The primary cause is often the interaction between the acidic carboxyl groups of bongkrekic acid and residual silanol groups (Si-OH) on the surface of the silica packing material in reversed-phase columns.[1][3] These interactions lead to a portion of the analyte molecules being more strongly retained, resulting in a "tailing" effect on the peak.

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is not sufficiently low, the carboxyl groups of bongkrekic acid will be ionized (negatively charged). These charged species can have strong, undesirable interactions with the stationary phase, contributing to peak tailing.[1][4]

  • Trace Metal Contamination: The presence of trace metals in the silica matrix of the column can act as ion-exchange sites, further exacerbating peak tailing.[3]

Q2: My bongkrekic acid peak is broad and not sharp. What are the likely causes?

Broad peaks can stem from several factors, including both chemical and physical issues within the chromatographic system.

  • Suboptimal Mobile Phase Composition: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) and the aqueous component can significantly impact peak shape. A mobile phase with insufficient elution strength can cause the analyte to spend more time on the column, leading to band broadening.

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, as well as poorly made connections, can lead to dispersion of the analyte band before it reaches the detector, resulting in broader peaks.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and broadening.[1]

Q3: Can the sample solvent affect the peak shape of bongkrekic acid?

Yes, the composition of the solvent used to dissolve the sample is critical.

  • Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion, including fronting or splitting.[1] It is always recommended to dissolve the sample in the initial mobile phase whenever possible.

  • Analyte Adsorption: Bongkrekic acid has been observed to adsorb to the free silanol groups on glass surfaces.[6][7] Using polypropylene vials for sample and standard preparation is recommended to prevent loss of analyte and potential peak distortion.

Q4: I'm seeing peak fronting for bongkrekic acid. What does this indicate?

Peak fronting is less common than tailing for acidic compounds but can occur under specific conditions.

  • Column Overload: As mentioned, injecting a highly concentrated sample can lead to peak fronting.

  • Temperature Mismatch: A significant temperature difference between the injected sample and the column can sometimes cause peak shape issues, including fronting.

II. In-Depth Troubleshooting Guides

This section provides structured approaches to diagnosing and resolving specific peak shape problems during bongkrekic acid analysis.

Troubleshooting Peak Tailing

Peak tailing is a persistent challenge in the analysis of acidic compounds. The following workflow provides a systematic approach to identify and rectify the root cause.

Caption: A systematic workflow for troubleshooting peak tailing in bongkrekic acid analysis.

Detailed Protocol for Mitigating Peak Tailing:

  • Evaluate System Suitability with a Neutral Compound: Inject a neutral compound that is not expected to interact with silanol groups.[8] If this compound also exhibits tailing, it points towards a physical problem in the system, such as a column void or excessive extra-column volume.[8]

  • Optimize Mobile Phase pH: The pKa of bongkrekic acid is predicted to be around 4.15.[9][10] To ensure the analyte is in a single, non-ionized state, the mobile phase pH should be at least 2 units below its pKa.[1] An acidic mobile phase containing formic or acetic acid is known to significantly improve the peak shape of bongkrekic acid.[11]

    • Recommended Starting Point: Prepare the aqueous component of the mobile phase with 0.1% formic acid. This will typically result in a pH between 2.5 and 3.0, which is ideal for suppressing the ionization of bongkrekic acid's carboxyl groups.[6][12]

  • Select an Appropriate Column: The choice of the HPLC column is critical.

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are "end-capped" have a significantly reduced number of accessible silanol groups, which minimizes secondary interactions.[3][5] Columns like the Hypersil Gold C18 have been shown to provide good peak shapes for bongkrekic acid.[6][13]

  • Sample Diluent: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. Ideally, the sample should be dissolved directly in the mobile phase.[1]

  • Consider Mobile Phase Additives: While a low pH is often sufficient, in some cases, other additives can be beneficial.

    • Trifluoroacetic Acid (TFA): TFA can be used as an ion-pairing agent to improve peak shape.[14][15] However, it can cause ion suppression in mass spectrometry, so formic acid is generally preferred for LC-MS applications.[14][16]

Troubleshooting Peak Broadening

Broad peaks can compromise sensitivity and resolution. The following steps can help to sharpen the peaks of bongkrekic acid.

  • Optimize the Gradient Profile: If using a gradient, ensure the initial percentage of the organic solvent is not too high, as this can cause the analyte to elute too quickly without sufficient focusing at the head of the column. Conversely, a gradient that is too shallow can lead to excessive band broadening.

  • Minimize Extra-Column Volume: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[5] Ensure all fittings are properly connected to avoid dead volume.

  • Check for Column Contamination: If the column has been used for other analyses, it may be contaminated. Flush the column with a strong solvent to remove any strongly retained compounds.

  • Reduce Injection Volume: Injecting a smaller volume of the sample can sometimes improve peak shape, especially if column overload is a contributing factor.[11]

III. Physicochemical Properties of Bongkrekic Acid

Understanding the properties of bongkrekic acid is fundamental to developing a robust analytical method.

PropertyValue/InformationSignificance for Chromatography
Molecular Formula C₂₈H₃₈O₇[9]Provides the molecular weight for mass spectrometry.
Molecular Weight 486.6 g/mol [9]Essential for mass spectrometry settings.
pKa (predicted) ~4.15[9][10]Critical for selecting the optimal mobile phase pH to control ionization.
Solubility Soluble in DMSO (up to 100 mg/mL), sparingly soluble in water (up to 1 mg/mL).[9][10] Good solubility in organic solvents and alkaline solutions.[11]Influences the choice of sample solvent and mobile phase composition.
Stability Stable for up to 2 years when stored as a solid at -20°C. Solutions in DMSO or distilled water can be stored at -20°C for up to 3 months.[9][10] Susceptible to degradation under acidic conditions and UV irradiation.[11]Important for sample handling and storage to ensure analyte integrity.

IV. Recommended Analytical Method Parameters

The following is a starting point for developing a robust UHPLC-MS/MS method for the analysis of bongkrekic acid.

Chromatographic Conditions:

  • Column: A high-purity, end-capped C18 column (e.g., Hypersil Gold C18, 50 x 2.1 mm, 1.9 µm).[6][13]

  • Mobile Phase A: 0.1% Formic Acid in Water.[6][12]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6][12]

  • Gradient: A typical gradient would start at a low percentage of mobile phase B and gradually increase to elute the analyte. For example, 20% B held for 1 minute, then ramped to 95% B over 7 minutes.[6]

  • Flow Rate: 0.3 - 0.5 mL/min.[12]

  • Injection Volume: 5 µL.[6]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C) for improved reproducibility.

Mass Spectrometry Conditions (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used.[17]

  • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[12]

  • Precursor Ion [M-H]⁻: m/z 485.3

  • Product Ions: m/z 441.2 and 397.2 (example transitions for confirmation).[12]

V. Logical Relationships in Method Development

The interplay between various chromatographic parameters is crucial for achieving optimal peak shape.

G cluster_0 Analyte Properties cluster_1 Method Parameters cluster_2 Outcome pKa pKa (~4.15) MobilePhase_pH Mobile Phase pH pKa->MobilePhase_pH Dictates pH for ion suppression Solubility Solubility Sample_Solvent Sample Solvent Solubility->Sample_Solvent Ensures sample is fully dissolved Peak_Shape Improved Peak Shape MobilePhase_pH->Peak_Shape Reduces tailing Column_Chemistry Column Chemistry (End-capped C18) Column_Chemistry->Peak_Shape Minimizes silanol interactions Sample_Solvent->Peak_Shape Prevents solvent mismatch effects

Caption: The relationship between bongkrekic acid properties, method parameters, and the resulting peak shape.

References

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Shieh, Y.-T., et al. (2025). Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring. Journal of Food and Drug Analysis. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Li, Y., et al. (2025). Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices. Foods. [Link]

  • Chen, Y., et al. (2026). Advancing Bongkrekic Acid Detection: From Conventional Instrumental Analysis to Advanced Biosensing for Cross-Toxin Applications. Biosensors. [Link]

  • Shieh, Y.-T., et al. (2025). Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring. Journal of Food and Drug Analysis. [Link]

  • PubChem. (n.d.). Bongkrekic Acid. Retrieved from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Retrieved from [Link]

  • Dolan, J. (2024, March 7). Buffer Preparation. Separation Science. Retrieved from [Link]

  • Li, Y., et al. (2025). Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices. MDPI. [Link]

  • Shieh, Y.-T., et al. (2025). Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring. Journal of Food and Drug Analysis. [Link]

  • Wang, Y., et al. (2025). Establishment and evaluation of a UPLC-MS/MS method for simultaneous determination of bongkrekic acid and dehydroacetic acid in rice noodles. Frontiers in Nutrition. [Link]

  • Wikipedia. (n.d.). Bongkrek acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Bongkrekic Acid (BKA) LC-MS Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with analytical chemists and toxicologists who experience sudden signal loss, poor recovery, or reproducibility issues when...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with analytical chemists and toxicologists who experience sudden signal loss, poor recovery, or reproducibility issues when quantifying Bongkrekic acid (BKA) via LC-MS/MS.

This guide is designed to move beyond basic troubleshooting by explaining the chemical causality behind analyte loss. By understanding the molecular interactions at play, you can implement the self-validating protocols provided below to ensure absolute scientific integrity in your trace-level quantification assays.

Core Issue: The Non-Specific Binding (NSB) Phenomenon

Bongkrekic acid (BKA) is a highly lethal mitochondrial toxin (specifically, an adenine nucleotide translocase inhibitor) produced by the bacterium Burkholderia gladioli pathovar cocovenenans[1]. During trace-level LC-MS/MS quantification in biofluids or food matrices, analysts frequently observe severe signal degradation. This is primarily caused by the non-specific adsorption of BKA to the inner surfaces of standard borosilicate glass autosampler vials[2].

Mechanistic FAQs

Q: Why does Bongkrekic acid adsorb so strongly to glass surfaces? A: BKA is a highly unsaturated tricarboxylic fatty acid[3]. In typical sample diluents (e.g., methanol or acetonitrile mixtures), the three free carboxylic acid groups of the BKA molecule interact directly with the unreacted (free) silanol groups present on the walls of glass vials[2]. This interaction is driven by a combination of hydrogen bonding and hydrophobic interactions with siloxane bridges. Because LC-MS/MS detects trace concentrations (ng/mL range), even a small absolute loss of analyte to the vial walls results in a massive relative drop in recovery—often reducing the detectable signal to approximately 40% of its true value[4].

Q: Can I just use silanized (deactivated) glass vials? A: While commercially deactivated glass vials reduce the number of free silanol groups, they do not completely eliminate hydrophobic interactions. BKA is highly lipophilic, and residual active sites or the hydrophobic coating itself can still induce adsorption. Polypropylene (PP) is the definitively superior choice for hydrophobic and acidic compounds[5],[6].

Q: What if my workflow strictly requires glass vials due to other solvent incompatibilities? A: If glass is absolutely unavoidable, you must passivate the surface. This can be achieved by pre-rinsing the glass vials with a carrier protein matrix, such as human plasma. The proteins act as "analyte protectants" by competitively binding to the active silanol sites, thereby shielding the BKA molecules from adsorption and significantly improving recovery[4].

Self-Validating Experimental Protocol

To ensure trustworthiness in your assay, implement the following step-by-step methodology. This protocol is designed as a self-validating system: by running Step 4 in parallel (PP vs. Glass) during your method development, you will empirically confirm the adsorption loss in your specific matrix and validate the efficacy of the PP containers.

Step-by-Step Methodology:

  • Sample Extraction: Extract BKA from the biofluid (plasma/urine) or food matrix using a high percentage of organic solvent (e.g., 100% Methanol) to ensure complete solubilization and simultaneous protein precipitation[4].

  • Centrifugation: Centrifuge the sample at 12,000 × g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Supernatant Isolation: Carefully transfer the supernatant containing the dissolved BKA.

  • Container Selection (Critical Step): Transfer the final extract exclusively into Polypropylene (PP) microtubes or PP autosampler vials[2]. Do not use clear glass (CG) or brown glass (BG) vials.

  • LC-MS/MS Analysis: Inject the sample onto a C18 column (e.g., Hypersil Gold C18, 50-mm) using a gradient of water and organic solvent[2]. Monitor BKA in negative ESI mode using specific MRM transitions (e.g., generating dominant product ions at m/z 441 and m/z 394)[4].

Quantitative Data: Impact of Container Material

The following table summarizes the expected relative recovery of a 10 ng/mL BKA standard solution prepared in Methanol across different container types. The data is normalized to the optimal PP container[4].

Container TypeSurface Treatment / SolventRelative Recovery (%)Mechanism of Action
Polypropylene (PP) None (100% Methanol)~100% (Reference)Inert surface; lacks reactive silanol groups to bind BKA.
Clear Glass (CG) None (100% Methanol)~40% Severe adsorption via free silanol-carboxyl interactions.
Brown Glass (BG) None (100% Methanol)~40% Severe adsorption; amber tinting offers no surface protection.
Brown Glass (BG) Plasma Pre-rinsing>80% Proteins competitively block active silanol sites on the glass.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the chemical causality of BKA adsorption and the optimized workflow to prevent it.

BKA_Adsorption BKA Bongkrekic Acid (Tricarboxylic Acid) Glass Standard Glass Vial (Free Silanol Groups) BKA->Glass Adsorption via Carboxyl-Silanol interaction PP Polypropylene (PP) Vial (Inert Surface) BKA->PP No interaction Glass_Plasma Glass Vial + Protein Pre-rinse BKA->Glass_Plasma Competitive binding by proteins Loss Severe Signal Loss (~40% Recovery) Glass->Loss HighRec Optimal Recovery (~100% Recovery) PP->HighRec MedRec Improved Recovery (Blocked Silanol) Glass_Plasma->MedRec

Mechanism of Bongkrekic Acid adsorption to glass surfaces and mitigation strategies.

BKA_Workflow Step1 1. Sample Extraction (Biofluid / Food Matrix) Step2 2. Protein Precipitation (100% Methanol) Step1->Step2 Step3 3. Centrifugation (12,000 x g, 10 min) Step2->Step3 Step4 4. Transfer to PP Vials (Avoid Glass Containers) Step3->Step4 Step5 5. LC-MS/MS Analysis (C18 Column, Negative ESI) Step4->Step5

Optimized step-by-step LC-MS/MS sample preparation workflow for Bongkrekic Acid.

References

  • Guidelines for Risk Management and Control of Burkholderia gladioli pathovar cocovenenans and Bongkrekic Acid. FDA Taiwan. URL:[Link]

  • The Horror of Sample Adsorption to Containers (Part 1). Shimadzu Corporation. URL:[Link]

  • Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring. Shieh, Y.-T., et al. Journal of Food and Drug Analysis / NIH PMC (2025). URL: [Link]

  • A SYSTEMATIC APPROACH FOR PREVENTING THE LOSS OF HYDROPHOBIC PEPTIDES IN SAMPLE CONTAINERS. Waters Corporation / LCMS.cz. URL:[Link]

  • Mechanism of bongkrek acid poisoning. ResearchGate. URL: [Link]

Sources

Troubleshooting

Minimizing interferences in Bongkrekic acid quantification

Welcome to the technical support center for Bongkrekic acid (BKA) analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of accurately quantif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Bongkrekic acid (BKA) analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of accurately quantifying this potent mitochondrial toxin. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own methods effectively. BKA's unique chemical properties and the complexity of the matrices in which it is often found present significant analytical challenges. This resource consolidates field-proven insights and validated methodologies to help you minimize interferences and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for anyone beginning work with Bongkrekic acid.

Q1: What is Bongkrekic acid and why is its quantification critical?

Bongkrekic acid (BKA) is a highly toxic respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] It is often found in improperly fermented coconut or corn-based products and has been implicated in numerous food poisoning outbreaks with high mortality rates, ranging from 40% to 100%.[2][3][4] The toxin is heat-stable, meaning it is not destroyed by cooking, and can be present in foods that appear normal in taste, smell, and appearance.[2][5][6]

Quantification is critical for:

  • Food Safety: Monitoring high-risk foods like fermented products, wet rice noodles, and certain mushrooms to prevent outbreaks.[2][7]

  • Clinical & Forensic Toxicology: Confirming BKA as the causative agent in poisoning incidents by analyzing patient biofluids (plasma, urine) or postmortem tissues.[8][9]

  • Research: Understanding the toxin's biosynthesis, stability, and mechanism of action.[10][11]

The toxin's severe effects on human health, which include damage to the liver, brain, and kidneys, stem from its ability to inhibit the mitochondrial ADP/ATP carrier, effectively shutting down cellular energy production.[1][3][12][13] Given that doses as low as 1-1.5 mg can be fatal, highly sensitive and specific analytical methods are essential.[3][7]

Q2: What are the primary analytical methods for BKA quantification?

The gold standard for BKA quantification is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) .[7][8] This technique offers the high sensitivity and specificity required to detect trace levels of BKA in complex matrices and to distinguish it from other compounds.[10] Other methods like traditional HPLC with UV detection exist, but they often lack the required sensitivity and are more prone to interferences.[14] High-Resolution Mass Spectrometry (HRMS) is also used, particularly for structural elucidation and identifying unknown isomers.[15][16]

Q3: What are the most common sources of interference in BKA analysis?

The two most significant challenges in BKA analysis are:

  • Matrix Effects: Complex sample matrices, such as foods (high in polysaccharides, lipids) and biological fluids (proteins, salts), contain components that can interfere with the ionization of BKA in the mass spectrometer source.[7][15] This can lead to ion suppression (falsely low results) or ion enhancement (falsely high results), compromising accuracy.[6]

  • Isomers: BKA has several isomers, most notably isobongkrekic acid (iBKA), which often co-exist in contaminated samples.[14][15] These isomers have the same molecular weight and similar chemical properties, making them difficult to separate. Since their toxicity may differ, chromatographic separation is crucial for accurate risk assessment.[15][16]

Q4: Why is sample preparation so critical, and what should I watch out for?

Sample preparation is arguably the most critical step for accurate BKA quantification. Its primary goal is to remove interfering matrix components while efficiently extracting BKA.[7] A robust sample preparation strategy directly mitigates matrix effects and improves method reliability.[17]

A crucial, often overlooked, issue is the adsorption of BKA to glass surfaces . The free carboxyl groups on BKA can interact with silanol groups on glass vials, leading to significant analyte loss and poor recovery.[8][9] Solution: Always use polypropylene (PP) vials and labware for sample collection, preparation, and analysis to prevent this interaction.[8]

Q5: Are stable isotope-labeled internal standards available for BKA?

Yes, synthetic isotope-labeled standards for BKA are now commercially available.[6][8] Using a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects and variations in sample processing. The SIL-IS behaves almost identically to the native BKA during extraction, chromatography, and ionization, but is distinguished by the mass spectrometer due to its different mass. This allows for highly accurate correction of any analyte loss or signal suppression/enhancement.[6]

Troubleshooting Guides

This section provides a problem-oriented approach to resolving common issues encountered during BKA analysis.

Guide 1: Poor Peak Shape and/or Low Signal Intensity

Symptoms: You observe chromatographic peaks that are tailing, fronting, split, or broader than expected. The signal-to-noise ratio is low, even for standards.

Potential Causes & Solutions:

  • Analyte Adsorption (Active Sites):

    • Cause: As mentioned in the FAQ, BKA can adsorb to active sites in the analytical flow path, especially glass surfaces. This is a primary cause of tailing peaks and low recovery.

    • Solution:

      • Use Polypropylene Vials: Immediately switch from glass to polypropylene autosampler vials.[8][9]

      • System Passivation: Ensure your LC system is well-passivated. If using a new column or if the system has been idle, perform several injections of a high-concentration standard or a blank matrix extract to condition the system.

  • Inappropriate Mobile Phase:

    • Cause: BKA is a tricarboxylic acid. The pH of the mobile phase affects its ionization state and, consequently, its retention and peak shape on a reversed-phase column.

    • Solution:

      • Acidify the Mobile Phase: Use a mobile phase containing a small amount of an acidifier like formic acid (e.g., 0.1%). This ensures the carboxyl groups are protonated, leading to better retention and sharper peaks on C18 columns.[2][8]

      • Consider an Alternative: Some methods use a basic mobile phase (e.g., with 0.01% ammonia) in negative ionization mode, which can also yield good results.[18] The key is consistency and ensuring the chosen modifier is compatible with your MS system.

  • Column Issues:

    • Cause: The analytical column may be contaminated with strongly retained matrix components, or the stationary phase may be degraded.

    • Solution:

      • Implement a Guard Column: Use a guard column to protect your analytical column from non-volatile matrix components.

      • Column Washing: Develop a robust column washing procedure to be run after each analytical batch. This typically involves flushing with a strong, organic solvent (like isopropanol or acetonitrile) and then with the initial mobile phase conditions to re-equilibrate.

      • Column Selection: A high-quality C18 or Biphenyl column is generally recommended for BKA analysis.[8]

Guide 2: High Matrix Effects (Ion Suppression or Enhancement)

Symptoms: Your recovery experiments yield results that are consistently low (<70%) or high (>120%) and highly variable. The response of a standard spiked into a sample extract post-extraction is significantly different from the response of the same standard in a clean solvent.

Potential Causes & Solutions:

  • Insufficient Sample Cleanup:

    • Cause: Co-eluting compounds from the sample matrix (e.g., phospholipids, sugars, fats) compete with BKA for ionization in the MS source, leading to signal suppression.[7]

    • Solution: Implement a more rigorous sample cleanup procedure. The choice of technique depends on the matrix complexity.

      • For Biofluids (Plasma, Urine): Start with Protein Precipitation (using acetonitrile or methanol) followed by centrifugation.[8][18] For cleaner extracts, follow this with Solid-Phase Extraction (SPE) . Anion exchange SPE cartridges can be effective for purifying the acidic BKA.[18]

      • For Food Matrices (Grains, Noodles, Mushrooms): QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a highly effective and widely used technique.[19] It involves an extraction/partitioning step with acetonitrile and salts, followed by a dispersive SPE (dSPE) cleanup step with sorbents like C18 to remove lipids and Primary Secondary Amine (PSA) to remove sugars and fatty acids.[7]

  • Chromatographic Co-elution:

    • Cause: Even with good cleanup, some matrix components may have similar chromatographic behavior to BKA and co-elute.

    • Solution:

      • Optimize LC Gradient: Adjust your gradient to be shallower around the elution time of BKA. This can provide the extra resolution needed to separate it from interfering peaks.

      • Use a Different Column Chemistry: If a C18 column is insufficient, consider a column with a different selectivity, such as a Biphenyl or Phenyl-Hexyl column, which offers different interactions (e.g., pi-pi stacking) and may resolve BKA from the interference.

The following diagram illustrates a decision-making process for choosing an appropriate sample preparation workflow based on your sample matrix.

SamplePrepWorkflow Start Start: Define Sample Matrix MatrixType Is the matrix a liquid biofluid (plasma, urine) or a solid/semi-solid food? Start->MatrixType Biofluid Biofluid MatrixType->Biofluid Biofluid Food Food/Solid MatrixType->Food Food ProteinCheck Is protein content high (e.g., plasma, whole blood)? Biofluid->ProteinCheck Homogenize Step 1: Homogenize Sample (e.g., with solvent) Food->Homogenize PPT Step 1: Protein Precipitation (e.g., with Acetonitrile) ProteinCheck->PPT Yes Dilute Dilute & Inject (for simple matrices like urine) ProteinCheck->Dilute No (e.g., Urine) CleanupCheck Is further cleanup needed for low-level detection? PPT->CleanupCheck SPE Step 2: Solid-Phase Extraction (SPE) (e.g., Anion Exchange or C18) CleanupCheck->SPE Yes Analysis Inject for UPLC-MS/MS Analysis CleanupCheck->Analysis No SPE->Analysis Dilute->Analysis QuEChERS Step 2: QuEChERS Extraction (Acetonitrile + Salts) Homogenize->QuEChERS dSPE Step 3: Dispersive SPE (dSPE) (Use C18 for fats, PSA for sugars) QuEChERS->dSPE dSPE->Analysis

Caption: Decision workflow for BKA sample preparation.

Guide 3: Inaccurate Quantification & Poor Linearity

Symptoms: Your calibration curve has a poor correlation coefficient (R² < 0.995). The calculated concentrations for your quality control (QC) samples are outside the acceptable bias limits (e.g., ±15%).

Potential Causes & Solutions:

  • Inappropriate Calibration Strategy:

    • Cause: Using standards prepared in a clean solvent ("solvent-based calibration") to quantify samples in a complex matrix. The matrix affects the BKA signal in the real samples but not in the solvent standards, leading to a systematic bias.

    • Solution:

      • Use Matrix-Matched Calibrators: The best practice is to prepare your calibration standards in a blank matrix extract that is free of BKA. This ensures that the standards and the samples experience the same degree of matrix effect, leading to much higher accuracy.

      • Use a Stable Isotope-Labeled Internal Standard: As mentioned before, this is the most robust solution. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing the ratio of analyte-to-IS to remain constant and provide an accurate measurement regardless of ion suppression or enhancement.[6][8]

  • Analyte Instability:

    • Cause: While BKA is known to be heat-stable, its stability under various storage conditions (e.g., freeze-thaw cycles, benchtop stability in extract) should be verified.[4][11][20]

    • Solution:

      • Validate Stability: Perform experiments to assess the stability of BKA in your specific matrix and final extract under your typical storage and handling conditions. This is a standard part of method validation according to FDA bioanalytical guidelines.[8]

      • Control Conditions: Keep samples and extracts at a controlled low temperature (e.g., 10°C in the autosampler) during the analytical run.[8] Minimize the time samples spend at room temperature.

The following table summarizes typical recovery data, illustrating the importance of using a matrix-matched calibration strategy or an internal standard.

MatrixCalibration MethodSpike Level (ng/g)Average Recovery (%)Precision (%RSD)Data Source
Rice FlourSolvent-Based1.055%25.1%Illustrative Data
Rice FlourMatrix-Matched1.098%4.5%Illustrative Data
Rice FlourSIL-IS Corrected1.0101%2.8%Illustrative Data
Tremella MushroomMatrix Spikes1.075-110%1.2-3.2%[2]
Biofluids (Plasma)SIL-IS Corrected5.0 ng/mL95-105%<10%[8]
Guide 4: Differentiating BKA from its Isomers

Symptoms: You detect a peak at the correct mass-to-charge ratio for BKA, but you are unsure if it is BKA, isobongkrekic acid (iBKA), or a mixture of both. This is critical because simply reporting a total concentration may not accurately reflect the toxicological risk.

Potential Causes & Solutions:

  • Insufficient Chromatographic Resolution:

    • Cause: BKA and iBKA are structural isomers with very similar polarities, making them difficult to separate on standard LC gradients.[15]

    • Solution:

      • Optimize the LC Method: A high-resolution separation is required. Use a long, efficient column (e.g., ≥100 mm) with small particles (e.g., ≤1.8 µm).

      • Employ a Shallow Gradient: The key is to slow down the rate of change in the mobile phase composition around the elution time of the isomers. This increases the time they spend interacting with the stationary phase, allowing for better separation. A typical gradient might increase the organic phase by only 1-2% per minute in the critical window.

      • Reference Standards: You must have certified reference standards for both BKA and iBKA to confirm their individual retention times under your optimized conditions. The compound with the shorter retention time is typically identified as BKA.[14]

  • Confirmation of Identity:

    • Cause: Relying on a single MRM transition is not sufficient for unambiguous identification, especially when isomers are present.

    • Solution:

      • Monitor Multiple MRM Transitions: For each isomer, monitor at least two Multiple Reaction Monitoring (MRM) transitions: a "quantifier" (the most intense) and a "qualifier".

      • Verify Ion Ratios: The ratio of the qualifier peak area to the quantifier peak area should be consistent (e.g., within 20-30%) between your sample and an authentic standard of that isomer. BKA and iBKA have been shown to produce different ion ratios, which can be a powerful tool for distinguishing them even if they are not perfectly separated chromatographically.[14][15]

This diagram outlines the logical steps to confirm the identity of BKA in the presence of potential isomers.

IsomerConfirmation Start Peak detected at BKA m/z CheckRT Does Retention Time (RT) match the BKA standard? Start->CheckRT CheckIsomerRT Does RT match the iBKA standard? CheckRT->CheckIsomerRT No CheckIonRatio Are at least two MRM transitions monitored? CheckRT->CheckIonRatio Yes IsomerPresent Potential Isomer Detected: Investigate further (e.g., iBKA) CheckIsomerRT->IsomerPresent Yes Unknown Unknown Compound: Cannot confirm identity CheckIsomerRT->Unknown No CompareRatio Does the Qualifier/Quantifier ion ratio match the BKA standard's ratio? CheckIonRatio->CompareRatio Yes CheckIonRatio->Unknown No, insufficient data ConfirmedBKA Identity Confirmed: Bongkrekic Acid (BKA) CompareRatio->ConfirmedBKA Yes CompareRatio->IsomerPresent No, ratio is different ImproveMethod Action: Optimize LC gradient for better separation IsomerPresent->ImproveMethod

Caption: Logical workflow for BKA isomer confirmation.

Appendix A: Detailed Experimental Protocols
Protocol 1: Sample Preparation of Rice Noodles using QuEChERS

This protocol is adapted from methodologies described for food matrices.[2][19]

  • Homogenization: Weigh 5 g of homogenized rice noodle sample into a 50 mL polypropylene centrifuge tube. If performing recovery checks, spike the sample with BKA standard at this stage. Add the internal standard (SIL-IS).

  • Extraction: Add 15 mL of extraction solvent (e.g., 80:20 methanol/water with 1% ammonia or acidified acetonitrile).[2] Cap the tube and vortex vigorously for 1 minute.

  • Sonication: Place the tube in an ultrasonic bath for 30 minutes to ensure complete extraction.[2]

  • Salting-Out (Partitioning): Add QuEChERS salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate).[19] Immediately cap and shake vigorously for 1 minute. The MgSO₄ absorbs water, promoting the partitioning of BKA into the organic layer.

  • Centrifugation: Centrifuge at ≥4000 rcf for 10 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the upper organic layer (e.g., 3 mL) to a 15 mL polypropylene tube containing dSPE sorbents (e.g., 450 mg MgSO₄, 150 mg C18). Vortex for 1 minute.

  • Final Centrifugation: Centrifuge at ≥4000 rcf for 5 minutes.

  • Filtration & Analysis: Take the final supernatant, filter through a 0.22 µm filter (PTFE or Nylon), and inject into the UPLC-MS/MS system.

Protocol 2: UPLC-MS/MS Parameters for BKA Analysis

These are typical starting parameters. Optimization for your specific instrument is required.[2][8][21]

  • LC System: UHPLC System

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[8][21]

  • Mobile Phase A: Water with 0.1% Formic Acid[2][8]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid[2][8]

  • Flow Rate: 0.4 mL/min

  • Column Oven: 40 °C[2]

  • Injection Volume: 5-10 µL[8]

  • Gradient:

    • 0.0-1.0 min: 10% B

    • 1.0-8.0 min: Ramp from 10% to 98% B (adjust slope for isomer separation)

    • 8.0-10.0 min: Hold at 98% B (column wash)

    • 10.1-12.0 min: Return to 10% B (re-equilibration)

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions (Example):

    • BKA Quantifier: m/z 485.3 > 441.2[2]

    • BKA Qualifier: m/z 485.3 > 397.2[2]

    • (Note: These transitions should be optimized on your instrument using a pure standard.)

References
  • Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC. (2025, September 18).
  • Determination of bongkrekic acid in rice noodles and Tremella mushrooms. (2024, May 11). SCIEX.
  • Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC. (2025, May 2).
  • Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring. (n.d.). Journal of Food and Drug Analysis.
  • Determination of Bongkrekic Acid in Fermented Corn Flour by High Performance Liquid Chromatography-Tandem Mass Spectrometry with QuEChERS Purification. (n.d.).
  • Advancing Bongkrekic Acid Detection: From Conventional Instrumental Analysis to Advanced Biosensing for Cross-Toxin Applic
  • Determination of bongkrekic acid in plasma of food poisoning patients by liquid chromatography-tandem mass spectrometry. (2019, November 27). Preventive Medicine.
  • Development and validation of a multianalyte method for quantification of aflatoxins and bongkrekic acid in rice and noodle products using PRiME-UHPLC-MS/MS method. (2022, November 30). PubMed.
  • Bongkrekic acid poisoning from fermented food. (2020, November 5). Poison Control.
  • Bongkrekic Acid | C28H38O7. (n.d.). PubChem.
  • Summer Food Safety Warning: Beware of the Deadly Risks Posed by Bongkrekic Acid. (2026, January 7). LinkedIn.
  • Bongkrek acid. (n.d.). Wikipedia.
  • (PDF) Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices. (2025, October 10).
  • Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food M
  • Establishment and evaluation of a UPLC-MS/MS method for simultaneous determination of bongkrekic acid and dehydroacetic acid in rice noodles. (2025, January 27). Frontiers.
  • Bongkrekic Acid – Uncommon but Fatal Toxin in Certain Foods. (n.d.). Centre for Food Safety, Hong Kong.
  • Bongkrekic Acid Safety of Fermented Corn and Coconut Products. (2026, February 20). Singapore Food Agency.
  • Bongkrekic Acid as a Threat to Food Safety. (2023, November 6). Encyclopedia.pub.
  • Development and validation of a multianalyte method for quantification of aflatoxins and bongkrekic acid in rice and noodle products using PRiME-UHPLC-MS/MS method | Request PDF. (n.d.).
  • Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC. (2017, January 19).
  • A Comparative Guide to Bongkrekic Acid Detection: ELISA vs. LC-MS/MS. (n.d.). Benchchem.
  • Mechanism, Clinical Manifestations and Inhibition of Food Poisoning Involved in Bongkrekic Acid. (2018, October 23). E3S Web of Conferences.
  • Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring. (2025, September 18). Journal of Food and Drug Analysis.

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Reference Data & Comparative Studies

Validation

Validating the Inhibitory Effect of Bongkrekic Acid on ANT: A Comparative Technical Guide

Topic: Validating the inhibitory effect of Bongkrekic acid on ANT Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary & Strategic Context The Ad...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the inhibitory effect of Bongkrekic acid on ANT Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Context

The Adenine Nucleotide Translocase (ANT) operates via a "ping-pong" mechanism, alternating between a cytoplasmic-facing (c-state ) and a matrix-facing (m-state ) conformation to exchange ADP and ATP. Validating the effect of Bongkrekic Acid (BKA) requires more than simple inhibition data; it demands a structural discrimination assay.

Unlike its primary alternatives—Carboxyatractyloside (CAT) and Atractyloside (ATR) —which lock ANT in the c-state, BKA uniquely locks ANT in the m-state . This distinct conformational locking is the causal mechanism behind BKA’s ability to inhibit the Mitochondrial Permeability Transition Pore (mPTP), whereas CAT and ATR promote pore opening.[1]

This guide provides a rigorous framework to validate BKA activity, distinguishing it from c-state inhibitors through dual-assay validation: Respiration Inhibition (confirms ANT target) and mPTP Swelling Inhibition (confirms m-state specificity).

Mechanistic Comparison: The Conformational Lock

To validate BKA, one must understand that not all ANT inhibitors are functionally equivalent. The "Ping-Pong" cycle of ANT is arrested at opposite poles by BKA and the Atractylosides.

The ANT Conformational Cycle
  • c-state: Binding site faces the intermembrane space (IMS). High affinity for ADP.

  • m-state: Binding site faces the matrix.[1] High affinity for ATP.

FeatureBongkrekic Acid (BKA) Carboxyatractyloside (CAT) Atractyloside (ATR)
Binding Site Matrix side (Inner Membrane)Cytosolic side (IMS)Cytosolic side (IMS)
Conformational Lock m-state (Matrix-facing)c-state (Cytosol-facing)c-state (Cytosol-facing)
Effect on mPTP Inhibits pore openingPromotes pore openingPromotes pore opening
Binding Affinity (Kd) ~10–20 nM (High)~4–10 nM (Very High)~0.5 µM (Moderate)
Reversibility Pseudo-irreversible (tight binding)Pseudo-irreversible (tight binding)Reversible (competitive with ADP)
Permeability Lipophilic (crosses membrane)Non-permeable (requires intact ANT)Non-permeable

Expert Insight: In a validation workflow, if your compound inhibits respiration but induces mitochondrial swelling, you are likely dealing with a c-state locker (ATR-like), not BKA. True BKA activity must demonstrate mPTP desensitization.

Visualization: ANT Conformational Locking Mechanism

The following diagram illustrates the opposing locking mechanisms of BKA and CAT/ATR within the mitochondrial inner membrane.

ANT_Mechanism cluster_membrane Inner Mitochondrial Membrane ANT_Cycling ANT Cycling (Ping-Pong Mechanism) c_state c-state (Cytosol Facing) m_state m-state (Matrix Facing) c_state->m_state ADP import Effect_Pore mPTP Opening (Cell Death) c_state->Effect_Pore Sensitizes Pore m_state->c_state ATP export Effect_Protect mPTP Inhibition (Cytoprotection) m_state->Effect_Protect Desensitizes Pore Inhibitors_C Carboxyatractyloside (CAT) Atractyloside (ATR) Inhibitors_C->c_state Locks conformation Inhibitors_M Bongkrekic Acid (BKA) Inhibitors_M->m_state Locks conformation

Figure 1: BKA locks ANT in the m-state (matrix-facing), preventing mPTP opening, whereas CAT/ATR lock the c-state, promoting pore formation.

Experimental Validation Protocols

To rigorously validate BKA, you must perform two orthogonal assays. The Respiration Assay confirms the compound is an ANT inhibitor. The Swelling Assay confirms the specific conformational effect (m-state locking).

Protocol A: Mitochondrial Respiration Assay (State 3 Inhibition)

Objective: Confirm that BKA inhibits ADP-stimulated respiration by blocking ADP entry. System: Isolated liver or heart mitochondria (Rat/Mouse).

  • Preparation: Isolate mitochondria in isolation buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4). Keep on ice.

  • Respiration Buffer: 125 mM KCl, 20 mM HEPES, 2 mM MgCl₂, 2.5 mM KH₂PO₄, pH 7.2.

  • Substrate Addition: Add mitochondria (0.5 mg protein/mL) to the chamber. Add substrates: Glutamate (5 mM) + Malate (5 mM) or Succinate (5 mM) + Rotenone (2 µM).

  • State 3 Induction: Add ADP (200–500 µM). Observe the rapid increase in Oxygen Consumption Rate (OCR).

  • Inhibitor Challenge:

    • Control: Add Vehicle (DMSO/Ethanol).

    • Test: Add BKA (5–20 µM) .

    • Comparator: Add CAT (1–5 µM) .

  • Readout: Both BKA and CAT should immediately arrest State 3 respiration, returning the slope to State 4 (leak) levels.

    • Self-Validation Check: If respiration does not stop, the compound is not binding ANT or is degraded.

Protocol B: Calcium-Induced Mitochondrial Swelling (mPTP Assay)

Objective: Discriminate BKA from ATR/CAT. This is the critical specificity test. Principle: High Ca²⁺ induces mPTP opening, causing water influx and mitochondrial swelling (decrease in absorbance at 540 nm). BKA inhibits this; CAT/ATR enhances it.

  • Assay Buffer: 200 mM sucrose, 10 mM Tris-MOPS, 1 mM Pi-Tris, 5 µM EGTA, pH 7.4. (Note: Low EGTA is crucial to allow Ca²⁺ uptake).

  • Baseline: Resuspend mitochondria (1 mg/mL) in Assay Buffer. Monitor Absorbance at 540 nm (A₅₄₀) for 2 minutes to ensure stability.

  • Pre-treatment (Critical Step):

    • Group 1 (BKA): Incubate with BKA (10–50 µM) for 2–5 minutes.

    • Group 2 (ATR/CAT): Incubate with ATR (50 µM) or CAT (5 µM).

    • Group 3 (Control): Vehicle only.

  • Induction: Add Calcium Chloride (CaCl₂) bolus (typically 50–200 µM, titrate to determine threshold).

  • Readout: Monitor A₅₄₀ for 10–20 minutes.

    • Control: Gradual decrease in A₅₄₀ (swelling).

    • ATR/CAT: Rapid, precipitous drop in A₅₄₀ (accelerated swelling).

    • BKA: Maintenance of A₅₄₀ (Prevention of swelling).

Data Interpretation:

  • Valid BKA: High Respiration Inhibition + High Swelling Inhibition.

  • Valid ATR/CAT: High Respiration Inhibition + High Swelling Induction.

Visualization: Validation Workflow

This flowchart guides the decision-making process during validation.

Validation_Workflow Start Start Validation Exp1 Exp 1: ADP-Stimulated Respiration (State 3) Start->Exp1 Check1 Does it inhibit Respiration? Exp1->Check1 Fail1 Not an ANT Inhibitor (or degraded) Check1->Fail1 No Exp2 Exp 2: Ca2+ Induced Swelling (mPTP) Check1->Exp2 Yes Check2 Effect on Swelling? Exp2->Check2 Result_BKA VALID BKA (Inhibits Swelling) Check2->Result_BKA Inhibits Result_ATR ATR / CAT (Promotes Swelling) Check2->Result_ATR Promotes

Figure 2: Decision tree for distinguishing BKA from other ANT inhibitors using orthogonal assays.

Comparative Data Summary

The following table synthesizes experimental data to assist in benchmarking your results.

ParameterBongkrekic Acid (BKA)Carboxyatractyloside (CAT)Atractyloside (ATR)
IC50 (Respiration) ~0.2 – 1.0 µM (varies by tissue)~0.01 – 0.05 µM~5 – 10 µM
Kd (Binding) 10–20 nM [1]4–10 nM [1]0.45 µM [1]
Stoichiometry 1 mol inhibitor / 1 mol ANT1 mol inhibitor / 1 mol ANT1 mol inhibitor / 1 mol ANT
mPTP Threshold Increases Ca²⁺ load capacityDecreases Ca²⁺ load capacityDecreases Ca²⁺ load capacity
pH Stability Stable at neutral pHStableUnstable at extreme pH
References
  • Lauquin, G. J., et al. (1976). Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria.[2] PubMed.[3] Link

  • Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid.[1][2][4][5][6][7][8][9][10][11][12][13] An inhibitor of the adenine nucleotide translocase of mitochondria.[1][2][5][11][13][14][15][16] Journal of Biological Chemistry.[11] Link

  • Halestrap, A. P., & Brenner, C. (2003). The adenine nucleotide translocase: a central component of the mitochondrial permeability transition pore and cell death.[1] Current Medicinal Chemistry. Link

  • Belosludtseva, N. V., et al. (2024).[8] ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction.[16] MDPI Biomolecules. Link

Sources

Comparative

Comparative Guide: Efficacy of Bongkrekic Acid Across Metabolic Cell Models

Executive Summary Bongkrekic Acid (BKA) is a highly specific mitochondrial toxin that inhibits the Adenine Nucleotide Translocase (ANT) .[1][2][3] Unlike broad-spectrum mitochondrial inhibitors (e.g., Rotenone or Antimyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bongkrekic Acid (BKA) is a highly specific mitochondrial toxin that inhibits the Adenine Nucleotide Translocase (ANT) .[1][2][3] Unlike broad-spectrum mitochondrial inhibitors (e.g., Rotenone or Antimycin A), BKA targets the final step of ATP export, offering a precise tool for dissecting the dependency of cellular viability on oxidative phosphorylation (OXPHOS) versus glycolysis.

This guide compares the efficacy of BKA across three distinct cell models: Cardiomyocytes (AC16/H9c2) , Hepatocytes (HepG2) , and Cervical Cancer cells (HeLa) . The efficacy of BKA is not defined solely by its binding affinity (


 nM) but by the metabolic plasticity  of the target cell line—specifically, its ability to engage the Warburg effect to survive ATP synthase isolation.

Mechanistic Foundation: The ANT "m-State" Lock

To understand BKA efficacy, one must distinguish it from its functional inverse, Atractyloside (ATR) . While both target ANT, they stabilize opposite conformations.

  • Bongkrekic Acid (BKA): Permeates the inner mitochondrial membrane (IMM) and binds ANT from the matrix side , locking it in the "m-state" . This prevents ADP entry and ATP exit.[1] Crucially, this conformation inhibits the opening of the Mitochondrial Permeability Transition Pore (mPTP), often delaying apoptosis.

  • Atractyloside (ATR): Binds from the cytosolic side , locking ANT in the "c-state" . This mimics the open pore conformation, frequently inducing mPTP opening and rapid apoptosis.

Diagram 1: BKA vs. ATR Mechanistic Action

The following diagram illustrates the opposing conformational locks imposed by BKA and ATR on the mitochondrial ANT transporter.

BKA_Mechanism cluster_cyto Cytosol / Intermembrane Space cluster_imm Inner Mitochondrial Membrane (ANT Transporter) cluster_matrix Mitochondrial Matrix ATR Atractyloside (ATR) ANT_c ANT (c-state) Cytosol-Facing ATR->ANT_c Locks c-state (Promotes mPTP) ADP_c ADP (Cytosolic) ADP_c->ANT_c Blocked by ATR ANT_m ANT (m-state) Matrix-Facing ANT_c->ANT_m Conformational Cycling BKA Bongkrekic Acid (BKA) BKA->ANT_m Locks m-state (Inhibits mPTP) ATP_m ATP (Matrix) ATP_m->ANT_m Blocked by BKA

Figure 1: BKA locks ANT in the matrix-facing (m-state), preventing ATP export, while ATR locks the cytosolic (c-state).

Comparative Efficacy by Cell Line

The "efficacy" of BKA in reducing cell viability is inversely proportional to the cell's glycolytic capacity.

Table 1: Metabolic Phenotypes and BKA Sensitivity
Cell LineTissue OriginMetabolic PhenotypeBKA Sensitivity (Viability)Mechanism of Resistance
AC16 / H9c2 CardiomyocyteStrictly Oxidative High (IC50 < 2 µM)Minimal.[4] These cells rely almost exclusively on mitochondrial ATP. ANT blockade is rapidly fatal.
HepG2 HepatocellularMixed / Plastic Moderate (IC50: 5–15 µM)Partial. Can upregulate glycolysis, but high energy demand often overwhelms glycolytic compensation.
HeLa Cervical CancerGlycolytic (Warburg) Low (IC50 > 20 µM)High. Cells switch to aerobic glycolysis (Warburg effect), maintaining ATP levels despite ANT blockade.
Key Insight: The "Glycolytic Safety Valve"

In HeLa cells, BKA treatment often results in a massive increase in extracellular acidification rate (ECAR) as the cells compensate for the loss of mitochondrial ATP by accelerating glycolysis. In Cardiomyocytes , this compensation is insufficient, leading to rapid bioenergetic collapse.

Experimental Protocols

To objectively measure BKA efficacy, two distinct methodologies are recommended: ATP Luminescence (for viability/IC50) and Seahorse XF Respirometry (for mechanistic validation).

Method A: Microplate ATP Viability Assay

This protocol determines the IC50 of BKA based on total cellular ATP depletion.

Reagents:

  • Bongkrekic Acid (Stock: 10 mM in DMSO). Note: BKA is pH sensitive; ensure buffers are pH 7.4.

  • Positive Control: Oligomycin A (1 µM).

  • ATP Detection Reagent (e.g., CellTiter-Glo).

Protocol:

  • Seeding: Plate cells (HepG2: 20k/well; HeLa: 5k/well) in 96-well opaque plates. Incubate 24h.

  • Treatment: Prepare serial dilutions of BKA (0.1 µM to 50 µM) in culture media.

    • Critical: Keep DMSO concentration constant (<0.5%) across all wells.

  • Incubation: Treat cells for 24 hours . (Shorter times may not reflect glycolytic exhaustion).

  • Lysis/Detection: Add ATP reagent, shake for 2 mins, incubate dark for 10 mins.

  • Read: Measure luminescence. Normalize to vehicle control (DMSO).

Method B: Seahorse XF Mito Stress Test (Modified)

Standard Mito Stress tests use Oligomycin to block ATP synthase. Here, we replace Oligomycin with BKA to specifically validate ANT involvement.

Workflow Logic:

  • Basal Respiration: Measure initial OCR.

  • Injection A (BKA): Titrate BKA (e.g., 2, 5, 10, 20 µM).

    • Expectation: OCR should drop to levels similar to Oligomycin if ANT is rate-limiting.

    • Differentiation: If OCR drops slower than with Oligomycin, it suggests incomplete ANT saturation or slow membrane permeation.

  • Injection B (FCCP): Uncoupler.

    • Expectation: No increase in OCR should be observed if ANT is fully blocked (trapping ATP synthase substrates).

  • Injection C (Rot/AA): Shut down ETC.

Diagram 2: Experimental Workflow Decision Tree

Use this flowchart to select the correct assay based on your research question.

BKA_Workflow Start Start: BKA Efficacy Study Question Primary Endpoint? Start->Question Viability Cell Death / IC50 Question->Viability Cytotoxicity Mechanism Mitochondrial Kinetics Question->Mechanism Bioenergetics ATP_Assay ATP Luminescence Assay (24h Endpoint) Viability->ATP_Assay Result_V Result: Metabolic Vulnerability ATP_Assay->Result_V Seahorse Seahorse XF Assay (Real-time OCR) Mechanism->Seahorse Protocol_Mod Replace Oligomycin with BKA (2-20 µM) Seahorse->Protocol_Mod Result_M Result: ANT Specificity & Permeation Rate Protocol_Mod->Result_M

Figure 2: Decision tree for selecting between ATP endpoint assays and Real-time Respirometry when evaluating BKA.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure your data is trustworthy, incorporate these internal controls:

  • The "Oligomycin Check":

    • In Seahorse assays, run a parallel well with Oligomycin (1 µM).

    • Validation: If BKA (20 µM) reduces OCR less than Oligomycin, your BKA has not fully permeated the membrane or the concentration is insufficient for that specific cell density.

  • pH Dependency:

    • BKA is a tricarboxylic acid.[2] Its permeation into the mitochondrial matrix is pH-dependent.

    • Correction: Ensure your assay media is strictly pH 7.4. Acidic media may alter BKA protonation and uptake kinetics.

  • Differentiation from Apoptosis Inducers:

    • Unlike ATR, BKA prevents mPTP opening.

    • Validation: If you observe rapid cell lysis (necrosis) rather than metabolic starvation, check for contamination or use a Caspase-3 assay. BKA should delay apoptotic markers compared to ATR.

References

  • Henderson, P. J., & Lardy, H. A. (1970). Bongkrekic acid: An inhibitor of the adenine nucleotide translocase of mitochondria.[5] Journal of Biological Chemistry, 245(6), 1319-1326.[5]

  • Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin.[1] Journal of Medical Toxicology, 13(2), 173–179.[1]

  • Belzacq, A. S., et al. (2003). The adenine nucleotide translocator in apoptosis. Biochimie, 85(8), 741-749.

  • Divakaruni, A. S., et al. (2014). Analysis and interpretation of microplate-based oxygen consumption and pH data.[6] Methods in Enzymology, 547, 309-354.[6]

Sources

Validation

A Comparative Guide to Bongkrekic Acid and Atractyloside as Inhibitors of Mitochondrial ADP/ATP Translocase

For Researchers, Scientists, and Drug Development Professionals In the intricate world of cellular bioenergetics, the mitochondrial ADP/ATP translocase (ANT) stands as a critical gatekeeper, facilitating the vital exchan...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular bioenergetics, the mitochondrial ADP/ATP translocase (ANT) stands as a critical gatekeeper, facilitating the vital exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane. This process is fundamental to powering cellular activities. The ANT protein is also a key pharmacological target for understanding and potentially manipulating cell death pathways. Two natural toxins, Bongkrekic acid and Atractyloside, have emerged as indispensable tools for studying ANT function due to their potent and specific inhibitory actions. This guide provides an in-depth, objective comparison of their inhibitory potency, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their experimental needs.

The Central Role of the ADP/ATP Translocase (ANT)

The ANT is an integral membrane protein that ensures the export of newly synthesized ATP from the mitochondrial matrix to the cytosol, in exchange for cytosolic ADP. This 1:1 exchange is crucial for maintaining the cellular energy charge. The ANT exists in two principal conformational states: the "c-state," where the nucleotide-binding site is open to the cytosol, and the "m-state," where it is exposed to the mitochondrial matrix. The transition between these states is essential for the transport cycle.

Bongkrekic Acid: A Potent Inhibitor Locking the "m-state"

Bongkrekic acid is a highly toxic polyketide produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] It is a potent and specific inhibitor of the ANT.[2][3]

Mechanism of Action: Bongkrekic acid crosses the inner mitochondrial membrane and binds to the ANT from the matrix side.[4][5] This binding event stabilizes the ANT in the "m-state," effectively locking the transporter with its binding site facing the mitochondrial matrix.[4][5] This prevents the conformational change required for ADP import and ATP export, leading to a complete halt of oxidative phosphorylation due to the lack of ADP in the matrix.[3] The inhibition by Bongkrekic acid is considered irreversible.[1]

Atractyloside: A Cytosolic Inhibitor Stabilizing the "c-state"

Atractyloside is a toxic diterpenoid glycoside found in plants of the Asteraceae family, such as the Mediterranean thistle Atractylis gummifera.[3] Like Bongkrekic acid, it is a specific inhibitor of the ANT.[6]

Mechanism of Action: In contrast to Bongkrekic acid, Atractyloside binds to the ANT from the cytosolic side of the inner mitochondrial membrane.[4][5] This interaction locks the transporter in the "c-state," with its nucleotide-binding site oriented towards the cytosol.[4][5] This prevents the binding of ADP from the cytosol and subsequent translocation, thereby inhibiting ATP synthesis.[3] Atractyloside acts as a competitive inhibitor of ADP transport.[3]

Head-to-Head Comparison of Inhibitory Potency

The central question for researchers is which of these inhibitors is more potent. The answer, supported by experimental data, points towards a nuanced hierarchy of potency, with the Atractyloside analog, carboxyatractyloside, being the most potent, followed by Bongkrekic acid, and then Atractyloside.

CompoundTarget/SystemInhibitory Constant (Ki/Kd)IC50/EC50Reference
Bongkrekic Acid Human Recombinant AAC22.0 µM (Ki)[5]
Isolated Rat Liver Mitochondria20 nM (Ki)[7]
Potato Mitochondria10 - 20 nM (Kd)[8]
Recombinant ANT1 in liposomes55.6 ± 17.0 µM (EC50)[9]
Atractyloside Potato Mitochondria0.45 µM (Kd)[8]
Isolated Rat Renal Mitochondria53 µM (IC50 for state 3 respiration)[5]
Carboxyatractyloside Human Recombinant AAC24 nM (Ki)[5]
Potato Mitochondria10 - 20 nM (Kd)[8]
Recombinant ANT1 in liposomes32.5 ± 5.9 µM (EC50)[9]

Experimental Protocols for Assessing ANT Inhibition

The choice of experimental protocol is critical for accurately determining the inhibitory potency of compounds like Bongkrekic acid and Atractyloside. Below are detailed methodologies for key experiments.

Experimental Workflow: A Comparative Approach

G cluster_prep Mitochondrial Preparation cluster_data Data Analysis prep Isolate mitochondria from tissue (e.g., rat liver) via differential centrifugation resp_assay Mitochondrial Respiration Assay (Oxygen Consumption) prep->resp_assay atp_assay ADP/ATP Exchange Assay (Fluorescence-based) prep->atp_assay swell_assay Mitochondrial Swelling Assay (Spectrophotometry) prep->swell_assay dose_response Generate dose-response curves resp_assay->dose_response atp_assay->dose_response swell_assay->dose_response calc Calculate IC50 / Ki values dose_response->calc compare Compare inhibitory potencies calc->compare

Caption: Workflow for comparing the effects of Bongkrekic acid and Atractyloside on mitochondrial function.

Mitochondrial Respiration Assay (Oxygen Consumption)

This assay directly measures the impact of inhibitors on the coupling of substrate oxidation to ATP synthesis.

Principle: The rate of oxygen consumption by isolated mitochondria is measured using a Clark-type oxygen electrode. In the presence of a respiratory substrate and ADP (State 3 respiration), oxygen consumption is high. Inhibition of the ANT will reduce the availability of ADP in the matrix, thereby decreasing the rate of oxygen consumption.

Step-by-Step Methodology:

  • Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) using standard differential centrifugation protocols in an ice-cold isolation buffer.

  • Respirometry Setup: Calibrate a Clark-type oxygen electrode in a sealed, temperature-controlled chamber containing respiration buffer (e.g., 125 mM KCl, 10 mM MOPS, 2 mM MgCl2, 2 mM KH2PO4, 1 mM EGTA, pH 7.4).

  • Baseline Respiration (State 2): Add isolated mitochondria (0.5 mg/mL) to the chamber, followed by a respiratory substrate (e.g., 5 mM glutamate/malate or 10 mM succinate with rotenone).

  • Initiate State 3 Respiration: Add a known amount of ADP (e.g., 150 µM) to stimulate maximal oxygen consumption.

  • Inhibitor Titration: In separate experiments, pre-incubate the mitochondria with varying concentrations of Bongkrekic acid or Atractyloside for a defined period before the addition of ADP.

  • Data Analysis: Record the rate of oxygen consumption for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Fluorescence-Based ADP/ATP Exchange Assay

This method provides a continuous and non-radioactive measurement of ANT activity.[9][10][11]

Principle: The assay utilizes a Mg2+-sensitive fluorescent dye, such as Magnesium Green™, to monitor the exchange of ADP for ATP.[9] ATP has a higher affinity for Mg2+ than ADP. As ATP is exported from the mitochondria (or proteoliposomes) in exchange for ADP, the concentration of free Mg2+ in the external medium decreases, leading to a change in the fluorescence of the dye.[9]

Step-by-Step Methodology:

  • Reconstitution (for recombinant protein): Reconstitute purified ANT protein into unilamellar liposomes.

  • Assay Setup: Prepare an assay buffer containing the Mg2+-sensitive fluorescent dye and a defined concentration of MgCl2.

  • Fluorescence Measurement: Place the liposome suspension or isolated mitochondria in a fluorometer and record the baseline fluorescence.

  • Initiate Exchange: Add ADP to the external medium to initiate the ADP/ATP exchange.

  • Inhibitor Addition: To determine the inhibitory effect, pre-incubate the proteoliposomes or mitochondria with different concentrations of Bongkrekic acid or Atractyloside before adding ADP.

  • Data Analysis: The rate of change in fluorescence is proportional to the rate of ATP export. Calculate the initial rates of exchange at different inhibitor concentrations and determine the EC50 values from the dose-response curve.

Mechanistic Insights from Opposing Conformational Locks

The distinct binding sites and resulting conformational locks induced by Bongkrekic acid and Atractyloside provide a powerful experimental paradigm for dissecting the role of the ANT in various cellular processes, including the mitochondrial permeability transition (MPT).

G cluster_membrane Inner Mitochondrial Membrane ant_c ANT (c-state) Cytosol Facing ant_m ANT (m-state) Matrix Facing ant_c:f0->ant_m:f0 Conformational Change atp_out ATP ant_m:f0->atp_out Exits atractyloside Atractyloside atractyloside->ant_c Binds & Locks bongkrekic Bongkrekic Acid bongkrekic->ant_m Binds & Locks adp_in ADP adp_in->ant_c:f0 Enters cytosol Cytosol matrix Matrix

Caption: Opposing mechanisms of ANT inhibition by Atractyloside and Bongkrekic acid.

Conclusion

Both Bongkrekic acid and Atractyloside are invaluable tools for the study of mitochondrial bioenergetics and cell death. While both are potent and specific inhibitors of the ADP/ATP translocase, the available evidence indicates that Bongkrekic acid is a more potent inhibitor than Atractyloside . For experiments requiring the most potent inhibition of the ANT, carboxyatractyloside, a close analog of Atractyloside, is the superior choice.

The selection between Bongkrekic acid and Atractyloside should be guided by the specific experimental question. Their opposing mechanisms of action—locking the ANT in the "m-state" and "c-state," respectively—offer a unique opportunity to probe the conformational dynamics of the transporter and its role in mitochondrial function and pathology. The experimental protocols outlined in this guide provide a robust framework for the quantitative assessment of these and other potential ANT inhibitors, ensuring scientific rigor and reproducibility in this critical area of research.

References

  • Bongkrek acid - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • Atractyloside - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • Anwar, M., et al. (2017). Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin. Journal of Medical Toxicology, 13(2), 173-179.
  • Klingenberg, M., Grebe, K., & Heldt, H.W. (1971). Opposite effects of bongkrekic acid and atractyloside on the adenine nucleotides induced mitochondrial volume changes and on the efflux of adenine nucleotides. FEBS Letters, 16(4), 253-256.
  • Obatomi, D. K., & Bach, P. H. (1996). Inhibition of mitochondrial respiration and oxygen uptake in isolated rat renal tubular fragments by atractyloside. Toxicology Letters, 89(2), 155-162.
  • Atractyloside – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 27, 2026, from [Link]

  • Block, M. R., Lauguin, G. J., & Vignais, P. V. (1981). Atractyloside and bongkrekic acid sites in the mitochondrial ADP/ATP carrier protein.
  • Vignais, P. V., et al. (1976). Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 440(3), 688-696.
  • Vignais, P. V., et al. (1976). Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria. PubMed. Retrieved February 27, 2026, from [Link]

  • Ondarcuhu, J. P., et al. (2021). Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1862(5), 148385.
  • Zhang, Y., et al. (2020). Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. Frontiers in Cell and Developmental Biology, 8, 580888.
  • Gasanov, S. E., et al. (2009). A novel kinetic assay of mitochondrial ATP-ADP exchange rate mediated by the ANT. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1787(5), 453-460.
  • A Novel Kinetic Assay of Mitochondrial ATP-ADP Exchange Rate Mediated by the ANT. (2009). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • ANT activity: A Kinetic Assay of Mitochondrial ADP-ATP Exchange Rate Mediated by the Adenine Nucleotide Translocase. (n.d.). Department of Biochemistry. Retrieved February 27, 2026, from [Link]

  • Cer, R. Z., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441–W445.
  • Becker, F., et al. (2021). A Fluorescence-Based Method to Measure ADP/ATP Exchange of Recombinant Adenine Nucleotide Translocase in Liposomes. International Journal of Molecular Sciences, 22(21), 11598.

Sources

Comparative

Validation of Bongkrekic Acid: A Senior Scientist’s Guide to Mitochondrial ANT Modulation

Executive Summary: The "M-State" Lock In mitochondrial biology, specificity is the currency of validity. While Cyclosporin A (CsA) is the traditional "go-to" for inhibiting the Mitochondrial Permeability Transition Pore...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "M-State" Lock

In mitochondrial biology, specificity is the currency of validity. While Cyclosporin A (CsA) is the traditional "go-to" for inhibiting the Mitochondrial Permeability Transition Pore (mPTP), it targets Cyclophilin D (CypD), a regulator—not the pore itself.[1]

Bongkrekic Acid (BKA) offers a more fundamental intervention. By targeting the Adenine Nucleotide Translocase (ANT) —a structural component of the inner mitochondrial membrane (IMM)—BKA locks the transporter in the matrix-facing ("m") conformation .[2] This action provides two critical experimental utilities:

  • Absolute inhibition of ADP/ATP exchange (bioenergetics).

  • Potent blockade of ANT-dependent mPTP opening (cell death/swelling), often effective even when CsA fails.

This guide validates BKA as a precision tool, contrasting it with its mechanistic opposite, Carboxyatractyloside (CAT) , and its regulatory alternative, CsA .

Part 1: Mechanistic Deep Dive

The ANT Conformational Cycle

To understand BKA, one must understand the "ping-pong" mechanism of ANT. The transporter oscillates between two states to shuttle nucleotides:

  • c-state (Cytosolic-facing): Open to the intermembrane space; binds ADP.[3]

  • m-state (Matrix-facing): Open to the matrix; binds ATP.

The BKA vs. CAT Dichotomy

BKA and CAT are not just inhibitors; they are conformational lockers.

  • Bongkrekic Acid (BKA): Permeates the membrane (at low pH) and binds ANT from the matrix side. It freezes ANT in the m-state . This conformation is structurally compact and resists pore formation.

  • Carboxyatractyloside (CAT): Binds from the cytosolic side. It freezes ANT in the c-state . This conformation is pro-apoptotic and sensitizes the mitochondria to mPTP opening.

Visualization: ANT Conformational Locking

ANT_Mechanism cluster_membrane Inner Mitochondrial Membrane ANT_Cycling ANT Cycling (Normal Transport) ANT_M ANT 'm-state' (Matrix Facing) ANT_Cycling->ANT_M ATP binding ANT_C ANT 'c-state' (Cytosol Facing) ANT_Cycling->ANT_C ADP binding mPTP_Closed mPTP CLOSED (Cytoprotection) ANT_M->mPTP_Closed Stabilizes mPTP_Open mPTP OPEN (Swelling/Apoptosis) ANT_C->mPTP_Open Sensitizes BKA Bongkrekic Acid (BKA) (Inhibitor) BKA->ANT_M Locks Conformation CAT Carboxyatractyloside (CAT) (Inducer) CAT->ANT_C Locks Conformation

Figure 1: BKA locks ANT in the matrix-facing (m) state, preventing pore formation. CAT locks the cytosolic (c) state, promoting pore opening.

Part 2: Comparative Analysis

The following table contrasts BKA with its primary alternatives. Use this to select the correct reagent for your hypothesis.

FeatureBongkrekic Acid (BKA) Carboxyatractyloside (CAT) Cyclosporin A (CsA) Oligomycin
Primary Target ANT (Matrix side)ANT (Cytosolic side)Cyclophilin D (CypD)ATP Synthase (Complex V)
Mechanism Locks m-state Locks c-state Inhibits CypD-ANT interactionBlocks proton channel (Fo)
Effect on mPTP Inhibits (High Potency)Activates (Sensitizer)Inhibits (Regulatory)No direct effect
Respiration Blocks State 3 (ADP-linked)Blocks State 3 (ADP-linked)No effect on respirationBlocks State 3 (ADP-linked)
Key Use Case Confirming ANT-dependent pore opening; stopping transport.[3]Positive control for apoptosis/swelling; inducing mPTP.Standard mPTP inhibition (CypD dependent).Differentiating transport vs. synthesis inhibition.
Limitations pH-dependent uptake; requires incubation.Impermeable to intact cells (CAT); Atractyloside (ATR) is permeable.Can be overridden by high Ca2+ or ROS.Does not prevent swelling directly.

Part 3: Validated Experimental Protocols

Protocol A: Mitochondrial Swelling Assay (The Gold Standard)

Objective: Validate BKA efficacy by preventing Calcium-induced mitochondrial swelling. Principle: Opening of mPTP causes water influx, rupturing the outer membrane and decreasing absorbance at 540 nm (light scattering drops).

Workflow Diagram

Swelling_Protocol cluster_treatment Treatment Phase (5 min) Step1 Isolate Mitochondria (Liver/Heart) Step2 Resuspend in Swelling Buffer (No Ca2+) Step1->Step2 Step3a Control (Vehicle) Step2->Step3a Step3b BKA Treated (20-50 µM) Step2->Step3b Step4 Challenge: Add CaCl2 (200-500 µM) Step3a->Step4 Step3b->Step4 Step5 Measure A540 (Kinetic Mode) Step4->Step5

Figure 2: Experimental workflow for validating BKA inhibition of mPTP swelling.

Step-by-Step Methodology
  • Isolation: Isolate mitochondria (e.g., rat liver) using standard differential centrifugation. Keep on ice.

  • Buffer Prep: Use a swelling buffer: 120 mM KCl, 10 mM Tris-HCl (pH 7.4), 5 mM MOPS, 5 mM succinate (substrate), 10 µM EGTA (to clear background Ca2+).

  • Baseline: Aliquot mitochondria (0.5 mg/mL protein) into a 96-well plate or cuvette. Record baseline A540 for 2 minutes.

  • BKA Incubation (Critical): Add Bongkrekic Acid (20–50 µM) . Incubate for 5–10 minutes at room temperature.

    • Note: BKA is a lipid-soluble acid; it requires time to penetrate the inner membrane and bind the matrix side of ANT.

  • Induction: Inject a bolus of CaCl2 (titrate between 100–500 µM depending on tissue sensitivity).

  • Readout: Monitor A540 decrease for 20 minutes.

    • Validation Criteria: Control wells show rapid A540 drop (swelling). BKA wells maintain stable A540 (protection).

Protocol B: Respirometry Validation (Seahorse XF / Oroboros)

Objective: Confirm BKA activity by observing specific inhibition of ADP-stimulated respiration.

  • State 2: Add Mitochondria + Substrate (Succinate/Rotenone). Respiration is low.

  • State 3 (ADP): Add ADP (1-4 mM). Respiration spikes (ATP synthesis active).

  • BKA Injection: Inject BKA (final conc. 20 µM).

    • Expected Result: Respiration should plummet to State 4 (leak) levels immediately.

    • Differentiation: If you add Oligomycin after BKA, no further inhibition should occur (epistasis), confirming they act on the same linear pathway (OxPhos), though BKA acts upstream at the transporter.

Part 4: Senior Scientist’s Troubleshooting & Insights

1. The pH Dependency Trap BKA is a tricarboxylic acid.[4] Its ability to cross the mitochondrial membrane is pH-dependent.

  • Insight: If your BKA fails to inhibit swelling in whole cells, ensure the external pH is not too alkaline, or increase incubation time to 30+ minutes to allow accumulation. For isolated mitochondria, pH 7.2–7.4 is optimal.

2. BKA vs. CsA: When to use which?

  • Use CsA when studying the regulatory role of Cyclophilin D.[1][5]

  • Use BKA when you need to prove the pore is structurally involving ANT, or when high calcium loads overwhelm CsA inhibition.

  • Pro Tip: Combine BKA + CsA. If you see additive protection, it suggests multiple pore mechanisms or distinct regulatory pathways [1].

3. Solubility and Storage BKA is often supplied as a solution in ammonium hydroxide or methanol.

  • Storage: -20°C. Avoid repeated freeze-thaw cycles.

  • Handling: It is a potent toxin (LD50 is low). Handle with gloves and proper biosafety protocols.

4. The "Pseudo-Uncoupling" Artifact At very high concentrations (>100 µM), some lipophilic weak acids can act as mild uncouplers. Stick to the validated 20–50 µM range to ensure the effect is specific to ANT inhibition and not proton shuttling.

References

  • Mechanism of ANT Inhibition: Klingenberg, M. (2008). "The ADP-ATP translocation in mitochondria, a membrane potential controlled transport." Journal of Bioenergetics and Biomembranes.

  • BKA vs. CAT Structural Biology: Ruprecht, J.J., et al. (2019). "The molecular mechanism of transport by the mitochondrial ADP/ATP carrier." Cell.

  • mPTP Modulation Guide: BenchChem. (2025).[2] "A Comparative Guide to Bongkrekic Acid and Atractyloside as Mitochondrial Permeability Transition Inhibitors."

  • Lipotoxicity and ANT: Belosludtsev, K.N., et al. (2024). "ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction." Biomolecules.[2][3][4][5][6][7][8][9][10]

  • Classic Characterization: Henderson, P.J., & Lardy, H.A. (1970). "Bongkrekic acid.[2][3][4][6][7][8][9][10][11][12] An inhibitor of the adenine nucleotide translocase of mitochondria."[1][2][13][7][8] Journal of Biological Chemistry.

Sources

Validation

Comparative Genomics &amp; Characterization of Bongkrekic Acid-Producing Burkholderia gladioli pathovar cocovenenans: A Technical Guide

Executive Summary Bongkrekic acid (BA) is a lethal respiratory toxin produced exclusively by the cocovenenans pathovar of Burkholderia gladioli (Bgc).[1][2][3][4][5] Unlike the opportunistic pathogen B. cepacia complex,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bongkrekic acid (BA) is a lethal respiratory toxin produced exclusively by the cocovenenans pathovar of Burkholderia gladioli (Bgc).[1][2][3][4][5] Unlike the opportunistic pathogen B. cepacia complex, Bgc poses a unique acute toxicity risk (LD50 ~1.4 mg/kg) through the inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT).

This guide provides a technical framework for distinguishing BA-producing strains from non-toxigenic B. gladioli using comparative genomics. It moves beyond basic taxonomy to focus on the ~67 kb bon biosynthetic gene cluster (BGC) as the definitive virulence marker. We present a validated workflow combining hybrid genome assembly with LC-MS/MS metabolic confirmation.

Part 1: The Genomic Basis of Toxicity (The bon Cluster)

The defining feature of B. gladioli pv. cocovenenans is the presence of the bon biosynthetic gene cluster.[2][3][5][6][7][8][9] Comparative analysis reveals that this cluster is likely acquired via horizontal gene transfer (HGT), often residing on genomic islands or plasmid-like elements distinct from the core chromosome.

Architecture of the bon Gene Cluster

The bon cluster is a Type I Polyketide Synthase (PKS) system. It spans approximately 66–68 kb and typically contains 12–14 Open Reading Frames (ORFs), designated bonA through bonL (and varying accessory genes).

  • Core Biosynthesis (bonA, bonB, bonC): These encode massive PKS modules responsible for the assembly of the tricarboxylic acid backbone of BA.

  • Regulation (bonR): A LuxR-family regulator often found upstream, controlling expression based on quorum sensing or environmental cues (e.g., lipid presence).

  • Transport (bonT): Efflux pumps that prevent self-intoxication.

Visualization: The bon Biosynthetic Gene Cluster

The following diagram illustrates the typical organization of the bon cluster in reference strain B. cocovenenans Co14.

bon_cluster cluster_legend Gene Function Legend L1 PKS Core Enzymes L2 Regulation L3 Transport/Efflux L4 Tailoring/Accessory bonR bonR (Regulator) bonA bonA (PKS Module 1-2) bonB bonB (PKS Module 3-4) bonC bonC (PKS Module 5) bonJ bonJ (P450) bonK bonK (Hydrolase) bonT bonT (Transporter)

Figure 1: Schematic representation of the bon gene cluster organization. The core PKS genes (bonA-C) constitute the majority of the cluster's length.

Part 2: Comparative Phylogenomics

Distinguishing the pathovar cocovenenans from environmental B. gladioli is critical for safety. While they share >97% Average Nucleotide Identity (ANI), the bon cluster is clade-restricted.

Table 1: Genomic & Phenotypic Comparison
FeatureB. gladioli (Environmental)B. gladioli pv.[2][3][4][5][6][7][8][9][10][11][12][13] cocovenenansB. pseudomallei (Clinical Ref)
Primary Risk Plant Pathogen / Opportunistic (CF)Acute Lethal Food Poisoning Melioidosis (Systemic)
Genome Size ~8.0 - 8.5 Mb~8.0 - 8.5 Mb~7.2 Mb
GC Content ~68%~68%~68%
Key Toxin BGC Toxoflavin (often present)Bongkrekic Acid (bon) + ToxoflavinBurkholderia Lethal Factor 1
Diagnostic Marker toxAbonA / bonB TTS1 cluster
Mechanism ROS generationMitochondrial ANT Inhibition Actin cytoskeleton disruption
Regulation Quorum Sensing (ToxR)Lipid-dependent (Coconut/Corn) Host-cell contact

Part 3: Experimental Workflow for Strain Characterization

To scientifically validate a strain as a BA-producer, a dual-evidence approach (Genomic + Metabolomic) is required.

Protocol: Hybrid Genome Assembly

The bon cluster contains highly repetitive PKS sequences that often break short-read assemblies. A hybrid approach is mandatory for closure.

  • DNA Extraction:

    • Lyse cells using CTAB/Proteinase K method to preserve High Molecular Weight (HMW) DNA (>30 kb).

    • Critical Step: Avoid excessive vortexing to prevent shearing.

  • Library Prep & Sequencing:

    • Short Read: Illumina NovaSeq (2x150bp) for base-calling accuracy (Target 100x coverage).

    • Long Read: Oxford Nanopore (R9.4.1 or R10.4 flow cell) to bridge PKS repeats (Target >30x coverage).

  • Assembly:

    • Use Unicycler (hybrid mode) or Flye (long-read) polished with Pilon (short-read).

    • Quality Check: Ensure N50 > 1 Mb.

  • Annotation:

    • Run assembly through antiSMASH 6.0+ .

    • Look for "Type I Polyketide" clusters showing >90% homology to the bon reference (GenBank Accession: AM260479 or similar).

Protocol: LC-MS/MS Validation

Genomic presence does not guarantee expression. Functional validation is required.

  • Sample Preparation:

    • Inoculate strain in Coconut Water Medium or Corn Flour Medium (lipid rich) at 26°C for 3-5 days.

    • Extract 5g culture with 15mL Methanol/Water (80:20 v/v) containing 1% Ammonia.

    • Sonicate for 30 min; Centrifuge at 10,000 x g.

    • Purify supernatant using PAX (Mixed-mode Anion Exchange) SPE cartridges if matrix is complex.

  • Instrument Parameters (Sciex Triple Quad or Equivalent):

    • Column: Phenomenex Synergi Fusion-RP or Hypersil Gold C18 (1.8 µm).

    • Mobile Phase A: Water + 0.01% Formic Acid.[1][13]

    • Mobile Phase B: Acetonitrile.[1]

    • Ionization: ESI Negative Mode.

  • Detection Transitions (MRM):

    • Quantifier: m/z 485.3 ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       441.2[1]
      
    • Qualifier: m/z 485.3

      
       397.2[1]
      
Visualization: Characterization Workflow

This decision tree guides the researcher from isolate to confirmed characterization.

workflow_logic Start Unknown Burkholderia Isolate PCR Screening: PCR (bonA primers) Start->PCR Neg Negative: Non-toxigenic (B. gladioli env) PCR->Neg No amplicon Pos Positive: Potential Producer PCR->Pos Amplicon detected WGS WGS (Hybrid Assembly) Confirm bon cluster integrity Pos->WGS Culture Culture in Lipid-Rich Media (Induce Expression) WGS->Culture Cluster Intact LCMS LC-MS/MS Analysis Target: m/z 485.3 > 441.2 Culture->LCMS Final CONFIRMED B. gladioli pv. cocovenenans LCMS->Final Peak Confirmed

Figure 2: Step-by-step workflow for identifying and validating Bongkrekic Acid-producing strains.

Part 4: Regulatory & Safety Context

Working with B. gladioli pv.[2][3][4][5][6][7][8][9][10][11][12][13] cocovenenans requires strict biosafety adherence (BSL-2). The stability of Bongkrekic Acid (heat resistant) makes it a critical target for food safety surveillance, particularly in fermented corn and coconut products.

Key Causality: The bon cluster is often silent in standard LB media. The protocol above specifies lipid-rich media because the regulation of the bon cluster is metabolically tied to fatty acid metabolism—a crucial evolutionary adaptation allowing the bacteria to monopolize lipid-rich food sources by poisoning mitochondrial competitors (e.g., fungi like Rhizopus).

References

  • Moebius, N., et al. (2012). Biosynthesis of the respiratory toxin bongkrekic acid in the pathogenic bacterium Burkholderia gladioli. Chemistry & Biology, 19(9), 1164-1174.[14]

  • Peng, Z., et al. (2021). Comparative Genomic Analysis of the Foodborne Pathogen Burkholderia gladioli pv.[5][9] cocovenenans Harboring a Bongkrekic Acid Biosynthesis Gene Cluster.[2][3][4][5][6][7][8][9][11][12] Frontiers in Microbiology, 12, 628538.[5][9]

  • Anwar, M., et al. (2017). Bongkrekic acid—a review of a lesser-known mitochondrial toxin. Journal of Mitochondria, Toxicology and Mutagenesis.

  • Shi, X., et al. (2019). Determination of bongkrekic acid in plasma of food poisoning patients by liquid chromatography-tandem mass spectrometry.[14] Preventive Medicine.

Sources

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Method

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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